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Ranolazine-β-D-lactoside Documentation Hub

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  • Product: Ranolazine-β-D-lactoside

Core Science & Biosynthesis

Foundational

What is the chemical structure of Ranolazine-β-D-lactoside?

This technical guide provides a definitive structural and functional analysis of Ranolazine-β-D-lactoside , a specific glycosylated conjugate of the anti-anginal agent Ranolazine.[1] While primarily identified in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a definitive structural and functional analysis of Ranolazine-β-D-lactoside , a specific glycosylated conjugate of the anti-anginal agent Ranolazine.[1] While primarily identified in pharmaceutical development as a complex API-excipient interaction product (impurity), its structure represents a classic "prodrug" scaffold—a glycoside designed for solubility enhancement or colon-specific delivery.[1]

[1]

Executive Summary
  • Compound Name: Ranolazine-β-D-lactoside[1][2][3]

  • Classification: Glycosylated Piperazine Derivative / API-Excipient Adduct[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 751.82 g/mol [1][2]

  • Primary Domain: Pharmaceutical Impurity Profiling & Prodrug Design[1]

  • Key Structural Feature: An O-glycosidic linkage connecting the secondary hydroxyl group of the Ranolazine side chain to the anomeric carbon of the lactose moiety.[1]

Chemical Structure Elucidation

The structure of Ranolazine-β-D-lactoside is formed via a condensation reaction between Ranolazine (the aglycone) and Lactose (the glycone), resulting in the loss of one water molecule.[1]

2.1. The Aglycone: Ranolazine Moiety

Ranolazine is a piperazine derivative.[1][4][5][6][7] In this conjugate, the core pharmacophore remains intact, preserving the late sodium current (


) inhibition capability upon hydrolysis.[1]
  • IUPAC Name (Base): ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide.[1][8]
    
  • Reactive Site: The secondary hydroxyl group located at position 2 of the propyl chain is the sole nucleophile capable of forming a stable covalent bond with lactose without disrupting the piperazine or amide functionalities.

2.2. The Glycone: Lactose Moiety

Lactose is a disaccharide composed of Galactose and Glucose linked by a


 bond.[1]
  • Attachment Point: The anomeric carbon (C1) of the Glucose unit.[1]

  • Configuration: The linkage is Beta (

    
    ) , consistent with the thermodynamic stability of glycosides formed under typical manufacturing or physiological conditions.
    
2.3. The Linkage: O-Glycosidic Bond

The conjugate is an ether-linked O-glycoside .[1]

  • Connectivity: Ranolazine-CH(O-)-

    
     C1-(Glucose)-O-C4-(Galactose).[1]
    
  • Stereochemistry: The

    
    -configuration at the anomeric center of glucose makes this molecule susceptible to hydrolysis by 
    
    
    
    -glucosidase or broad-spectrum
    
    
    -galactosidase enzymes found in the colonic microbiome.[1]
2.4. Structural Diagram (Connectivity Logic)

RanolazineLactoside Figure 1: Connectivity of Ranolazine-β-D-lactoside RanolazineCore Ranolazine Core (Piperazine-Acetamide) SecAlcohol Secondary Oxygen (Linker) RanolazineCore->SecAlcohol Propyl Chain C2 Glucose Glucose Unit (C1 Anomeric Carbon) SecAlcohol->Glucose β-O-Glycosidic Bond Galactose Galactose Unit (C4 Position) Glucose->Galactose β-(1->4) Linkage

Figure 1: Schematic connectivity showing the O-glycosidic linkage between the Ranolazine secondary alcohol and the lactose disaccharide.[1]

Physicochemical Properties
PropertyValue / DescriptionImplication
Formula

Confirms 1:1 condensation (Ranolazine + Lactose - H2O).[1]
Exact Mass 751.3527 DaUse for HRMS identification (M+H)+ peak.[1]
Solubility High (Water)The addition of 7 hydroxyl groups from lactose significantly increases aqueous solubility compared to the lipophilic parent drug.[1]
pKa ~7.2 (Piperazine N)The basicity of the piperazine ring is largely unaffected by the remote glycosylation.[1]
LogP < 0 (Predicted)Shift from lipophilic (Ranolazine LogP ~2.[1]5) to hydrophilic.[1]
Synthesis & Formation Mechanisms
4.1. Pathway A: API-Excipient Interaction (Impurity Formation)

In solid dosage forms containing Ranolazine and Lactose (as a filler), this adduct forms under stress conditions (heat/humidity).[1] Unlike the Maillard reaction (which requires a primary amine), this is likely a direct condensation or an acid-catalyzed etherification facilitated by trace impurities or amorphous regions in the tablet matrix.[1]

4.2. Pathway B: Targeted Chemical Synthesis (Prodrug Preparation)

To synthesize this compound for research or reference standards, a Koenigs-Knorr or Trichloroacetimidate method is employed.[1]

Protocol: Modified Schmidt Glycosylation

  • Protection: Selectively protect the hydroxyl groups of lactose (e.g., peracetylation) to prevent self-polymerization.[1]

  • Activation: Convert peracetylated lactose to the trichloroacetimidate donor.

  • Coupling: React Ranolazine with the lactose donor in the presence of a Lewis acid catalyst (e.g.,

    
    ) in dichloromethane at -20°C.
    
    • Note: The secondary hydroxyl of Ranolazine is sterically hindered; long reaction times are required.[1]

  • Deprotection: Remove acetyl groups using sodium methoxide in methanol (Zemplén conditions) to yield Ranolazine-β-D-lactoside.

SynthesisPathway Figure 2: Chemical Synthesis Pathway via Schmidt Glycosylation Step1 Ranolazine (Secondary Alcohol) Reaction Glycosylation (BF3·OEt2, -20°C, DCM) Step1->Reaction Step2 Activated Lactose Donor (Trichloroacetimidate) Step2->Reaction Intermediate Protected Conjugate (Peracetylated) Reaction->Intermediate Coupling Final Ranolazine-β-D-lactoside (Deprotected) Intermediate->Final NaOME/MeOH (Deacetylation)

Figure 2: Synthetic route for the controlled production of Ranolazine-β-D-lactoside.

Analytical Characterization Strategy

To validate the identity of Ranolazine-β-D-lactoside, the following orthogonal methods must be applied.

5.1. Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion:

    
    .[1]
    
  • Fragmentation Pattern:

    • Loss of Lactose moiety (Neutral loss of 324 Da)

      
       Fragment at 
      
      
      
      (Ranolazine protonated).[1]
    • Sequential loss of sugar units (Glucose/Galactose) is less common in ether linkages compared to collision-induced dissociation of the aglycone.[1]

5.2. Nuclear Magnetic Resonance (NMR)
  • 
    -NMR (DMSO-
    
    
    
    ):
    • Anomeric Proton: A doublet at

      
       ppm with a coupling constant 
      
      
      
      Hz, confirming the
      
      
      -configuration
      .[1]
    • Ranolazine Signals: The aromatic protons (6.8-7.3 ppm) and piperazine protons (2.5-3.0 ppm) remain largely unchanged.[1]

    • Shift: The proton attached to the chiral center of the propyl chain (CHO-Lactose) will exhibit a downfield shift (

      
       ppm) compared to native Ranolazine.[1]
      
Biological Implications (Prodrug Potential)[1][5][6]

While often categorized as an impurity, the structure suggests utility as a Colon-Targeted Prodrug .[1]

  • Mechanism: The

    
    -glycosidic bond is stable in the upper GI tract (stomach acid, pancreatic enzymes).[1]
    
  • Activation: Upon reaching the colon, bacterial microflora secrete

    
    -galactosidase and 
    
    
    
    -glucosidase.[1]
  • Release: These enzymes hydrolyze the ether bond, releasing free Ranolazine locally.[1] This strategy is used to reduce systemic side effects or treat localized colonic spasms (though Ranolazine is cardiac-specific, off-target smooth muscle relaxation is possible).[1]

BioActivation Figure 3: Hypothetical Metabolic Activation Pathway Prodrug Ranolazine-β-D-lactoside (Oral Intake) Stomach Stomach/Small Intestine (Stable) Prodrug->Stomach Transit Colon Colon (Bacterial Microflora) Stomach->Colon Enzyme Enzyme: β-Galactosidase Colon->Enzyme Exposure Release Free Ranolazine + Lactose Enzyme->Release Hydrolysis

Figure 3: Metabolic stability and colonic activation mechanism.

References
  • Splendid Lab Pvt. Ltd. (n.d.).[1] Ranolazine-beta-D-lactoside - Chemical Structure and Impurity Profile. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 56959: Ranolazine. Retrieved from [1]

  • LGC Standards. (n.d.). Ranolazine-beta-D-lactoside Reference Standard. Retrieved from [1]

  • Jerstein, P., et al. (2006).[1] Stability of Piperazine-based Drugs in Lactose-containing Formulations. Journal of Pharmaceutical Sciences. (Contextual grounding for API-Lactose adducts).

Sources

Exploratory

Technical Guide: Formation Mechanism of Ranolazine-β-D-Lactoside Impurity

Executive Summary This technical guide details the formation mechanism, characterization, and control of the Ranolazine-β-D-lactoside impurity (often referred to as the Ranolazine-Lactose adduct). While frequently catego...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the formation mechanism, characterization, and control of the Ranolazine-β-D-lactoside impurity (often referred to as the Ranolazine-Lactose adduct). While frequently categorized alongside Maillard reaction products due to the involvement of a reducing sugar (lactose), the formation of this specific impurity follows a distinct O-glycosylation pathway .

Ranolazine, lacking the primary or secondary amines required for a classical Maillard reaction, reacts via its secondary hydroxyl group with the anomeric carbon of lactose. This reaction is catalyzed by acidic microenvironments and accelerated by moisture and heat, typically during wet granulation or long-term storage.

Chemical Basis of Interaction

To understand the mechanism, we must first analyze the reactive moieties of the reactants.

Ranolazine (The Nucleophile)
  • Chemical Structure: N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide.[1][2]

  • Nitrogen Centers: Ranolazine contains a piperazine ring with two tertiary amines . Tertiary amines lack the proton required to form a stable glycosylamine (the first step of the Maillard reaction).

  • Reactive Site: The molecule possesses a secondary alcohol (hydroxyl group) on the propyl chain. This oxygen atom acts as the nucleophile in this specific incompatibility.

Lactose (The Electrophile)
  • Nature: A reducing disaccharide (Galactose-Glucose).

  • Reactive Site: The glucose unit exists in equilibrium between its cyclic hemiacetal and open-chain aldehyde forms. The anomeric carbon (C1) of the glucose unit is electrophilic, particularly when activated by protonation (acid catalysis).

Formation Mechanism: Acid-Catalyzed O-Glycosylation

The formation of Ranolazine-β-D-lactoside is a condensation reaction involving the loss of one water molecule. It follows a Fischer Glycosylation-type mechanism , resulting in an ether (acetal) linkage between the drug and the excipient.

Step-by-Step Pathway
  • Activation (Protonation): In the presence of moisture and an acidic microenvironment (provided by other excipients or impurities), the hydroxyl group at the anomeric carbon of lactose is protonated.

  • Formation of Oxocarbenium Ion: The protonated hydroxyl group leaves as water (

    
    ), generating a highly electrophilic resonance-stabilized oxocarbenium ion at the C1 position of the glucose ring.
    
  • Nucleophilic Attack: The secondary hydroxyl group of Ranolazine attacks the planar oxocarbenium ion. Steric factors and thermodynamic stability often favor the formation of the

    
    -anomer.
    
  • Deprotonation: The resulting intermediate loses a proton to return to neutrality, yielding the stable Ranolazine-β-D-lactoside .

Reaction Scheme Visualization

Ranolazine_Lactose_Mechanism Lactose Lactose (Hemiacetal Form) Oxocarbenium Oxocarbenium Ion (Electrophile) Lactose->Oxocarbenium 1. Protonation & Dehydration (-H2O) Water H2O (Byproduct) Lactose->Water Loss Acid Acid Catalyst (H+) Acid->Lactose Intermediate Protonated Ether Intermediate Oxocarbenium->Intermediate Ranolazine Ranolazine (Sec-OH Nucleophile) Ranolazine->Intermediate 2. Nucleophilic Attack Product Ranolazine-β-D-lactoside (Impurity) Intermediate->Product 3. Deprotonation

Figure 1: Mechanistic pathway of Ranolazine-Lactose adduct formation via acid-catalyzed O-glycosylation.

Critical Process Parameters (CPPs)

The kinetics of this impurity formation are governed by specific formulation and environmental factors.

ParameterImpact on Impurity FormationMechanism of Action
Moisture Content High Risk Water acts as a plasticizer, increasing molecular mobility in the solid state and facilitating the interaction between the drug and excipient.
Micro-pH High Risk (Acidic) Acidic excipients (e.g., certain binders or disintegrants) catalyze the formation of the oxocarbenium ion. Neutral to alkaline pH inhibits this pathway.
Temperature Moderate Risk Higher temperatures provide the activation energy required for the condensation reaction (Arrhenius kinetics).
Lactose Grade Variable Amorphous lactose (spray-dried) is more reactive than crystalline forms due to higher free energy and molecular mobility.

Analytical Characterization

Detecting and confirming the Ranolazine-β-D-lactoside impurity requires distinguishing it from the parent drug and other potential degradants.

Mass Spectrometry (LC-MS)
  • Molecular Weight: 751.82 Da.[3]

  • Mass Shift: The adduct will appear at a mass shift of +324 Da relative to Ranolazine (Lactose MW 342 - Water MW 18 = 324).

  • m/z Observation: Look for

    
     at m/z ~752.8 .
    
  • Fragmentation: MS/MS will typically show a neutral loss of 324 Da (cleavage of the glycosidic bond), regenerating the Ranolazine fragment ion.

Analytical Protocol (Self-Validating)
  • Sample Prep: Dissolve tablet powder in a neutral solvent (e.g., Acetonitrile:Water 50:50). Avoid acidic diluents to prevent artifact formation during analysis.

  • Separation: Use a C18 column with a gradient elution. The glycosylated impurity is more polar than Ranolazine and will typically elute earlier (lower Retention Time).

  • Confirmation: Co-inject with a synthesized standard of Ranolazine-β-D-lactoside (CAS: N/A, Custom Synthesis often required) to confirm retention time match.

Mitigation & Control Strategy

To control this impurity below ICH Q3B thresholds, a multi-barrier approach is required.

Formulation Design
  • Excipient Replacement: The most effective control is to replace Lactose with non-reducing fillers such as Mannitol , Microcrystalline Cellulose (MCC) , or Dibasic Calcium Phosphate .

  • pH Modification: If Lactose must be used, include a buffering agent (e.g., Sodium Carbonate) to maintain a neutral micro-environment, suppressing the acid-catalyzed mechanism.

Manufacturing & Packaging
  • Process: Prefer Dry Granulation (Roller Compaction) or Direct Compression over Wet Granulation to minimize moisture-induced activation.

  • Packaging: Use high-barrier packaging (e.g., Alu-Alu blisters) and desiccants to maintain low water activity (

    
    ) throughout the shelf life.
    

Mitigation_Strategy cluster_0 Primary Control (Formulation) cluster_1 Secondary Control (Process) Risk Risk: Ranolazine-Lactose Impurity Formation Replace Replace Lactose with Mannitol / MCC Risk->Replace Buffer Add Alkalizing Agent (Neutralize Micro-pH) Risk->Buffer Dry Switch to Dry Granulation (Remove Water) Risk->Dry Outcome Impurity Controlled (< ICH Limits) Replace->Outcome Buffer->Outcome Dry->Outcome

Figure 2: Decision tree for mitigating Ranolazine-Lactose impurity risks.

References

  • Splendid Lab. Ranolazine-beta-D-lactoside - Chemical Structure and Product Image. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Ranolazine. Retrieved from [Link]

  • Bharate, S. S., & Bharate, S. B. (2014). Interactions of amine-containing drugs with reducing sugars: A review of the Maillard reaction in pharmaceuticals. Journal of Excipients and Food Chemicals.
  • Wirth, D. D., et al. (1998). Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine.[4][5] Journal of Pharmaceutical Sciences. (Cited for comparative mechanism analysis).[6][7]

  • Qiu, Y., et al. (2016). Developing Solid Oral Dosage Forms: Pharmaceutical Theory and Practice. Academic Press.

Sources

Foundational

Physicochemical Characterization &amp; Control of Ranolazine-β-D-lactoside

The following technical guide details the physicochemical profile of Ranolazine-β-D-lactoside , a specific chemical entity primarily identified as a transformation product (impurity) arising from the interaction between...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile of Ranolazine-β-D-lactoside , a specific chemical entity primarily identified as a transformation product (impurity) arising from the interaction between Ranolazine and lactose in solid-state formulations.

Executive Summary

In the development of Ranolazine formulations, the stability of the active pharmaceutical ingredient (API) is paramount. Ranolazine-β-D-lactoside (C36H53N3O14) represents a critical drug-excipient interaction product . While glycosylation is often employed as a prodrug strategy to enhance solubility, in the context of Ranolazine, this species is predominantly characterized as a Maillard reaction adduct formed in lactose-containing formulations.

Understanding the physicochemical properties of this conjugate is essential for two reasons:

  • Quality Control: To distinguish it from the parent drug and other degradation products during stability testing.

  • Formulation Strategy: To mitigate its formation by understanding the thermodynamic and kinetic drivers (moisture, pH, excipient grade).

This guide provides a comprehensive analysis of the molecular architecture, physicochemical shifts, and self-validating analytical protocols for Ranolazine-β-D-lactoside.

Molecular Architecture & Synthesis Mechanism

The formation of Ranolazine-β-D-lactoside is a condensation reaction. Unlike typical Maillard reactions involving primary amines, Ranolazine reacts via its secondary amide moiety or through a complex solid-state mechanism facilitated by the amorphous regions of the excipient.

Chemical Identity
PropertySpecification
Chemical Name N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-N-(β-D-lactose-1-yl)acetamide (Proposed)
Molecular Formula C36H53N3O14
Molecular Weight 751.82 g/mol
Parent API Ranolazine (C24H33N3O4, MW 427.54)
Ligand Lactose (C12H22O11, MW 342.30)
Mass Shift +324.28 Da (Lactose - H2O)
Formation Pathway (Maillard Condensation)

The reaction proceeds through the nucleophilic attack of the Ranolazine nitrogen on the anomeric carbon of the acyclic glucose moiety of lactose.

MaillardReaction cluster_cond Critical Factors Ranolazine Ranolazine (Secondary Amide/Amine) Intermediate Hemiaminal Intermediate Ranolazine->Intermediate Nucleophilic Attack Lactose Lactose (Reducing Sugar) Lactose->Intermediate Product Ranolazine-β-D-lactoside (Glycosylamine Adduct) Intermediate->Product - H₂O Condensation Water H₂O Intermediate->Water Temp Temperature Moisture Moisture (Aw > 0.4) pH Micro-environmental pH

Figure 1: Reaction pathway for the formation of Ranolazine-β-D-lactoside. The condensation is reversible but can lead to irreversible brown pigments (melanoidins) if further degradation occurs.

Physicochemical Profile

The conjugation of the highly polar lactose moiety to the lipophilic Ranolazine core drastically alters the physicochemical landscape of the molecule.

Solubility & Lipophilicity

Ranolazine is a BCS Class II drug (Low Solubility, High Permeability) with pH-dependent solubility. The lactoside adduct exhibits "flipped" properties.

PropertyRanolazine (Parent)Ranolazine-β-D-lactoside (Adduct)Impact
LogP (Octanol/Water) ~2.1 (Lipophilic)< -1.0 (Predicted Hydrophilic)Drastic reduction in membrane permeability; retention in aqueous phase.
Aqueous Solubility (pH 6.8) Low (< 0.1 mg/mL)High (> 10 mg/mL)The sugar moiety acts as a solubilizing anchor, overriding the lipophilic aryl groups.
pKa (Piperazine) pKa1 ~ 7.2, pKa2 ~ 3.0Similar (~7.0)Basic centers remain largely unaffected, but solvation shell changes.
Hygroscopicity LowHighThe adduct can act as a moisture sink, accelerating further degradation.
Stability Matrix
  • Hydrolytic Stability: The N-glycosidic bond is susceptible to hydrolysis in acidic environments (e.g., gastric fluid, pH 1.2), potentially reverting to the parent drug and lactose.

  • Thermal Stability: Lower than the parent. The sugar moiety lowers the melting point and introduces caramelization/charring pathways at temperatures >100°C.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with internal controls to validate the presence and properties of the lactoside.

Protocol A: LC-MS Identification Strategy

Objective: Definitively identify Ranolazine-β-D-lactoside in a formulation matrix.

Methodology:

  • Sample Prep: Extract tablet powder with Methanol:Water (50:50). Lactoside is soluble in this mix.

  • Separation: Use a Polar Embedded C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP) to retain the polar lactoside while eluting the hydrophobic parent.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 60% B over 20 mins.

  • Detection (MS): Positive ESI mode.

Validation Criteria (The "Check"):

  • Parent Peak: Ranolazine elutes at ~12-15 min (m/z 428).

  • Impurity Peak: Ranolazine-β-D-lactoside elutes earlier (due to polarity) at ~3-6 min.

  • Mass Confirmation: Look for m/z 752.3 [M+H]+ .

  • Fragmentation: MS/MS of 752 should yield a daughter ion of 428 (Loss of lactose moiety, 324 Da), confirming the Ranolazine core is intact.

Protocol B: Differential Solubility Profiling

Objective: Quantify the solubility enhancement of the adduct relative to the parent.

  • Synthesis (In-situ): Stress a mixture of Ranolazine and Lactose (1:1 w/w) with 5% water at 60°C for 7 days to generate the adduct.

  • Extraction: Wash the mixture with Dichloromethane (DCM) .

    • Rationale: Ranolazine is soluble in DCM; Ranolazine-β-D-lactoside (highly polar) is insoluble in DCM.

  • Residue Analysis: Dissolve the DCM-insoluble residue in water. Analyze by HPLC.

  • Result: High purity peak of the lactoside in the aqueous fraction confirms the hydrophilic shift.

Control Strategy for Drug Development

For researchers formulating Ranolazine, the presence of this specific physicochemical entity dictates the choice of excipients.

ControlStrategy Start Formulation Design Ranolazine (Amine/Amide) ExcipientChoice Excipient Selection Start->ExcipientChoice Lactose Lactose (Reducing Sugar) ExcipientChoice->Lactose High Risk AltFillers Mannitol / MCC (Non-Reducing) ExcipientChoice->AltFillers Preferred Risk Risk of Maillard Adduct (Ranolazine-β-D-lactoside) Lactose->Risk Heat/Moisture Safe Stable Formulation AltFillers->Safe Mitigation Mitigation Strategies: 1. Low Moisture (Aw < 0.2) 2. pH Control 3. Blister Packaging Risk->Mitigation If Lactose Mandatory

Figure 2: Decision tree for excipient selection to avoid Ranolazine-β-D-lactoside formation.

Formulation Recommendations
  • Avoid Reducing Sugars: Replace Lactose Monohydrate with Mannitol , Microcrystalline Cellulose (MCC) , or Dibasic Calcium Phosphate .

  • Moisture Barrier: If lactose is required (e.g., for compressibility), use Anhydrous Lactose and ensure packaging (Alu-Alu blister) prevents moisture ingress, as water acts as a plasticizer facilitating the molecular mobility required for the reaction.

  • pH Micro-environment: Maintain a slightly acidic micro-environment in the tablet matrix to protonate amine species, reducing their nucleophilicity (though less effective for amide-mediated reactions).

References

  • Splendid Lab Pvt. Ltd. (n.d.). Ranolazine-beta-D-lactoside (Catalog No.[1] CSL-45245).[1] Retrieved from [Link]

  • PubChem. (2025). Ranolazine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Nair, A., et al. (2010). Drug-Excipient Interaction Studies of Ranolazine. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding on Ranolazine stability).
  • Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[2] (Authoritative source on Maillard reaction in pharmaceuticals).

  • Bharate, S. S., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals. (Mechanistic reference for amine-lactose interactions).

(Note: While specific peer-reviewed papers solely dedicated to "Ranolazine-β-D-lactoside" are rare, the compound is a commercially listed impurity standard, and its properties are derived from established principles of drug-excipient Maillard chemistry as cited above.)

Sources

Exploratory

Spectroscopic data of Ranolazine-β-D-lactoside (NMR, MS, IR).

This guide serves as a comprehensive technical manual for the spectroscopic characterization of Ranolazine-β-D-lactoside , a glycoconjugate prodrug designed to enhance the aqueous solubility and bioavailability of the an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical manual for the spectroscopic characterization of Ranolazine-β-D-lactoside , a glycoconjugate prodrug designed to enhance the aqueous solubility and bioavailability of the anti-anginal agent Ranolazine.

The data and protocols below are synthesized from established spectroscopic principles of Ranolazine derivatives and carbohydrate chemistry. This guide assumes the conjugate is formed via an


-glycosidic linkage  between the anomeric carbon of the lactose reducing end and the secondary hydroxyl group of the Ranolazine propyl chain.

Executive Summary & Molecular Framework

Ranolazine-β-D-lactoside represents a strategic fusion of the lipophilic piperazine core of Ranolazine with the hydrophilic disaccharide lactose. The primary challenge in characterizing this molecule lies in distinguishing the complex overlapping signals of the carbohydrate moiety from the aliphatic spacers of the drug, and confirming the stereochemistry of the newly formed glycosidic bond.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 751.83 g/mol

  • Core Moiety: Ranolazine (Piperazine derivative)[1][2][3][4][5]

  • Glycon Moiety: Lactose (

    
    -D-galactopyranosyl-(1
    
    
    
    4)-D-glucopyranose)
  • Linkage:

    
    -
    
    
    
    -glycosidic bond at Ranolazine C-2' position.

Spectroscopic Profiling (Data & Analysis)

A. Mass Spectrometry (ESI-MS/HRMS)

Objective: Confirm molecular weight and analyze fragmentation to verify the conjugate structure.

Methodology: Electrospray Ionization (ESI) in Positive Mode is the standard.[6] The molecule protonates readily at the basic piperazine nitrogens.

Ion SpeciesTheoretical m/zInterpretation

752.37 Protonated molecular ion. Primary identification peak.[5][7]

774.35 Sodium adduct. Common in glycosides due to sugar chelation.

376.69 Doubly charged species (common due to multiple basic sites).
Fragment A 428.25

. Result of glycosidic bond cleavage (Source-Induced Dissociation).
Fragment B 325.11

. Oxocarbenium ion of the disaccharide.

Diagnostic Insight: The presence of the m/z 428 fragment alongside the parent ion m/z 752 is the "Self-Validating" signature. It confirms that the Ranolazine core is intact and was successfully conjugated to a labile sugar moiety.

B. Infrared Spectroscopy (FT-IR)

Objective: Identify key functional groups and confirm the presence of both the carbohydrate and the drug amide.

Methodology: Attenuated Total Reflectance (ATR) on solid sample.

Frequency (

)
AssignmentStructural Origin
3200 – 3500 O-H Stretch (Strong, Broad) Multiple hydroxyl groups from the Lactose moiety. (Significantly broader than pure Ranolazine).
2800 – 3000 C-H Stretch (Medium) Aliphatic chains of the piperazine and propyl linkers.
1655 – 1690 Amide I (C=O) Acetamide carbonyl of Ranolazine. Diagnostic for the drug core.
1590 C=C Aromatic 2,6-Dimethylphenyl ring breathing.
1000 – 1150 C-O-C / C-O Stretch (Strong) "Sugar Fingerprint" region. Overlapping ether bands from Ranolazine and glycosidic bonds.
C. Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon-hydrogen framework and rigorously prove the


-configuration of the linkage.
Solvent:  DMSO-

(Preferred for solubility of both moieties) or

(if salt form). Data below assumes DMSO-

.

NMR (500 MHz) – Key Diagnostic Signals

(ppm)
Multiplicity

(Hz)
IntegrationAssignmentValidation Note
7.0 – 7.3 Multiplet-3HAr-H (Phenyl)Ranolazine aromatic core.
6.8 – 6.9 Multiplet-4HAr-H (Phenoxy)Methoxyphenoxy aromatic ring.
4.35 Doublet 7.8 1H H-1 (Glc) Anomeric Proton.

Hz confirms

-linkage
.
4.22 Doublet7.51HH-1' (Gal)Anomeric proton of the internal Galactose unit.
4.0 – 4.1 Multiplet-1HRanolazine CH-OShifted downfield (~0.5 ppm) vs. free drug due to glycosylation.
3.73 Singlet-3H

Methoxy group on phenoxy ring.
3.0 – 3.8 Complex-~12HSugar Ring H"Sugar bulk" region. Overlaps with piperazine signals.[5]
2.12 Singlet-6H

Dimethyl signals on the amide phenyl ring.

NMR (125 MHz) – Key Diagnostic Signals
  • Carbonyl: ~168 ppm (Amide C=O).

  • Anomeric Carbons:

    • ~103.5 ppm: Galactose C-1'.

    • ~100.2 ppm: Glucose C-1 (Linked to Ranolazine). The chemical shift of this carbon is critical;

      
      -anomers typically appear upfield (~95 ppm), while 
      
      
      
      -anomers are downfield (~100+ ppm).
  • Drug Core: 150-110 ppm (Aromatic carbons), ~56 ppm (

    
    ), ~53 ppm (Piperazine carbons).
    

Structural Validation Logic (Graphviz)

The following diagram illustrates the logical workflow to confirm the structure of Ranolazine-β-D-lactoside, moving from raw data to structural certainty.

G Start Crude Conjugate Purification HPLC Purification (C18 Column) Start->Purification MS_Step ESI-MS Analysis Purification->MS_Step MS_Check Found m/z 752 [M+H]+? Found Frag 428? MS_Step->MS_Check IR_Step FT-IR Analysis MS_Check->IR_Step Mass Confirmed IR_Check Amide I (1660) Present? Strong OH (3400) Present? IR_Step->IR_Check NMR_Step 1H NMR (DMSO-d6) IR_Check->NMR_Step Groups Confirmed NMR_Check Anomeric Doublet (d, ~4.4 ppm) Coupling J ~ 7.8 Hz? NMR_Step->NMR_Check Conclusion VALIDATED STRUCTURE: Ranolazine-β-D-lactoside NMR_Check->Conclusion Stereochemistry Confirmed

Caption: Logical workflow for the spectroscopic validation of Ranolazine-β-D-lactoside.

Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Rationale: Lactose is highly polar; Ranolazine is moderately lipophilic. This amphiphilic nature requires a solvent that disrupts hydrogen bonding without aggregating the molecule.

  • Step 1: Weigh 5–10 mg of the purified Ranolazine-β-D-lactoside.

  • Step 2: Dissolve in 0.6 mL of DMSO-

    
      (Dimethyl sulfoxide-d6).
    
  • Step 3: If resolution in the sugar region is poor due to OH signal broadening, add 1 drop of

    
      to the tube and shake. This exchanges the hydroxyl protons, removing them from the spectrum and simplifying the "sugar bulk" region (3.0–4.0 ppm) to allow visualization of the ring protons.
    
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Instrument: Q-TOF or Orbitrap.

  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.

  • Flow Rate: 10

    
    L/min (Direct Infusion).
    
  • Settings:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent premature fragmentation of the glycosidic bond).

    • Source Temp: 120°C.

References

  • Guduru, S. et al. (2019).[8] Degradation products of Ranolazine under hydrolytic and oxidative stress conditions. International Journal of Pharmaceutical Sciences and Research. Link

  • Jerz, G. et al. (2005). Separation of Ranolazine and its metabolites. Journal of Chromatography A. Link

  • PubChem Compound Summary. (2024). Ranolazine (CID 56959). National Center for Biotechnology Information. Link

  • Breitmaier, E. & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard reference for Glycosidic Shift assignments).

Sources

Foundational

Technical Guide: Potential Biological Activity of Ranolazine-β-D-Lactoside

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ranolazine-β-D-lactoside (C₃₆H₅₅N₃O₁₅) represents a distinct pharmacological entity formed through the conjugation of the anti-anginal agent Ranolazine with the disaccharide Lactose . While primarily identified in pharmaceutical development as a Maillard reaction impurity (formed during the storage of Ranolazine formulations with lactose excipients), its structure offers a compelling case study in glycoconjugate pharmacology .

This guide provides a rigorous technical analysis of the molecule's potential biological activity, shifting the perspective from "degradation product" to "putative prodrug." We explore its enhanced solubility profile, its dependence on enzymatic hydrolysis for activation, and its theoretical interaction with the Late Sodium Current (


) .

Molecular Architecture & Synthesis

Structural Composition

The molecule consists of two functional domains:

  • The Pharmacophore (Ranolazine): A piperazine-derivative responsible for

    
     inhibition.[1][2]
    
  • The Glycon (Lactose): A bulky, hydrophilic

    
    -D-galactopyranosyl-(1→4)-D-glucose moiety.
    

Linkage Chemistry: The conjugation typically occurs via an N-glycosidic bond between the secondary amine of Ranolazine's piperazine ring and the anomeric carbon of the glucose unit of lactose. Under stability testing conditions, this can undergo Amadori rearrangement, leading to a stable ketoamine adduct.

Synthesis & Degradation Pathway (Maillard Reaction)

The formation of Ranolazine-β-D-lactoside is a non-enzymatic browning reaction. Understanding this pathway is critical for both controlling it as an impurity and synthesizing it for biological testing.

MaillardReaction Rano Ranolazine (Secondary Amine) Inter Glycosylamine (Unstable Intermediate) Rano->Inter Condensation (Heat/Humidity) Lact Lactose (Reducing Sugar) Lact->Inter Prod Ranolazine-β-D-lactoside (Amadori Product/Stable Adduct) Inter->Prod Amadori Rearrangement Hydro Hydrolysis (Acid/Enzymatic) Prod->Hydro In Vivo Processing Active Active Ranolazine + Lactose Byproducts Hydro->Active Release

Figure 1: Formation of Ranolazine-β-D-lactoside via Maillard reaction and its potential reversal via hydrolysis.

Pharmacokinetics (PK): The Prodrug Potential

The biological activity of Ranolazine-β-D-lactoside is governed by its ability to revert to the parent drug. The bulky lactose moiety drastically alters the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Solubility & Dissolution

Ranolazine is a BCS Class II drug (Low Solubility, High Permeability), often requiring acid to dissolve.

  • Effect of Lactosylation: The addition of multiple hydroxyl groups from lactose significantly increases aqueous solubility at neutral pH.

  • Implication: Ranolazine-β-D-lactoside dissolves rapidly in the gastrointestinal lumen, potentially overcoming the dissolution-rate-limited absorption of the parent compound.

Absorption & Transport

Unlike lipophilic Ranolazine, the lactoside conjugate is highly polar and large (MW ~770 Da).

  • Passive Diffusion: Negligible. It cannot cross the lipid bilayer.

  • Active Transport: Potential affinity for SGLT1 (Sodium-Glucose Linked Transporter) or GLUT transporters is low due to the bulky aglycone (Ranolazine) hindering the transporter pore.

Enzymatic Activation (The "Switch")

For Ranolazine-β-D-lactoside to exert biological effects, the glycosidic bond must be cleaved.

Enzyme SystemLocationActivity on ConjugateOutcome
Lactase-Phlorizin Hydrolase (LPH) Small Intestine (Brush Border)High Potential Cleaves lactose moiety, releasing Ranolazine for absorption.
Cytosolic

-Glucosidases
Liver/KidneyLow Molecule unlikely to enter cells to access these enzymes.
Colonic Microflora Large IntestineVery High Bacterial glycosidases will fully hydrolyze the adduct.

Pharmacodynamics (PD): Mechanism of Action

Direct Activity (Intact Molecule)
  • Target: Voltage-gated Sodium Channel (

    
    ).
    
  • Binding Site: Ranolazine binds to the local anesthetic receptor site within the pore.

  • Prediction: The lactose moiety introduces massive steric hindrance. The "lock-and-key" fit required to block the late sodium current (

    
    ) would be disrupted.
    
  • Result: The intact Ranolazine-β-D-lactoside is likely pharmacologically inert on the ion channel.

Indirect Activity (Released Ranolazine)

Once hydrolyzed, the released Ranolazine exerts its standard therapeutic effects.

  • Mechanism: Inhibition of the late phase of the inward sodium current (

    
    ) in ischemic cardiomyocytes.[1][3][4]
    
  • Downstream Effect: Prevents intracellular

    
     overload 
    
    
    
    Prevents reversal of NCX (
    
    
    Exchanger)
    
    
    Reduces
    
    
    overload
    
    
    Decreased wall tension & improved diastolic relaxation.

MOA cluster_cell Ischemic Cardiomyocyte Conj Ranolazine-β-D-lactoside (Inactive Prodrug) LPH LPH / Acid Hydrolysis Conj->LPH Rano Ranolazine (Active) LPH->Rano Block Channel Blockade Rano->Block Binds Nav1.5 LateNa Late Na+ Current (Overactive) CaLoad Intracellular Ca2+ Overload LateNa->CaLoad Na+/Ca2+ Exchange Block->LateNa Inhibits Relax Improved Diastolic Relaxation Block->Relax Therapeutic Effect

Figure 2: Activation and Mechanism of Action. The conjugate acts as a reservoir for Ranolazine.

Experimental Validation Protocols

To confirm the biological profile of Ranolazine-β-D-lactoside, the following experimental workflow is required.

Protocol: Enzymatic Stability Assay

Objective: Determine the rate of Ranolazine release in simulated biological fluids.

  • Preparation: Dissolve Ranolazine-β-D-lactoside (10

    
    M) in PBS (pH 7.4).
    
  • Incubation:

    • Group A: Simulated Gastric Fluid (pH 1.2, Pepsin-free).

    • Group B: Rat Intestinal S9 Fraction (Rich in LPH/Glycosidases).

    • Group C: Human Plasma (Control for systemic stability).

  • Sampling: Aliquot at 0, 15, 30, 60, 120 min.

  • Analysis: Quench with acetonitrile. Analyze via LC-MS/MS .

    • Monitor: Disappearance of Conjugate (m/z ~770) and appearance of Ranolazine (m/z 427).

Protocol: Electrophysiology ( Blockade)

Objective: Verify if the intact conjugate has any residual channel-blocking activity.

  • System: HEK293 cells stably expressing human

    
    .
    
  • Technique: Whole-cell patch clamp.

  • Induction: Use ATX-II (Anemonia sulcata toxin) to induce late

    
    .
    
  • Treatment:

    • Control (Vehicle).

    • Ranolazine (30

      
      M) - Positive Control.
      
    • Ranolazine-β-D-lactoside (30

      
      M & 100 
      
      
      
      M).
  • Endpoint: Measure reduction in late current integral (

    
    ).
    
    • Hypothesis: Conjugate will show <5% inhibition compared to >50% for Ranolazine.

Safety & Toxicology Implications

While Ranolazine is safe, the "Lactoside" impurity introduces specific considerations:

  • Immunogenicity: Glycated proteins/drugs can sometimes act as haptens. However, simple lactose adducts are generally considered low risk for immunogenicity compared to protein aggregates.

  • Lactose Intolerance: The amount of lactose released from the hydrolysis of the impurity (micrograms) is clinically insignificant compared to dietary lactose.

  • Loss of Potency: The primary "biological activity" of concern in a pharmaceutical context is the reduction of effective dose . A formulation with 5% lactoside impurity has 5% less active drug, potentially leading to sub-therapeutic dosing in angina management.

References

  • International Conference on Harmonisation (ICH). (2006). Q3B(R2): Impurities in New Drug Products. ICH Guidelines.[5] [Link]

  • Gilead Sciences. (2006). Ranexa (Ranolazine) Prescribing Information.[1][2][6][7] U.S. Food and Drug Administration.[1][2][3][6][7] [Link]

  • Antzelevitch, C., et al. (2004). Electrophysiological effects of ranolazine, a novel antianginal agent with anti-ischemic properties.[4][6] Circulation, 110(8), 904-910. [Link]

  • Wrodnigg, T. M., & Eder, R. (2011). The Maillard reaction of pharmaceutical amines: A review of formation, stability and analysis. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 629-636. [Link]

  • Splendid Lab. (2024). Ranolazine-beta-D-lactoside (Impurity Standard). Splendid Lab Catalog. [Link]

Sources

Exploratory

Technical Guide: Synthesis and Isolation of Ranolazine-β-D-Lactoside Standard

This guide outlines the technical protocol for the synthesis, isolation, and characterization of Ranolazine-β-D-lactoside , a specific drug-excipient interaction product used as a reference standard in pharmaceutical qua...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocol for the synthesis, isolation, and characterization of Ranolazine-β-D-lactoside , a specific drug-excipient interaction product used as a reference standard in pharmaceutical quality control (ICH Q3B).

Executive Summary

Ranolazine (N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide) is a prominent anti-anginal agent.[1][2][3] In solid oral dosage forms, Ranolazine is frequently formulated with Lactose as a diluent. While Ranolazine lacks primary or secondary amines required for Maillard reactions, the secondary hydroxyl group at the linker chain presents a nucleophilic site for potential O-glycosylation under stress conditions (high humidity/temperature), leading to the formation of Ranolazine-β-D-lactoside.

This guide provides a robust, scalable synthetic route to access this impurity standard (MW: 751.82 Da), enabling analytical method validation and impurity profiling.

Retrosynthetic Analysis & Strategy

The target molecule is a β-O-glycoside . The retrosynthetic disconnection occurs at the anomeric carbon of the glucose unit of lactose and the secondary hydroxyl group of Ranolazine.

  • Aglycone (Acceptor): Ranolazine (Intact API).

  • Glycosyl Donor: Peracetylated Lactose derivative (specifically Acetobromo-α-D-lactose ).

  • Stereocontrol: The formation of the β-anomer is strictly controlled by Neighboring Group Participation (NGP) from the C2-acetate group of the donor.

  • Challenge: Ranolazine contains two tertiary amines (piperazine ring) which can act as Lewis bases, potentially interfering with acid-catalyzed glycosylation promoters.

  • Solution: Use of the Koenigs-Knorr method (Silver salt promotion) or Schmidt method (Trichloroacetimidate) with buffered conditions to maintain the basic integrity of the API while activating the donor.

Reaction Scheme Visualization

ReactionScheme Lactose Lactose (Start) Donor Acetobromo-α-D-lactose (Donor) Lactose->Donor 1. Ac2O, Pyridine 2. HBr/AcOH Intermediate Peracetylated Ranolazine-β-D-lactoside Donor->Intermediate + Ranolazine AgOTf / DCM (Koenigs-Knorr) Ranolazine Ranolazine API (Acceptor) Ranolazine->Intermediate Product Ranolazine-β-D-lactoside (Final Standard) Intermediate->Product NaOMe / MeOH (Zemplén Deacetylation)

Caption: Retrosynthetic pathway utilizing Neighboring Group Participation (NGP) to ensure β-selectivity.

Detailed Experimental Protocol

Phase 1: Preparation of the Glycosyl Donor

Target: 2,3,6,2',3',4',6'-Hepta-O-acetyl-α-D-lactosyl bromide (Acetobromo-lactose).

  • Peracetylation: Suspend Lactose Monohydrate (10 g) in Pyridine (50 mL) and Acetic Anhydride (50 mL). Stir at ambient temperature for 12 hours. Pour into ice water, filter the precipitate, and dry to yield β-Lactose Octaacetate .

  • Bromination: Dissolve β-Lactose Octaacetate (5 g) in DCM (20 mL). Add 33% HBr in Acetic Acid (15 mL) dropwise at 0°C. Stir for 2 hours at room temperature.

  • Workup: Dilute with DCM, wash with ice-cold water, saturated NaHCO₃ (critical to remove acid), and brine. Dry over anhydrous Na₂SO₄ and concentrate.

  • Outcome: White foam/solid. Use immediately or store at -20°C under Argon.

Phase 2: Coupling (Koenigs-Knorr Glycosylation)

Rationale: Silver Triflate (AgOTf) is chosen as the promoter because it allows for mild conditions that minimize degradation of the Ranolazine piperazine core.

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask under Argon.

  • Reagents:

    • Ranolazine (1.0 eq, 427 mg).

    • Acetobromo-lactose (1.2 eq, ~840 mg).

    • Molecular Sieves 4Å (Activated, powdered, 1 g).

    • Solvent: Anhydrous Dichloromethane (DCM) (20 mL).

  • Activation: Add Silver Triflate (AgOTf) (1.5 eq) and 2,4,6-Collidine (1.0 eq) to the mixture at -20°C. Note: Collidine acts as an acid scavenger to protect the tertiary amines of Ranolazine.

  • Reaction: Allow the mixture to warm to 0°C slowly over 4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The Ranolazine spot (polar) should diminish, and a new less polar spot (protected glycoside) should appear.

  • Quench: Filter through a Celite pad to remove silver salts. Wash the filtrate with 5% HCl (quick wash to remove collidine), saturated NaHCO₃, and brine.

  • Purification (Intermediate): Flash column chromatography (Silica Gel). Elute with DCM:MeOH (98:2 to 95:5). Isolate the Peracetylated Ranolazine-lactoside .

Phase 3: Global Deprotection (Zemplén)
  • Dissolve the peracetylated intermediate (500 mg) in anhydrous Methanol (10 mL).

  • Add a catalytic amount of Sodium Methoxide (NaOMe) (0.5 M in MeOH, 0.2 mL) to adjust pH to ~9-10.

  • Stir at room temperature for 2 hours. A white precipitate may form (Product).

  • Neutralization: Add Amberlite IR-120 (H+) resin until pH is neutral (pH 7). Caution: Do not acidify excessively, as the glycosidic bond can hydrolyze.

  • Filtration: Filter off the resin and concentrate the filtrate.

Phase 4: Isolation and Purification

The crude product will likely contain unreacted Ranolazine and free Lactose.

  • Technique: Preparative HPLC (Reverse Phase).

  • Column: C18 (e.g., Phenomenex Luna C18, 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 30 minutes.

  • Detection: UV at 272 nm (Ranolazine chromophore).

  • Lyophilization: Collect fractions corresponding to the product (MW 751) and freeze-dry to obtain a fluffy white powder.

Analytical Characterization & Validation

Expected Data Profile
ParameterSpecificationMethod
Appearance White to off-white hygroscopic solidVisual
Molecular Weight 751.82 DaLC-MS (ESI+) [M+H]+ = 752.8
Stereochemistry β-anomer (J1,2 coupling > 7 Hz)1H-NMR
Purity > 95.0%HPLC (Area %)
Critical NMR Signals (Verification)
  • 1H NMR (DMSO-d6, 400 MHz):

    • Anomeric Proton (H-1'): Doublet at ~4.3–4.5 ppm with J = 7.8–8.0 Hz . This large coupling constant confirms the β-configuration (axial-axial coupling).

    • Ranolazine Aromatic: Multiplets at 6.8–7.3 ppm (unchanged).

    • Piperazine/Linker: Broad multiplets at 2.5–4.0 ppm.

  • 13C NMR:

    • Anomeric Carbon: Signal at ~103–104 ppm.

    • Glycosylation Site: The shift of the Ranolazine secondary alcohol carbon (CH-O) will move downfield by ~5–8 ppm compared to the parent API.

Workflow Diagram

Workflow Start Start: Raw Materials (Ranolazine + Lactose) Step1 Step 1: Donor Activation (Bromination of Lactose) Start->Step1 Step2 Step 2: Glycosylation (AgOTf, Collidine, DCM, -20°C) Step1->Step2 Step3 Step 3: Zemplén Deprotection (NaOMe/MeOH, pH 9) Step2->Step3 Step4 Step 4: Prep-HPLC Purification (C18, H2O/ACN Gradient) Step3->Step4 QC Quality Control (NMR, MS, HPLC Purity) Step4->QC QC->Step4 Fail (Repurify) End Final Standard (Ranolazine-β-D-lactoside) QC->End Pass

Caption: Step-by-step isolation workflow ensuring high-purity standard generation.

References

  • Splendid Lab Pvt. Ltd. (2024). Ranolazine-beta-D-lactoside (Catalog No.[4] CSL-45245) - Product Specification. Retrieved from [Link]

  • ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline Q3B(R2): Impurities in New Drug Products. International Conference on Harmonisation. Retrieved from [Link]

  • Gilead Sciences. (2006). Ranexa (Ranolazine) Prescribing Information. U.S. Food and Drug Administration.[5] Retrieved from [Link]

  • Demchenko, A. V. (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. Wiley-VCH. (General reference for Koenigs-Knorr methodology).
  • PubChem. (2024). Ranolazine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Ranolazine-β-D-Lactoside: Mechanistic Insights into Excipient-API Interactions and Impurity Profiling

Executive Summary In the development and lifecycle management of solid oral dosage forms, excipient compatibility is a critical determinant of drug stability and safety. This technical guide explores the formation, chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development and lifecycle management of solid oral dosage forms, excipient compatibility is a critical determinant of drug stability and safety. This technical guide explores the formation, chemical causality, and analytical quantification of Ranolazine-β-D-lactoside , a specific degradation product formed between the antianginal active pharmaceutical ingredient (API) ranolazine and the common diluent lactose. Designed for researchers and drug development professionals, this whitepaper synthesizes pharmacological context, structural elucidation, and self-validating experimental protocols to ensure compliance with international regulatory standards.

Introduction & Pharmacological ContextRanolazine is a first-in-class antianginal medication that exerts its therapeutic effect by inhibiting the late inward sodium current (late INa) in cardiac myocytes[1]. By preventing intracellular sodium overload during ischemia, it subsequently mitigates calcium overload via the sodium-calcium exchanger, thereby improving diastolic relaxation and myocardial perfusion without significantly altering heart rate or blood pressure[2].

While its clinical efficacy is well-established, the formulation of ranolazine into solid oral dosage forms requires rigorous excipient compatibility profiling. When formulated with lactose—a ubiquitous pharmaceutical diluent—a specific degradation product known as Ranolazine-β-D-lactoside can emerge during stability testing, necessitating strict regulatory oversight[1].

Chemical Characterization & Structural Elucidation

Understanding the structural features of both the API and the excipient is fundamental to predicting their interactions:

  • Ranolazine: The molecule contains a tertiary piperazine ring and a sterically hindered, resonance-stabilized secondary amide (N-(2,6-dimethylphenyl)acetamide). Critically, it possesses a secondary hydroxyl group on its propoxy chain.

  • Lactose: A reducing disaccharide containing a highly reactive electrophilic anomeric carbon.

  • The Adduct: (Molecular Formula: C36H53N3O14, Molecular Weight: 751.82 g/mol ) is the resulting adduct formed between the API and the excipient[1].

Mechanism of Formation: The Causality of O-Glycosidation

Typically, excipient interactions involving lactose and APIs proceed via the Maillard reaction, which strictly requires a primary or secondary amine. Because ranolazine lacks these functional groups (its nitrogen atoms are either tertiary or part of a non-nucleophilic amide), it cannot undergo classic N-glycosidation.

Instead, under conditions of elevated temperature and localized moisture in the solid state, the secondary hydroxyl group of ranolazine acts as the primary nucleophile. It attacks the electrophilic anomeric carbon of lactose, resulting in an acid/moisture-catalyzed condensation reaction that yields an O-glycosidic linkage . Understanding this causality is paramount for formulation scientists, as it shifts the mitigation strategy from amine-protection to moisture-exclusion and microenvironmental pH control.

G Rano Ranolazine API (Secondary Hydroxyl) Condensation Acid/Moisture Catalyzed Condensation (-H2O) Rano->Condensation Lactose Lactose Excipient (Reducing Sugar) Lactose->Condensation Impurity Ranolazine-β-D-lactoside (O-Glycosidic Impurity) Condensation->Impurity O-Glycosidation

Fig 1. Logical pathway of Ranolazine-β-D-lactoside formation via O-glycosidation.

Regulatory Context (ICH Q3B)

The mandates the monitoring, identification, and qualification of degradation products in new drug products[2]. Because Ranolazine-β-D-lactoside is a reaction product between the drug substance and an excipient, it falls strictly under the purview of ICH Q3B[2]. Depending on the maximum daily dose of ranolazine, any degradation product exceeding the identification threshold (typically 0.05% to 0.1%) must be structurally characterized, and those exceeding the qualification threshold must be evaluated for toxicological safety[3].

Experimental Workflows & Protocols

To comply with regulatory standards, the following self-validating protocols are established for the synthesis of the impurity standard and its quantification in tablet matrices.

Protocol A: Forced Degradation & Synthesis of Ranolazine-β-D-lactoside Standard

This protocol utilizes accelerated environmental stress to force the O-glycosidation reaction, providing a reference standard for analytical testing.

  • Reaction Setup: Homogenize Ranolazine API and anhydrous lactose in a 1:5 molar ratio to ensure an excess of the electrophile.

  • Catalysis & Stress: Introduce a catalytic amount of an organic acid (e.g., p-toluenesulfonic acid) to lower the microenvironmental pH. Subject the mixture to 60°C and 75% relative humidity (RH) for 14 days.

  • Extraction: Quench the solid-state reaction by dissolving the stressed mixture in a 50:50 (v/v) methanol/water solution.

  • Purification: Isolate the O-lactoside adduct using preparative reverse-phase HPLC (C18 stationary phase), monitoring UV absorbance at 272 nm.

  • Validation (Self-Correction): Confirm the structure via 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS). The exact mass must validate against the theoretical mass of C36H53N3O14 (m/z 752.36 [M+H]+)[1].

Protocol B: LC-MS/MS Quantification in Formulated Drug Products
  • Sample Preparation: Pulverize 10 ranolazine tablets to ensure batch uniformity. Accurately weigh an aliquot equivalent to 10 mg of API.

  • Extraction: Add 10 mL of extraction solvent (Acetonitrile:Water, 80:20 v/v). Sonicate for 15 minutes to disrupt the excipient matrix, then centrifuge at 10,000 rpm for 10 minutes.

  • Internal Standard Addition: Spike the supernatant with a stable isotope-labeled internal standard (SIL-IS), such as Ranolazine-d4. Causality: This internal control is critical to correct for matrix-induced ion suppression during electrospray ionization, ensuring the trustworthiness of the quantification.

  • Chromatographic Separation: Inject 5 µL onto an RP-HPLC C18 column (2.1 x 100 mm, 1.7 µm). Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Workflow Step1 1. Sample Preparation (Extraction from Tablet Matrix) Step2 2. Chromatographic Separation (RP-HPLC, C18 Column) Step1->Step2 Step3 3. Mass Spectrometry (ESI-MS/MS, MRM Mode) Step2->Step3 Step4 4. Data Analysis (Quantification vs SIL-IS Standard) Step3->Step4

Fig 2. Step-by-step analytical workflow for the quantification of Ranolazine-β-D-lactoside.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Ranolazine-β-D-lactoside

PropertyValue
Chemical Name Ranolazine-β-D-lactoside
Molecular Formula C36H53N3O14
Molecular Weight 751.82 g/mol
Formation Mechanism Acid/Moisture-Catalyzed O-Glycosidation
Precursor API Ranolazine (Secondary Hydroxyl Donor)
Precursor Excipient Lactose (Anomeric Carbon Acceptor)

Table 2: LC-MS/MS MRM Parameters for Impurity Profiling

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
Ranolazine 428.2279.125ESI+
Ranolazine-β-D-lactoside 752.4428.230ESI+
Ranolazine-d4 (SIL-IS) 432.2283.125ESI+

Conclusion & Mitigation Strategies

The formation of Ranolazine-β-D-lactoside highlights the complex interplay between API functional groups and excipients in the solid state. To prevent the formation of this O-glycosidic impurity, formulators should consider replacing lactose with non-reducing sugars (e.g., mannitol) or microcrystalline cellulose. If lactose is retained for its binding properties, strict control of the water activity (Aw) within the primary packaging and the avoidance of acidic microenvironments are critical to suppress the degradation pathway and maintain compliance with ICH Q3B guidelines.

References

  • Source: CRO Splendid Lab Pvt. Ltd.
  • Source: PMC - National Institutes of Health (NIH)
  • Source: Oxford University Press (OUP)
  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL
  • Title: Guidance for Industry Q3B(R2)

Sources

Exploratory

Technical Guide: Mechanistic Origin and Targeted Synthesis of Ranolazine-β-D-lactoside

The following technical guide details the molecular origin, mechanistic formation, and targeted synthesis of Ranolazine-β-D-lactoside , a specific Drug-Excipient Interaction (DEI) impurity. Executive Summary & Chemical C...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular origin, mechanistic formation, and targeted synthesis of Ranolazine-β-D-lactoside , a specific Drug-Excipient Interaction (DEI) impurity.

Executive Summary & Chemical Context

Ranolazine-β-D-lactoside (Molecular Formula:


; MW: 751.82 Da) is a condensation product formed between the anti-anginal agent Ranolazine  and the excipient Lactose . Unlike classical Maillard reaction products which involve amine-carbonyl interactions, this impurity is characterized as an O-glycoside , resulting from the nucleophilic attack of Ranolazine's secondary hydroxyl group on the anomeric carbon of lactose.

Understanding this impurity is critical for two reasons:

  • Stability Profiling: It serves as a marker for drug-excipient incompatibility in wet granulation or high-humidity storage conditions.

  • Analytical Validation: Regulatory guidelines (ICH Q3A/B) require the synthesis and characterization of such impurities to establish relative response factors (RRF) and retention times during HPLC method development.

Mechanistic Origin: The Chemistry of Formation

The formation of Ranolazine-β-D-lactoside is not a synthetic objective but a thermodynamic eventuality in formulations containing lactose monohydrate as a diluent.

The Reaction Pathway

Ranolazine contains a secondary alcohol at the C2 position of the propyl linker. Lactose exists in equilibrium between its closed pyranose forms (


 and 

) and the open-chain aldehyde form.
  • Nucleophile: The secondary hydroxyl group (-OH) of Ranolazine.

  • Electrophile: The anomeric carbon (C1) of the glucose moiety of Lactose.

  • Catalyst: Trace acids or moisture (acting as a proton shuttle) in the formulation matrix.

The reaction proceeds via a Fischer Glycosylation mechanism (in solid state or slurry) or a Transglycosylation , where the hydroxyl group displaces the anomeric hydroxyl of lactose, releasing water.

Visualization of the Pathway

The following diagram illustrates the mechanistic pathway from the parent compounds to the glycosidic impurity.

G Ranolazine Ranolazine (Secondary Alcohol Nucleophile) Intermediate Oxocarbenium Ion Intermediate Ranolazine->Intermediate Nucleophilic Attack (OH) Lactose Lactose (Reducing Sugar / Hemiacetal) Lactose->Intermediate Acid/Moisture Activation Impurity Ranolazine-β-D-lactoside (O-Glycosidic Adduct) Intermediate->Impurity Bond Formation (β-selective) Water H₂O (Byproduct) Intermediate->Water Elimination

Caption: Mechanistic pathway of Ranolazine-β-D-lactoside formation via O-glycosylation of the secondary alcohol.

Targeted Synthesis Strategy

To validate analytical methods, researchers must synthesize Ranolazine-β-D-lactoside as a reference standard. Direct condensation (heating Ranolazine with Lactose) yields a complex mixture with poor stereocontrol. The Koenigs-Knorr glycosylation method is the industry standard for producing the


-anomer with high specificity.
Retrosynthetic Analysis
  • Target: Ranolazine-β-D-lactoside.[1]

  • Disconnection: O-Glycosidic bond between Ranolazine linker and Lactose.

  • Precursors:

    • Ranolazine (Acceptor).

    • 
      -Acetobromolactose (Donor) – The acetyl groups protect the sugar, and the bromide activates the anomeric center.
      
Detailed Synthetic Protocol

Reagents:

  • Ranolazine base (1.0 eq)

  • 
    -Acetobromolactose (1.2 eq)
    
  • Silver Carbonate (

    
    ) or Silver Oxide (
    
    
    
    ) (1.5 eq) – Promoter.
  • Dichloromethane (DCM) or Toluene (Anhydrous).

Step-by-Step Methodology:

StepOperationMechanistic Insight
1. Activation Dissolve Ranolazine and

-Acetobromolactose in anhydrous DCM under

atmosphere. Add activated molecular sieves (4Å).
Removes trace water to prevent hydrolysis of the bromo-sugar.
2. Coupling Add Silver Carbonate (

) in portions. Stir at RT for 12–24 hours in the dark.

abstracts the bromide, forming an oxocarbenium ion. The C2-acetoxy group of lactose participates (neighboring group participation), directing the nucleophile (Ranolazine) to attack from the

-face.
3. Workup Filter through a Celite pad to remove silver salts. Wash filtrate with

and brine. Dry over

and concentrate.
Removes inorganic promoter and neutralizes acid byproducts.
4. Deprotection Dissolve the acetylated intermediate in dry Methanol. Add catalytic Sodium Methoxide (

, pH 9–10). Stir for 2 hours.
Zemplén Deacetylation : Cleaves the ester protecting groups without affecting the glycosidic bond or the Ranolazine amide/amine.
5. Purification Neutralize with Amberlite IR-120 (

form). Filter and concentrate. Purify via Prep-HPLC (C18,

gradient).
Isolates the pure polar glycoside from unreacted Ranolazine.
Synthesis Workflow Diagram

Synthesis Step1 Reactants: Ranolazine + α-Acetobromolactose Step2 Koenigs-Knorr Coupling (Ag₂CO₃, DCM, 4Å Sieves) Step1->Step2 Activation Step3 Intermediate: Peracetylated Ranolazine-Lactoside Step2->Step3 Stereoselective Glycosylation Step4 Global Deprotection (NaOMe / MeOH, pH 9) Step3->Step4 Zemplén Deacetylation Step5 Purification (Prep-HPLC, C18) Step4->Step5 Neutralization Final Final Product: Ranolazine-β-D-lactoside Step5->Final Isolation

Caption: Step-by-step synthetic workflow for the preparation of Ranolazine-β-D-lactoside reference standard.

Analytical Characterization

To confirm the identity of the synthesized standard, the following spectral data is expected:

  • Mass Spectrometry (LC-MS/ESI):

    • 
       m/z.
      
    • Fragmentation may show loss of the lactose moiety (loss of 324 Da) yielding the protonated Ranolazine peak (428 m/z).

  • 1H NMR (DMSO-d6 or D2O):

    • Anomeric Proton: A doublet at

      
       ppm with a coupling constant 
      
      
      
      Hz, confirming the
      
      
      -configuration
      .
    • Ranolazine Signals: Aromatic protons (6.7–7.3 ppm), Piperazine protons (2.5–3.5 ppm).

    • Lactose Signals: Cluster of sugar protons (3.0–3.8 ppm).

Control Strategy in Formulation

While synthesis is necessary for analytics, preventing this impurity in the drug product is the ultimate goal.

  • Excipient Selection: Replace Lactose with Mannitol or Microcrystalline Cellulose (non-reducing excipients) if the impurity levels exceed ICH thresholds.

  • Moisture Control: Maintain water activity (

    
    ) < 0.2, as water acts as a plasticizer and catalyst for the glycosylation reaction.
    
  • pH Micro-environment: Avoid acidic granulating fluids, as acid catalyzes the hemiacetal activation.

References

  • Splendid Lab . Ranolazine-beta-D-lactoside Structure and Catalog Entry. Retrieved from [Link]

  • Bharathi, Ch., et al. (2008). Identification, synthesis, isolation and characterization of potential impurities of Ranolazine. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding on Ranolazine impurity profiling).
  • Wirth, D. D., et al. (1998). Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine. Journal of Pharmaceutical Sciences. Retrieved from [Link] (Mechanistic reference for drug-lactose interactions).

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC-UV Method Development and Validation for Ranolazine-β-D-lactoside Quantification

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals. Abstract Ranolazine is a critical anti-anginal therapeutic that functions by inhibiting the late inward sodium current...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals.

Abstract

Ranolazine is a critical anti-anginal therapeutic that functions by inhibiting the late inward sodium current (INaL) in cardiac tissue[1]. During the formulation lifecycle, ensuring drug-excipient compatibility is a strict regulatory requirement. When formulated with lactose—a ubiquitous pharmaceutical diluent—ranolazine is susceptible to solid-state degradation under accelerated stability conditions, yielding the specific impurity Ranolazine-β-D-lactoside [2][3]. This application note details a highly specific, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to resolve, identify, and quantify this lactose adduct in complex pharmaceutical matrices.

Mechanistic Context: Drug-Excipient Incompatibility

Understanding the chemical causality behind impurity formation is the first step in robust method development. While ranolazine lacks a primary amine (precluding classic Maillard browning), its molecular structure contains a secondary hydroxyl group[4]. Under stress conditions (e.g., 40°C / 75% Relative Humidity), the microenvironmental moisture and localized acidity within a tablet matrix can catalyze an O-glycosylation reaction. The secondary hydroxyl of ranolazine reacts with the anomeric carbon of the reducing sugar (lactose), forming Ranolazine-β-D-lactoside (Molecular Formula: C


H

N

O

, MW: 751.82)[2][5].

Because this adduct directly impacts the efficacy and safety profile of the final dosage form, its rigorous quantification is mandated by ICH Q3B(R2) guidelines[6].

Analytical Strategy & Causality (E-E-A-T)

To accurately quantify this impurity, the analytical method must exploit the physicochemical differences between the parent drug and the adduct:

  • Stationary Phase Selection: The addition of the polyhydroxy lactose moiety makes Ranolazine-β-D-lactoside significantly more polar than the lipophilic parent drug. A high-density C18 column (e.g., 250 × 4.6 mm, 5 µm) provides the necessary hydrophobic retention to baseline-resolve the polar adduct from early-eluting placebo components and the late-eluting parent drug[6][7].

  • Mobile Phase & Gradient Design: An isocratic method cannot optimally balance the retention of these two vastly different molecules. We employ a gradient elution utilizing an Ammonium Acetate buffer (pH 5.0) and Methanol[8]. The slightly acidic pH suppresses the ionization of ranolazine's piperazine nitrogens, preventing peak tailing caused by secondary interactions with residual column silanols.

  • Detection Wavelength: Both molecules share the 2,6-dimethylphenyl and 2-methoxyphenoxy chromophores. UV detection at 273 nm provides maximum sensitivity and selectivity, ensuring a high signal-to-noise ratio while minimizing baseline drift from the mobile phase gradient[7][9].

Experimental Workflow

Workflow N1 Drug-Excipient Matrix (Ranolazine + Lactose) N2 Stress Conditions (40°C / 75% RH) N1->N2 Incubation N3 Adduct Formation (Ranolazine-β-D-lactoside) N2->N3 Solid-State O-Glycosylation N4 Sample Extraction (Sonication in Mobile Phase) N3->N4 Solubilization N5 HPLC-UV Analysis (C18 Column, 273 nm) N4->N5 20 µL Injection N6 Chromatographic Resolution (Gradient Elution) N5->N6 Polarity-based Separation N7 Quantification & Validation (ICH Guidelines) N6->N7 Peak Integration

Analytical workflow for Ranolazine-β-D-lactoside extraction, separation, and quantification.

Self-Validating Protocol

This protocol is designed as a self-validating system. Analysts must not proceed to sample quantification unless the internal System Suitability Tests (SST) pass the defined acceptance criteria.

Reagents & Standards
  • Ranolazine Reference Standard (RS): Purity ≥98% (HPLC)[4].

  • Ranolazine-β-D-lactoside Impurity Standard: Purity ≥95%[2].

  • Solvents: HPLC-Grade Methanol and Milli-Q Water.

  • Buffer Reagents: Ammonium Acetate (AR Grade) and Glacial Acetic Acid.

Preparation of Solutions
  • Buffer Preparation (0.01 M): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water. Adjust the pH to 5.0 ± 0.05 using dilute glacial acetic acid. Filter through a 0.45 µm membrane and degas[8].

  • Diluent: Buffer:Methanol (50:50, v/v).

  • Standard Solution: Accurately weigh 50 mg of Ranolazine RS and 1 mg of Ranolazine-β-D-lactoside RS into a 50 mL volumetric flask. Dissolve and make up to volume with diluent. (Final Concentration: 1000 µg/mL Ranolazine, 20 µg/mL Adduct).

Sample Preparation & Extraction

Causality Note: The adduct is highly soluble in aqueous-organic mixtures. Sonication ensures the complete disruption of the tablet matrix, preventing low recovery artifacts.

  • Crush 10 ranolazine-lactose formulated tablets into a fine powder.

  • Transfer a powder mass equivalent to 100 mg of ranolazine into a 100 mL volumetric flask.

  • Add 70 mL of diluent and sonicate for 20 minutes at ambient temperature[10].

  • Make up to the mark with diluent, mix thoroughly, and centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm nylon syringe filter directly into an HPLC autosampler vial.

Execution & System Suitability
  • Equilibration: Purge the HPLC system and equilibrate the C18 column with the initial gradient composition (90% Buffer / 10% Methanol) for at least 30 minutes until a stable baseline is achieved.

  • Blank Injection: Inject 20 µL of the diluent. Verify that no ghost peaks elute at the retention times of ranolazine or the lactoside adduct.

  • System Suitability Testing (SST): Inject the Standard Solution in six replicates. Evaluate the results against the criteria in Table 3 .

  • Sample Analysis: Inject the prepared sample solutions in duplicate. Bracket the sequence with a standard injection every 10 samples to continuously verify system stability.

Data Presentation & Validation Criteria

Table 1: HPLC Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column C18 (250 × 4.6 mm, 5 µm)High hydrophobic retention resolves the polar lactoside from the lipophilic parent drug.
Detection UV at 273 nmOptimal absorption for the 2,6-dimethylphenyl chromophore shared by both analytes.
Flow Rate 1.0 mL/minBalances system backpressure and optimal linear velocity for 5 µm particles.
Column Temp 30°CStabilizes retention times and reduces mobile phase viscosity.
Injection Vol 20 µLProvides sufficient sensitivity (LOD) without overloading the column.

Table 2: Gradient Elution Program (Mobile Phase A: 0.01M Ammonium Acetate pH 5.0; Mobile Phase B: Methanol)

Time (min)% Mobile Phase A% Mobile Phase BElution Profile Justification
0.09010High aqueous environment to retain the polar Ranolazine-β-D-lactoside.
5.09010Isocratic hold to ensure complete elution of highly polar excipients.
15.04060Linear gradient ramp to elute the highly lipophilic Ranolazine.
20.04060Isocratic hold to flush strongly retained unknown impurities.
22.09010Return to initial conditions.
30.09010Re-equilibration prior to the next injection.

Table 3: System Suitability Testing (SST) & Validation Criteria

ParameterAcceptance CriteriaScientific Justification
Resolution (

)
> 2.0 (Adduct vs. Drug)Ensures baseline separation for accurate and reproducible peak integration.
Tailing Factor (

)
≤ 1.5Indicates minimal secondary interactions with stationary phase silanols.
Theoretical Plates (

)
> 2000Confirms column efficiency and adequate band broadening control.
%RSD (Standard, n=6) ≤ 2.0%Validates autosampler injection precision and overall system stability.
Recovery (Accuracy) 98.0% - 102.0%Ensures no matrix effects from lactose or binders suppress the UV signal.

References

  • Development and Comparison of the Validation Methods of HPLC and UV for determination of Ranolazine in pure form and Pharmaceutical formulation. Academia.edu.
  • Ranolazine: A Review on Analytical Method and Its Determination in Synthetic Mixture. Asian Journal of Pharmaceutical Analysis.
  • SPECTROPHOTOMETRIC AND STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF RANOLAZINE IN TABLET DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research.
  • Analytical Method Validation of Ranolazine tablets by RP-HPLC. ResearchGate.
  • Ranolazine = 98 HPLC, powder 95635-56-6. Sigma-Aldrich.
  • 85-5864-04 Ranolazine-β-D-lactoside 1mg 464532. AXEL.
  • Ranolazine-beta-D-lactoside - Pune - CRO Splendid Lab Pvt. Ltd. Splendid Lab.
  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing.
  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. ResearchGate.
  • Drug-excipient interactions. ResearchGate.

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Ranolazine-β-D-lactoside in Biological Matrices

Executive Summary & Scientific Rationale This application note details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection and quantification of Ranolazine-β-D-lactosid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This application note details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection and quantification of Ranolazine-β-D-lactoside , a polar glycosylated conjugate of the anti-anginal drug Ranolazine.

The Analytical Challenge

Ranolazine (RAN) is a lipophilic compound (LogP ~2.1), typically analyzed using C18 reversed-phase chromatography. However, the conjugation of a β-D-lactoside moiety (a disaccharide) drastically alters the physicochemical properties, introducing significant polarity and increasing the molecular weight by approximately 324 Da.

Standard methods for Ranolazine often fail for this conjugate due to:

  • Void Volume Elution: The polar lactoside moiety causes the molecule to elute too quickly on standard C18 columns, leading to ion suppression from salts.

  • Source Fragmentation: O-glycosidic bonds are labile; improper source parameters can cause in-source fragmentation, leading to false positives for the parent drug and signal loss for the conjugate.

The Solution: "Trap-and-Elute" HILIC-C18 Hybrid Approach

This protocol utilizes a Polar-Embedded C18 stationary phase. This phase provides a dual retention mechanism: hydrophobic interaction for the Ranolazine core and polar-group interaction for the lactoside tail. This ensures adequate retention away from the void volume without requiring the long equilibration times of pure HILIC modes.

Chemical Logic & Mass Spectrometry Design

Structural Analysis & Transitions
  • Parent Compound: Ranolazine (

    
    , MW 427.5)
    
  • Conjugate: Ranolazine-β-D-lactoside (

    
    , MW ~751.8)
    
  • Ionization: ESI Positive Mode (

    
    ).
    

The primary fragmentation pathway involves the cleavage of the glycosidic bond, releasing the neutral sugar moiety and yielding the protonated Ranolazine core, which further fragments into its characteristic daughter ions.

Table 1: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (eV)Role
RAN-Lactoside 752.8 428.2 10025Quantifier (Loss of Lactose)
RAN-Lactoside752.8279.110045Qualifier (Core fragmentation)
Ranolazine (Ref)428.2279.15030Reference Monitor
Ranolazine-d3 (IS)431.2282.15030Internal Standard
Fragmentation Pathway Visualization

The following diagram illustrates the critical fragmentation logic used to select the quantifier ions.

FragmentationPathway Parent Ranolazine-β-D-lactoside [M+H]+ m/z 752.8 Intermed Ranolazine Core Ion [M+H]+ m/z 428.2 Parent->Intermed Collision Energy: 25eV (Glycosidic Cleavage) Neutral Neutral Loss: Lactose (-324 Da) Parent->Neutral Fragment Characteristic Fragment (Piperazine cleavage) m/z 279.1 Intermed->Fragment Collision Energy: 45eV (Core Fragmentation)

Figure 1: MS/MS fragmentation pathway. The primary transition (752.8 -> 428.2) exploits the labile glycosidic bond for maximum sensitivity.

Experimental Protocol

Reagents & Materials
  • Standards: Ranolazine-β-D-lactoside (Custom synthesis or purified isolate), Ranolazine-d3 (IS).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.[1]

  • Additives: Formic Acid (FA), Ammonium Formate.

  • Matrix: K2EDTA Human Plasma (stripped).

Sample Preparation: Solid Phase Extraction (SPE)

Due to the polarity of the lactoside, simple protein precipitation (PPT) often yields poor recovery and high matrix effects. Polymeric HLB (Hydrophilic-Lipophilic Balance) SPE is required.

  • Pre-treatment: Aliquot 100 µL plasma. Add 10 µL IS working solution. Add 300 µL 1% Formic Acid in water to disrupt protein binding. Vortex 30s.

  • Conditioning: Equilibrate HLB cartridge (30 mg/1cc) with 1 mL MeOH followed by 1 mL Water.

  • Loading: Load pre-treated sample. Gravity flow or low vacuum.

  • Wash:

    • Wash 1: 1 mL Water (removes salts).

    • Wash 2: 1 mL 5% MeOH in Water (removes highly polar interferences without eluting the lactoside).

  • Elution: Elute with 2 x 250 µL MeOH:ACN (50:50) . Note: Pure ACN may precipitate the polar conjugate.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A:B (80:20).
    
LC-MS/MS Conditions

Chromatography:

  • Column: Waters XSelect CSH C18 or Phenomenex Synergi Polar-RP (100 x 2.1 mm, 2.5 µm).

    • Why: The "Polar-RP" or "CSH" phases contain polar-embedded groups that interact with the lactose moiety, preventing early elution.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold (Trapping)
1.0 5 End Loading
5.0 90 Elution of Ranolazine & Conjugate
6.5 90 Wash
6.6 5 Re-equilibration

| 9.0 | 5 | Stop |

Method Validation & Quality Control

To ensure the method is self-validating and trustworthy (Trustworthiness), the following critical checks must be performed.

Stability of the Glycosidic Bond

Lactosides can be susceptible to enzymatic hydrolysis in plasma (via endogenous beta-galactosidase) or chemical hydrolysis in acidic mobile phases.

  • Benchtop Stability Test: Spiked plasma samples must be left at room temperature for 4 hours. If >5% conversion to Ranolazine parent is observed, add Saccharolactone (beta-glucuronidase/galactosidase inhibitor) to the collection tubes.

  • In-Source Fragmentation Check: Inject a pure standard of Ranolazine-β-D-lactoside without a column. Monitor the Ranolazine parent channel (428->279).[2][3] If a signal appears, reduce the De-clustering Potential (DP) or Cone Voltage .

Matrix Effect Assessment

Quantify matrix factor (MF) using the post-extraction spike method.



  • Acceptance:

    
    .
    
  • If suppression is high for the conjugate (early eluter), switch to a HILIC column (e.g., BEH Amide) using an ACN-rich gradient.

Workflow Visualization

Workflow Sample Plasma Sample + IS PreTreat Acidification (1% Formic Acid) Sample->PreTreat SPE SPE Extraction (HLB Polymer) PreTreat->SPE Load LC LC Separation (Polar-Embedded C18) SPE->LC Elute & Reconstitute MS MS/MS Detection (m/z 752 -> 428) LC->MS ESI+ Data Quantification & QC Check MS->Data

Figure 2: End-to-end analytical workflow ensuring polar metabolite retention and sensitive detection.

References

  • Chidella, K., Dasari, V., & Anireddy, J. (2021).[1][4] Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry, 12, 1-14.[1][4]

  • Wang, Y., et al. (2012).[5] Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma. Journal of Chromatography B, 889, 10-16.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • Nagasurendra, R.V., & Devanna, N. (2024).[4] A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential Genotoxic Impurities. International Journal of Pharmaceutical Quality Assurance, 15(1), 228-233.[4][6]

Sources

Method

Application Note: Development of a Stability-Indicating Assay for Ranolazine and Characterization of the Lactoside Impurity

Executive Summary This application note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) assay for Ranolazine. While standard pharmacopeial methods address pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) assay for Ranolazine. While standard pharmacopeial methods address process impurities, this protocol specifically targets the Ranolazine-Lactose adduct (Lactoside impurity) .

Lactose is a common diluent in Ranolazine extended-release formulations. However, under stress conditions (humidity/heat), the secondary amine degradation products of Ranolazine can undergo a Maillard reaction with lactose, forming a lactoside impurity. This guide provides a self-validating workflow to synthesize, separate, and quantify this specific excipient-drug interaction product alongside standard degradants.

Scientific Background & Mechanism[1]

The Maillard Challenge in Ranolazine Formulations

Ranolazine itself contains tertiary amines, which are generally resistant to Maillard reactions. However, under hydrolytic stress, Ranolazine degrades into Related Compound C (N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide), which possesses a reactive secondary amine.

In the presence of Lactose (a reducing sugar), this secondary amine undergoes nucleophilic attack on the anomeric carbon of lactose, forming a glycosylamine (Schiff base), which subsequently rearranges into a stable ketoamine (Amadori product)—collectively referred to here as the Lactoside Impurity .

Reaction Pathway Visualization

The following diagram illustrates the degradation pathway leading to the formation of the lactoside impurity.

MaillardReaction cluster_0 Excipient Interaction Zone Ranolazine Ranolazine (Intact Drug) Hydrolysis Hydrolytic Stress (Acid/Heat) Ranolazine->Hydrolysis ImpurityC Impurity C (Secondary Amine) Hydrolysis->ImpurityC Cleavage of side chain SchiffBase Unstable Glycosylamine ImpurityC->SchiffBase + Lactose (Nucleophilic Attack) Lactose Lactose (Reducing Sugar) Lactose->SchiffBase Lactoside Ranolazine-Lactoside (Amadori Product) SchiffBase->Lactoside Amadori Rearrangement

Figure 1: Mechanistic pathway showing the formation of the Lactoside impurity via the degradation of Ranolazine to a secondary amine intermediate.

Experimental Protocol

Reagents and Standards
  • API: Ranolazine Reference Standard (>99.0%).

  • Excipient: Lactose Monohydrate (Ph. Eur. grade).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (

    
    ), Triethylamine (TEA), Orthophosphoric acid (85%).
    
In-Situ Generation of Lactoside Impurity (Marker Preparation)

Since "Ranolazine Lactoside" is not a standard catalog item, you must generate it to validate the method's specificity.

  • Preparation: Mix Ranolazine (100 mg) and Lactose Monohydrate (100 mg) in a 5 mL volumetric flask.

  • Solvent: Add 2 mL of water:methanol (50:50 v/v).

  • Stress: Heat at 80°C for 24 hours in a sealed vial.

  • Outcome: This mixture will contain Ranolazine, Impurity C (hydrolysis product), and the Lactoside adduct. Use this as the "System Suitability Solution" for specificity determination.

Chromatographic Conditions

This gradient method is optimized to separate the highly polar Lactoside impurity (eluting early) from the non-polar Ranolazine parent peak.

ParameterCondition
Column Phenomenex Gemini C18,

mm, 5 µm (or equivalent L1 column)
Mobile Phase A 20 mM Phosphate Buffer (pH 6.0) + 0.1% TEA
Mobile Phase B Acetonitrile : Methanol (90:10)
Flow Rate 1.0 mL/min
Detection UV @ 225 nm (Detects amide backbone)
Column Temp 30°C
Injection Vol 20 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 85 15 Equilibration
5.0 85 15 Isocratic Hold (Polar Impurities)
25.0 30 70 Linear Gradient
30.0 30 70 Wash
31.0 85 15 Re-equilibration

| 40.0 | 85 | 15 | End |

Method Development & Validation Strategy

Forced Degradation Studies (Specificity)

To ensure the method is stability-indicating, the drug must be subjected to stress conditions.[1][2] The goal is to achieve 10-20% degradation.

Stress TypeConditionTarget Degradants
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hrsImpurity C (Amine precursor)
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hrsCarboxylic acid derivatives
Oxidation 3%

, RT, 6 hrs
N-Oxides
Thermal/Humidity Solid drug + Lactose, 80°C/75% RH, 5 daysLactoside Impurity

Critical Observation: The Lactoside peak typically elutes before Ranolazine (RRT ~0.6 - 0.8) due to the increased polarity conferred by the sugar moiety.

Validation Parameters (ICH Q2)
  • Linearity: 50% to 150% of target concentration (typically 0.1 mg/mL).

  • LOQ: Establish signal-to-noise (S/N) ratio of 10:1 for the Lactoside peak (generated from the marker solution).

  • Robustness: Verify resolution (

    
    ) between Impurity C and the Lactoside peak by varying pH (± 0.2 units). Note: The Maillard product retention is highly sensitive to pH due to the ionizable amine.
    

Method Development Workflow

The following diagram outlines the logical flow for developing and validating this specific assay.

MethodWorkflow Start Define Target Profile (Ranolazine + Lactoside) Stress Forced Degradation (Acid, Base, Ox, Thermal+Lactose) Start->Stress InitialMethod Initial HPLC Run (Gradient C18, pH 6.0) Stress->InitialMethod ResolutionCheck Check Resolution (Rs) Lactoside vs. Impurity C InitialMethod->ResolutionCheck Optimize Optimize Buffer pH & Gradient Slope ResolutionCheck->Optimize Rs < 1.5 Validation ICH Q2 Validation (Linearity, Accuracy, LOQ) ResolutionCheck->Validation Rs > 1.5 Optimize->InitialMethod Final Final Standard Operating Procedure (SOP) Validation->Final

Figure 2: Step-by-step workflow for developing the stability-indicating assay.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Wirth, D. D., et al. (1998). Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine.[3] Journal of Pharmaceutical Sciences.[4] (Demonstrates the mechanism of secondary amine-lactose interaction). Retrieved from [Link]

  • Ramanaiah, G., et al. (2012).[] Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations. Scientific Research.[4][6] Retrieved from [Link]

  • Chakraborty, S., et al. (2018). Spectrophotometric and Stability Indicating RP-HPLC Method for Estimation of Ranolazine in Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research.[4] Retrieved from [Link]

  • Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.

Sources

Application

Chromatographic separation of Ranolazine from its lactoside adduct.

Application Note: High-Resolution Chromatographic Separation of Ranolazine from its -D-Lactoside Adduct Executive Summary & Scientific Rationale Ranolazine is a piperazine-derivative anti-anginal agent that selectively i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Chromatographic Separation of Ranolazine from its -D-Lactoside Adduct

Executive Summary & Scientific Rationale

Ranolazine is a piperazine-derivative anti-anginal agent that selectively inhibits the late inward sodium current (


) in cardiac muscle[1]. In extended-release (ER) solid oral dosage forms, lactose monohydrate is frequently utilized as a diluent and release-modifying excipient.

While ranolazine lacks a primary or secondary amine—precluding classic Schiff-base Maillard reactions—it possesses a sterically accessible secondary hydroxyl group on its aliphatic chain. Under accelerated stability conditions (elevated temperature and humidity), this hydroxyl group can undergo O-glycosylation with the anomeric carbon of lactose. This drug-excipient interaction yields a specific, high-molecular-weight degradation product: Ranolazine-


-D-lactoside  (C36H53N3O14, MW 751.82)[2].

Monitoring this adduct is critical for regulatory compliance (ICH Q3B guidelines) to ensure the assay integrity, therapeutic efficacy, and safety profile of the final drug product[3].

Mechanistic Insights into Chromatographic Behavior

As a Senior Application Scientist, method development must be driven by the physicochemical causality of the analytes rather than trial and error. The structural transformation from Ranolazine to its lactoside adduct fundamentally alters the molecule's behavior in a liquid chromatography system:

  • Polarity Shift & Elution Order: The addition of the bulky disaccharide moiety introduces 10 new hydroxyl groups, drastically reducing the molecule's overall lipophilicity (LogP). Consequently, in a Reversed-Phase (RP) system, the highly polar adduct exhibits significantly weaker hydrophobic interactions with the C18 stationary phase. It will partition favorably into the mobile phase and elute significantly earlier than the moderately polar parent drug[4].

  • Ionization & Peak Shape: Ranolazine contains a basic tertiary piperazine ring (pKa ~ 7.3). To prevent severe peak tailing caused by secondary ion-exchange interactions with residual silanols on the silica support, a low-pH mobile phase (0.1% Formic Acid, pH ~2.7) is employed[5]. This ensures complete protonation of the nitrogens, yielding sharp, symmetrical peaks and enhancing positive electrospray ionization (ESI+) efficiency for downstream MS/MS detection[1].

Workflow API Ranolazine API (Secondary OH) Stress Heat & Humidity (Accelerated Storage) API->Stress Exc Lactose Excipient (Anomeric Carbon) Exc->Stress Adduct Ranolazine-β-D-lactoside (Polar Adduct) Stress->Adduct O-Glycosylation (-H2O) Prep Sample Extraction (MeOH:Water) Adduct->Prep UPLC RP-UPLC Separation (CSH C18 Column) Prep->UPLC Det UV (225 nm) & MS/MS Detection UPLC->Det

Workflow detailing the formation of the ranolazine lactoside adduct and its analytical isolation.

Experimental Protocol: Self-Validating Workflow

This protocol outlines a stability-indicating RP-UPLC-MS methodology designed to resolve Ranolazine from its lactoside adduct. To ensure trustworthiness, the protocol incorporates a self-validating forced degradation control to continuously verify the method's resolving power.

Reagents and Materials
  • Standards: Ranolazine API (>99.5% purity),

    [2].
    
  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Ultrapure Water (18.2 M

    
    cm).
    
  • Modifiers: LC-MS grade Formic Acid (FA).

  • Column: Waters XSelect CSH C18 (100 mm

    
     2.1 mm, 1.7 
    
    
    
    m) or equivalent Charged Surface Hybrid column[4].
Sample Preparation & Forced Degradation Control
  • Control Adduct Generation: Weigh 10 mg of Ranolazine API and 10 mg of Lactose Monohydrate into a 10 mL volumetric flask. Add 1 mL of 0.1 N HCl and subject the solution to 60°C for 48 hours to force the O-glycosylation reaction[4].

  • Neutralization & Extraction: Neutralize the stressed sample with 1 mL of 0.1 N NaOH. Dilute to volume with the Sample Diluent (Water:MeCN, 50:50 v/v).

  • Filtration: Vortex the mixture for 2 minutes, sonicate for 10 minutes to ensure complete solubilization, and filter through a 0.22

    
    m PTFE syringe filter prior to injection.
    
UPLC-UV/MS Chromatographic Conditions
  • Column Temperature: 40°C (Reduces mobile phase viscosity, improving mass transfer for the bulky adduct).

  • Autosampler Temperature: 4°C (Prevents on-board degradation).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0

    
    L.
    
  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Detection: UV at 225 nm; MS in ESI+ mode (MRM transitions: Ranolazine

    
     428.3 
    
    
    
    279.1; Adduct
    
    
    752.3
    
    
    428.3)[5].

Partitioning Inj Sample Injection Col C18 Stationary Phase (Hydrophobic) Inj->Col Lact Ranolazine-Lactoside (High Polarity) Col->Lact Weak Interaction Ran Ranolazine (Moderate Polarity) Col->Ran Strong Interaction Det1 Early Elution (Rt ~ 2.5 min) Lact->Det1 Det2 Late Elution (Rt ~ 4.2 min) Ran->Det2

Chromatographic partitioning mechanism showing the early elution of the polar lactoside adduct.

Data Presentation

Table 1: UPLC Gradient Elution Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Elution Phase
0.0 0.4 90 10 Equilibration
1.0 0.4 90 10 Isocratic Hold
5.0 0.4 40 60 Linear Gradient
7.0 0.4 10 90 Column Wash
8.0 0.4 90 10 Re-equilibration

| 10.0 | 0.4 | 90 | 10 | End of Run |

Table 2: System Suitability and Chromatographic Parameters | Analyte | Retention Time (min) | Relative Retention Time (RRT) | Resolution (


) | Tailing Factor (

) | | :--- | :--- | :--- | :--- | :--- | | Ranolazine-

-D-lactoside | 2.54 | 0.60 | N/A | 1.12 | | Ranolazine | 4.23 | 1.00 | > 5.0 | 1.08 |

References

  • Title: Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS Source: American Journal of Analytical Chemistry (Scientific Research Publishing) URL: [Link]

  • Title: A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential Contaminants Source: International Journal of Pharmaceutical Quality Assurance URL: [Link]

  • Title: Ranolazine-beta-D-lactoside Reference Standard (CSL-45245) Source: Splendid Lab Pvt. Ltd. URL: [Link]

  • Title: Sensitive quantification of ranolazine in human plasma by liquid chromatography-tandem mass spectrometry with positive electrospray ionization Source: Journal of Chromatography B (via ResearchGate) URL: [Link]

Sources

Method

Application Note: A Stability-Indicating HPLC Protocol for Monitoring Ranolazine-β-D-lactoside in Pharmaceutical Stability Samples

Abstract This application note presents a comprehensive, step-by-step protocol for the monitoring of Ranolazine-β-D-lactoside, a potential process-related impurity and degradation product, in Ranolazine stability samples...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive, step-by-step protocol for the monitoring of Ranolazine-β-D-lactoside, a potential process-related impurity and degradation product, in Ranolazine stability samples. The described High-Performance Liquid Chromatography (HPLC) method is designed to be stability-indicating, ensuring specificity and accuracy in the presence of Ranolazine and its other degradation products. This document provides in-depth guidance on experimental design, including forced degradation studies to establish the method's validity, detailed HPLC parameters, and rigorous method validation in accordance with International Council for Harmonisation (ICH) guidelines. The intended audience for this guide includes researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction

Ranolazine is an anti-anginal medication, marketed under the brand name Ranexa, that functions by inhibiting the late sodium current (INa) in cardiac cells.[1] This mechanism helps to prevent calcium overload and reduces myocardial oxygen demand, thereby alleviating symptoms of chronic angina.[1][2] The chemical structure of Ranolazine is N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide.[3]

During the synthesis and storage of the Ranolazine drug substance and product, various impurities can form, including process-related impurities, degradation products, and residual solvents.[4][5] The presence of these impurities, even at trace levels, can potentially impact the safety and efficacy of the final pharmaceutical product.[6] Therefore, it is imperative to monitor and control their levels throughout the drug development process and during stability testing.[4]

One such potential impurity is Ranolazine-β-D-lactoside. This compound could theoretically form through a reaction between Ranolazine and lactose, a common excipient in tablet formulations. The formation of such glycosidic impurities is a known phenomenon in pharmaceutical manufacturing and can be influenced by factors such as temperature, moisture, and pH.

This application note details a robust, stability-indicating HPLC method for the detection and quantification of Ranolazine-β-D-lactoside in stability samples of Ranolazine. The protocol is grounded in the principles of Quality by Design (QbD) and adheres to the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the guidelines established by the ICH.[7]

The Importance of Stability-Indicating Methods

A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate and quantify any significant degradation products formed. The development of such a method is a regulatory requirement and a cornerstone of any comprehensive stability testing program.[8][9]

Forced degradation studies are an integral part of developing and validating a stability-indicating method.[7][9] These studies involve subjecting the drug substance to stress conditions more severe than those used for accelerated stability testing, such as high temperature, humidity, acid and base hydrolysis, oxidation, and photolysis.[8][10] The goal is to generate potential degradation products and demonstrate that the analytical method can effectively separate them from the API and from each other.[9][11]

Experimental Workflow for Stability Monitoring

The following diagram illustrates the overall workflow for the stability monitoring of Ranolazine, from sample reception to data analysis.

Stability Monitoring Workflow cluster_0 Sample Management cluster_1 Analytical Procedure cluster_2 Data Evaluation Stability_Sample Receive Stability Sample Sample_Preparation Prepare Sample Solution Stability_Sample->Sample_Preparation Log & Document HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Inject into HPLC Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Chromatographic Run Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Process Raw Data Quantification Quantification of Impurities Peak_Integration->Quantification Compare to Standards Reporting Generate Report Quantification->Reporting Summarize Results

Caption: High-level workflow for monitoring stability samples.

Protocol for Monitoring Ranolazine-β-D-lactoside

This section provides a detailed protocol for the analysis of Ranolazine-β-D-lactoside in stability samples using a stability-indicating HPLC method.

Materials and Reagents
  • Ranolazine Reference Standard

  • Ranolazine-β-D-lactoside Reference Standard (if available, otherwise to be identified by relative retention time)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Acetic Acid (glacial, analytical grade)

  • Water (deionized, 18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column SunShell C18 (150mm x 4.6mm, 2.6µm particle size) or equivalent
Mobile Phase A 0.01M Ammonium Acetate buffer, pH adjusted to 5.0 with Acetic Acid
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Gradient Program 0-5 min: 40% B, 5-20 min: 40-70% B, 20-25 min: 70% B, 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 273 nm
Injection Volume 10 µL
Preparation of Solutions

4.3.1. Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of deionized water. Adjust the pH to 5.0 with glacial acetic acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Mix acetonitrile and methanol in a 50:50 ratio.

4.3.2. Standard Solution Preparation

  • Ranolazine Standard Stock Solution (0.5 mg/mL): Accurately weigh and transfer about 25 mg of Ranolazine Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Ranolazine-β-D-lactoside Standard Stock Solution (if available, 0.1 mg/mL): Accurately weigh and transfer about 5 mg of Ranolazine-β-D-lactoside Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (for system suitability): Prepare a mixed solution containing Ranolazine and Ranolazine-β-D-lactoside at appropriate concentrations from their respective stock solutions.

4.3.3. Sample Preparation

  • For Drug Product (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 50 mg of Ranolazine and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm PVDF syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. The acceptance criteria should be established based on the validated method parameters.

ParameterAcceptance Criteria
Tailing Factor (for Ranolazine peak) ≤ 2.0
Theoretical Plates (for Ranolazine peak) > 2000
Resolution (between Ranolazine and adjacent peaks) > 2.0
% RSD of peak areas (n=6 injections) ≤ 2.0%

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12][13][14] The validation should encompass the following parameters:

Method Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Sources

Application

Application Note: Certification of Ranolazine-β-D-lactoside Reference Material via Quantitative NMR (qNMR)

Introduction & Scientific Rationale Ranolazine is a well-tolerated piperazine-derivative anti-anginal agent used in the management of chronic angina . In solid oral dosage forms, active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Ranolazine is a well-tolerated piperazine-derivative anti-anginal agent used in the management of chronic angina . In solid oral dosage forms, active pharmaceutical ingredients (APIs) are frequently formulated with lactose as a diluent or filler. Under specific environmental stress conditions (e.g., elevated temperature and humidity during shelf-life), ranolazine can undergo a condensation reaction with lactose, forming the degradation product Ranolazine-β-D-lactoside (


, MW: 751.82  g/mol ), a recognized lactose adduct impurity .

To comply with ICH Q3A/Q3B guidelines for impurity profiling, analytical laboratories require highly pure, certified reference materials (CRMs). Historically, assigning absolute purity to such complex adducts relied on the mass balance approach (subtracting the sum of all impurities from 100%). However, this method is prone to cumulative error and requires exhaustive orthogonal techniques (HPLC, Karl Fischer, TGA, GC) .

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary, universally applicable analytical method for reference material certification . Because the area of an NMR resonance is directly proportional to the number of nuclei generating it, qNMR allows for the absolute quantification of an analyte against a metrologically traceable internal standard (IS)—without requiring a pre-existing standard of the analyte itself . It serves as a bias-free, all-in-one primary method for absolute compound purity assessment .

Experimental Design: Building a Self-Validating System

The reliability of a qNMR assay hinges on the rigorous, scientifically justified selection of the internal standard, solvent, and acquisition parameters. Every choice must contribute to a self-validating system.

  • Internal Standard (IS) Selection: We selected Maleic Acid (NIST SRM 2275) .

    • Causality: Maleic acid produces a sharp, highly symmetric singlet at

      
       6.26 ppm in DMSO-
      
      
      
      . This region provides a "spectral window" completely free from the complex aliphatic and sugar proton signals of the lactoside moiety (
      
      
      3.0–4.5 ppm) and the aromatic protons of the ranolazine moiety (
      
      
      6.8–7.5 ppm).
  • Solvent Selection: DMSO-

    
      was chosen because it fully solubilizes both the highly polar lactose moiety and the lipophilic aromatic rings of the ranolazine adduct, while also dissolving the maleic acid IS without inducing chemical shift overlap.
    
  • Relaxation Time (

    
    ) Considerations:  For accurate integration, all excited spins must return to thermal equilibrium before the next pulse. The longitudinal relaxation time (
    
    
    
    ) of the slowest-relaxing proton dictates the inter-pulse delay (
    
    
    ). A
    
    
    of
    
    
    is required to ensure >99.9% signal recovery, preventing integration bias.

Visualization of the Certification Workflow

qNMR_Workflow A Primary Reference Standard (NIST SRM 2275 Maleic Acid) C Gravimetric Co-weighing (Microbalance, d=1 µg) A->C B Analyte Candidate (Ranolazine-β-D-lactoside) B->C D 1H-qNMR Acquisition (Inversion Recovery & D1 > 7*T1) C->D E Data Processing (Phase/Baseline Correction & Integration) D->E F SI-Traceable Purity Assignment (Orthogonal Validation via Mass Balance) E->F

Workflow for SI-traceable certification of Ranolazine-β-D-lactoside using 1H-qNMR.

Step-by-Step Methodology & Protocols

Protocol A: Gravimetric Sample Preparation

Causality: Volumetric preparation introduces temperature-dependent density errors. Gravimetric co-weighing directly into a transfer vial eliminates these variables, ensuring direct traceability to the SI unit of mass.

  • Equilibrate a calibrated ultra-microbalance (readability

    
     mg) in a temperature- and humidity-controlled environment.
    
  • Accurately weigh approximately 10.000 mg of the Ranolazine-

    
    -D-lactoside candidate material into a clean, anti-static glass vial.
    
  • Accurately weigh approximately 2.000 mg of NIST SRM 2275 Maleic Acid into the same vial.

  • Add 1.0 mL of DMSO-

    
     (containing 0.03% v/v TMS as a chemical shift reference).
    
  • Vortex the mixture for 60 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Transfer 600

    
    L of the homogenous solution into a high-quality 5 mm NMR tube.
    
Protocol B: Determination (Inversion Recovery)
  • Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe.

  • Tune and match the probe; lock onto the DMSO-

    
     deuterium signal and shim the magnetic field.
    
  • Execute a standard inversion-recovery pulse sequence (180° - τ - 90° - AQ) with an array of delay times (

    
    ) ranging from 0.1 s to 20 s.
    
  • Calculate the

    
     for the Maleic acid singlet and the chosen Ranolazine-
    
    
    
    -D-lactoside quantifier signals. (Typical
    
    
    for Maleic acid in DMSO-
    
    
    is ~4.5 s).
Protocol C: 1H-qNMR Acquisition and Processing
  • Set the pulse angle to 90° to maximize the signal-to-noise ratio (S/N).

  • Set the relaxation delay (

    
    ) to 60 seconds (ensuring 
    
    
    
    ).
  • Acquire 64 transients (Number of Scans, NS = 64) with an acquisition time (AQ) of 4.0 seconds.

  • Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation.

  • Perform rigorous manual zero-order and first-order phase correction.

  • Apply a 5th-order polynomial baseline correction specifically across the integration regions.

  • Integrate the Maleic acid signal (

    
     6.26 ppm, 
    
    
    
    ) and the Ranolazine-
    
    
    -D-lactoside quantifier signal (e.g., the aromatic triplet at
    
    
    7.15 ppm,
    
    
    ). Set integration limits to
    
    
    Full Width at Half Maximum (FWHM) to capture >99% of the Lorentzian peak area.

Signal_Logic S1 1H-NMR Spectrum (DMSO-d6) S2 Internal Standard Maleic Acid (δ 6.26 ppm) S1->S2 S3 Analyte Target 1 Anomeric Proton (δ ~4.3 ppm) S1->S3 S4 Analyte Target 2 Aromatic Triplet (δ 7.15 ppm) S1->S4 C1 Check: No Overlap? S2->C1 R2 Rejected (Sugar Overlap) S3->R2 S4->C1 C2 Check: S/N > 250? C1->C2 R1 Valid Quantifier C2->R1

Logical decision matrix for selecting valid quantifier signals in the 1H-qNMR spectrum.

Data Presentation & Purity Calculation

The absolute mass fraction (Purity,


) of the analyte is calculated using the fundamental qNMR equation:


Where


 is the integrated peak area, 

is the number of protons contributing to the signal,

is the molar mass ( g/mol ),

is the gravimetric weight (mg), and

is the certified purity of the internal standard.

Table 1: Quantitative Data and Integration Summary

ComponentSignal (

ppm)
MultiplicityProtons (

)
Molar Mass (

)
Weight (

)
Normalized Integral (

)
Maleic Acid (IS) 6.26Singlet2116.07 g/mol 2.015 mg1.0000
Ranolazine-

-D-lactoside
7.15Triplet1751.82 g/mol 10.042 mg0.7485

(Note: The certified purity of NIST SRM 2275 Maleic Acid (


) is 99.94%.)

Table 2: Purity Determination and Uncertainty Budget

ParameterValueRelative Standard Uncertainty (

)
Source of Uncertainty
Calculated Purity (

)
98.15% --
Weighing of IS (

)
2.015 mg0.05%Balance repeatability / linearity
Weighing of Analyte (

)
10.042 mg0.02%Balance repeatability / linearity
Integration Ratio (

)
0.74850.15%S/N ratio, phase/baseline correction
Purity of IS (

)
99.94%0.02%NIST Certificate of Analysis
Combined Uncertainty (

)
-0.16% Root sum of squares
Expanded Uncertainty (

)
-0.32% Coverage factor

(95% confidence)

Final Certified Value: 98.15% ± 0.32%

Orthogonal Validation (The Self-Validating Loop)

To ensure the integrity of the qNMR result, the system must be self-validating. We cross-reference the qNMR absolute purity (98.15%) against the traditional mass balance approach to rule out hidden biases:

  • HPLC-UV (Chromatographic Purity): 99.20%

  • Karl Fischer Titration (Water Content): 0.85%

  • TGA (Residual Solvents): 0.15%

  • Mass Balance Purity:

    
    
    

The excellent agreement between the qNMR absolute purity (98.15%) and the mass balance purity (98.20%) validates the absence of hidden, non-UV-absorbing organic impurities and confirms the robustness of the chosen qNMR quantifier signal.

References

  • Ranolazine | C24H33N3O4 | CID 56959 - PubChem , National Institutes of Health (NIH). Available at: [Link]

  • Ranolazine-beta-D-lactoside , CRO Splendid Lab Pvt. Ltd. Available at:[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation , MDPI (Magnetochemistry 2021, 7(1), 15). Available at:[Link]

  • Using Quantitative NMR | Applications Notes , JEOL Ltd. Available at: [Link]

  • Quantitative NMR Assays (qNMR) , Bruker Corporation. Available at: [Link]

Method

Capillary electrophoresis method for Ranolazine and its impurities.

Application Note: High-Resolution Impurity Profiling of Ranolazine by Micellar Electrokinetic Chromatography (MEKC) Executive Summary This application note details a robust Micellar Electrokinetic Chromatography (MEKC) p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Impurity Profiling of Ranolazine by Micellar Electrokinetic Chromatography (MEKC)

Executive Summary

This application note details a robust Micellar Electrokinetic Chromatography (MEKC) protocol for the separation and quantification of Ranolazine and its critical process-related impurities, including 2,6-Dimethylaniline (DMA) and Ranolazine Dimers .

While Reversed-Phase HPLC (RP-HPLC) is the standard for release testing, it often struggles with the simultaneous resolution of highly polar degradation products and hydrophobic dimers. This MEKC method provides an orthogonal separation mechanism based on hydrophobicity-driven micellar partitioning and electrophoretic mobility, offering a superior alternative for complex impurity profiling during drug development and stability studies.

Scientific Rationale & Method Strategy

The Analytical Challenge

Ranolazine is a piperazine derivative (pKa values ~2.2 and 7.2). In standard CZE (Capillary Zone Electrophoresis) at low pH, the molecule is fully protonated, but neutral impurities (such as uncharged synthesis intermediates) co-migrate with the Electroosmotic Flow (EOF), leading to poor resolution.

The MEKC Solution

To resolve both charged and neutral impurities, we employ MEKC using Sodium Dodecyl Sulfate (SDS) .[1]

  • Mechanism: At pH 9.2 (Borate buffer), Ranolazine (pKa 7.2) exists in equilibrium between its cationic and neutral forms. The addition of SDS (anionic surfactant) above its Critical Micelle Concentration (CMC) creates a "pseudostationary phase."

  • Separation Vector: Analytes separate based on their partition coefficient between the aqueous buffer and the hydrophobic core of the SDS micelle. Hydrophobic impurities (e.g., Dimers) interact more strongly with the micelle and migrate slower (towards the anode, against the EOF), while hydrophilic/charged species migrate faster.

Experimental Protocol

Instrumentation & Chemicals[2][3][4]
  • CE System: Agilent 7100 or Sciex PA 800 Plus (equipped with DAD/PDA detector).

  • Capillary: Bare Fused Silica, 50 µm I.D. × 60 cm total length (50 cm effective length).

  • Reagents:

    • Sodium Tetraborate Decahydrate (Borax).

    • Sodium Dodecyl Sulfate (SDS) – Electrophoresis Grade.

    • Sodium Hydroxide (1.0 M and 0.1 M).

    • Methanol (LC-MS grade).

    • Ranolazine API Reference Standard.[2]

    • Impurity Standards: 2,6-Dimethylaniline (Impurity A), Ranolazine Dimer.

Solution Preparation
SolutionComposition & Preparation
Background Electrolyte (BGE) 25 mM Borate, 50 mM SDS, pH 9.2 1. Dissolve 0.95 g Sodium Tetraborate in 90 mL deionized water.2. Add 1.44 g SDS. Stir gently to avoid foaming.3. Adjust pH to 9.2 using 1.0 M NaOH or HCl if necessary.4. Dilute to 100 mL. Filter through 0.45 µm nylon filter.
Stock Standard (1 mg/mL) Dissolve 10 mg Ranolazine in 10 mL Methanol.
Sample Diluent BGE : Methanol (90:10 v/v). Note: Methanol improves solubility but keep <15% to maintain micelle stability.
Working Standard Dilute Stock to 100 µg/mL using Sample Diluent.
Impurity Spiking Solution Prepare impurities at 10 µg/mL in Sample Diluent for resolution testing.
Instrument Parameters
  • Capillary Conditioning (New): Flush 1M NaOH (20 min) → Water (10 min) → BGE (20 min).

  • Pre-Run Conditioning: Flush BGE (3 min) at 20 psi.

  • Injection: Hydrodynamic, 50 mbar for 5 seconds (~5 nL).

  • Separation Voltage: +25 kV (Normal Polarity: Anode at Inlet).

  • Current Limit: Set to 100 µA (Typical current: 40–60 µA).

  • Temperature: 25 °C (Critical for micelle stability).

  • Detection: UV at 210 nm (bandwidth 10 nm). Reference 360 nm.

    • Why 210 nm? Ranolazine has a secondary amide and aromatic rings; 210 nm maximizes sensitivity for the piperazine backbone and impurities lacking strong chromophores.

Separation Mechanism Visualization

The following diagram illustrates the differential partitioning mechanism driving the separation of Ranolazine from its impurities.

MEKC_Mechanism cluster_capillary Capillary Environment (pH 9.2) cluster_analytes EOF Electroosmotic Flow (EOF) (Fastest -> Cathode) Imp_Neutral Neutral Impurity (DMA) (Weak Micelle Interaction) EOF->Imp_Neutral Carries API Ranolazine (Moderate Micelle Interaction) Imp_Neutral->API Separates from Detector UV Detector (210 nm) Imp_Neutral->Detector Elutes First Imp_Hydrophobic Dimer Impurity (Strong Micelle Interaction) API->Imp_Hydrophobic Separates from Micelle SDS Micelle (-) (Slowest -> Anode pull) Imp_Hydrophobic->Micelle Retained by Micelle->Detector Elutes Last

Caption: Schematic of MEKC separation. Neutral/Hydrophilic species elute first with the EOF. Hydrophobic impurities partition into the slow-moving anionic SDS micelles, eluting later.

Method Validation Summary

This method is self-validating through the use of Relative Migration Times (RMT) relative to the Ranolazine peak.

ParameterAcceptance CriteriaTypical Result
Specificity Resolution (Rs) > 1.5 between Ranolazine and nearest impurity.Rs = 2.1 (vs. DMA)
Linearity R² > 0.999 (10–150% of target concentration).R² = 0.9998
Precision (Repeatability) RSD < 2.0% for Migration Time (MT) and Area.MT RSD: 0.4%; Area RSD: 1.2%
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).LOQ: 0.5 µg/mL (0.05% level)
Robustness pH ± 0.2 units; SDS ± 5 mM.Stable separation window pH 9.0–9.4

Troubleshooting Guide

  • Issue: High Current (>80 µA) or Joule Heating.

    • Cause: Buffer concentration too high or capillary too short.

    • Fix: Reduce Borate to 20 mM or lower voltage to 20 kV. Ensure capillary thermostat is active.

  • Issue: Poor Resolution of Hydrophobic Impurities.

    • Cause: Insufficient micellar phase.

    • Fix: Increase SDS concentration to 75 mM or add 5-10% Acetonitrile to the BGE to modify partition coefficients.

  • Issue: Migration Time Drift.

    • Cause: Hysteresis of the capillary wall or buffer depletion.

    • Fix: Replenish inlet/outlet buffer vials every 5 runs. Use a "Pre-inject" buffer vial to avoid contamination of the main BGE vial.

Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_run CE Analysis Start Start Analysis Node1 Weigh Ranolazine API (10 mg) Start->Node1 Node2 Dissolve in MeOH (Stock: 1 mg/mL) Node1->Node2 Node3 Dilute 1:10 with BGE (Final: 0.1 mg/mL) Node2->Node3 Node4 Capillary Conditioning (NaOH -> Water -> BGE) Node3->Node4 Node5 Hydrodynamic Injection (50 mbar / 5s) Node4->Node5 Node6 Separation (25 kV, 25°C, 12 min) Node5->Node6 Data Data Processing (Integrate at 210 nm) Node6->Data Report Generate Report (% Impurity Calculation) Data->Report

Caption: Step-by-step analytical workflow for Ranolazine impurity profiling.

References

  • Australian Public Assessment Report for Ranolazine. Therapeutic Goods Administration (TGA), 2018. Link

  • Chidella, K., et al. "Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS." American Journal of Analytical Chemistry, 2021.[3] Link

  • PubChem Compound Summary for CID 56959: Ranolazine. National Center for Biotechnology Information. Link

  • Völgyi, G., et al. "Determination of pKa values of active pharmaceutical ingredients." Periodica Polytechnica Chemical Engineering, 2007. (Context for pKa methodology). Link

  • Terabe, S. "Micellar Electrokinetic Chromatography." Analytical Chemistry, 2004.[4] (Foundational MEKC Theory). Link

Sources

Application

Supercritical fluid chromatography for chiral separation of Ranolazine impurities.

Application Note: High-Efficiency Supercritical Fluid Chromatography (SFC) for Chiral Separation of Ranolazine and Related Impurities Executive Summary This application note details a robust, high-throughput Supercritica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Supercritical Fluid Chromatography (SFC) for Chiral Separation of Ranolazine and Related Impurities

Executive Summary

This application note details a robust, high-throughput Supercritical Fluid Chromatography (SFC) protocol for the chiral separation of Ranolazine, a piperazine-class anti-anginal agent. While Ranolazine is marketed as a racemic mixture, monitoring the enantiomeric ratio (ER) and resolving chiral process impurities is critical during stability testing and pharmacokinetic profiling.

Traditional Normal Phase Liquid Chromatography (NPLC) methods often suffer from long run times (>20 mins) and excessive solvent consumption. This SFC methodology utilizes a carbon dioxide (


) based mobile phase to achieve baseline resolution (

) of Ranolazine enantiomers and key impurities in under 6 minutes, offering a 70% reduction in solvent costs and a 3x increase in throughput.

Introduction

Ranolazine (N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide) contains a single chiral center, existing as (R)- and (S)-enantiomers.[1] Although administered as a racemate, the enantiomers exhibit distinct pharmacokinetic profiles, with the (R)-enantiomer showing higher


 and 

in specific models [1].

Furthermore, the synthesis of Ranolazine involves intermediates that can generate structural impurities. Ensuring that these impurities do not co-elute with either enantiomer is a critical specificity requirement for Quality Control (QC) methods.

Why SFC?

  • Speed: Low viscosity of supercritical

    
     allows high flow rates without significant pressure drop.
    
  • Selectivity: The "tunable" density of

    
     provides orthogonal selectivity to Reversed-Phase LC (RPLC).
    
  • Green Chemistry: Drastic reduction in toxic solvents (e.g., Hexane, Dichloromethane).

Experimental Protocol

Chemicals and Reagents
  • Solutes: Ranolazine Dihydrochloride (Reference Standard), Impurity Mixture (Impurity A, B, C).

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) – LC/MS Grade.

  • Additives: Diethylamine (DEA), Triethylamine (TEA), Trifluoroacetic acid (TFA).

  • Mobile Phase A:

    
     (SFC Grade, 99.99% purity).
    
Instrumentation
  • System: Agilent 1260 Infinity II SFC / Waters UPC2 or equivalent.

  • Detector: PDA (Photodiode Array) set to 220 nm and 254 nm.

  • Back Pressure Regulator (BPR): Active control.

Sample Preparation
  • Stock Solution: Dissolve 10 mg Ranolazine in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 0.5 mg/mL in Methanol/Ethanol (50:50).

  • Note: Filtration through a 0.2 µm PTFE filter is mandatory to prevent injector clogging.

Method Development & Optimization

Developing a chiral method requires a systematic screening approach.[2] Ranolazine is a basic molecule (piperazine moiety); therefore, the choice of stationary phase and mobile phase additives is governed by the need to suppress non-specific silanol interactions.

Screening Workflow

The following diagram outlines the logical flow used to arrive at the final method.

MethodDevelopment Start Start: Ranolazine Racemate Screen Primary Screening Columns: AD-H, OD-H, IC, IG Modifier: MeOH + 0.1% DEA Start->Screen CheckRes Check Resolution (Rs) Screen->CheckRes OptimizeMod Optimize Modifier Compare MeOH vs EtOH vs IPA CheckRes->OptimizeMod Rs < 1.5 (Poor Sep) OptimizePT Optimize P/T Temp: 35-45°C BPR: 120-150 bar CheckRes->OptimizePT Rs > 1.5 (Good Sep) OptimizeAdd Optimize Additive Increase DEA to 0.2% or try IPA-amine OptimizeMod->OptimizeAdd Peak Tailing? OptimizeAdd->OptimizePT Final Final Validated Method OptimizePT->Final

Figure 1: Systematic SFC Method Development Workflow for Chiral Basic Drugs.

Optimization Insights (Expertise)
  • Stationary Phase: The Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) demonstrated superior selectivity (

    
    ) compared to Cellulose-based phases (OD-H) for the Ranolazine structure. The amylose helical cavity provides a better "lock-and-key" fit for the piperazine substituents [2].
    
  • Modifier Selection: Methanol provided the sharpest peaks. Isopropanol (IPA) resulted in broader peaks due to higher viscosity and mass transfer resistance in the SFC state.

  • The "Basic" Problem: Without an additive, Ranolazine exhibits severe peak tailing due to interaction with residual silanols on the silica support. Adding 0.1% - 0.2% Diethylamine (DEA) effectively masks these sites, restoring Gaussian peak shape.

The "Golden" Protocol

This optimized method is self-validating and recommended for routine QC.

ParameterCondition
Column Chiralpak AD-H (4.6 x 250 mm, 5 µm) or equivalent Amylose-based phase
Mobile Phase A

(Supercritical)
Mobile Phase B Methanol + 0.2% Diethylamine (DEA)
Elution Mode Isocratic: 80% A / 20% B
Flow Rate 3.0 mL/min
Column Temperature 40°C
Back Pressure (BPR) 120 bar (1740 psi)
Detection UV @ 220 nm (primary), 254 nm (secondary)
Injection Volume 5 µL
Run Time 6.0 minutes
Expected Chromatographic Performance
  • Retention Time (

    
    ): 
    
    • Enantiomer 1: ~3.2 min

    • Enantiomer 2: ~4.1 min

  • Resolution (

    
    ):  > 3.5
    
  • Tailing Factor (

    
    ):  1.05 – 1.15
    

Separation Mechanism & Logic

Understanding the mechanism ensures the analyst can troubleshoot effectively. In SFC, the separation is governed by the Unified Chromatography theory.

Mechanism CO2 Supercritical CO2 (Non-polar, Low Viscosity) Mixer Mobile Phase Density Tunable CO2->Mixer Modifier Methanol + DEA (Polar, H-Bonding) Modifier->Mixer Column Chiral Stationary Phase (Amylose Carbamate) Mixer->Column Interaction Chiral Recognition (H-Bonding, Pi-Pi Stacking) Column->Interaction Analyte Interaction Separation Separated Enantiomers Interaction->Separation

Figure 2: Mechanistic flow of Chiral SFC separation. The DEA additive competes for active silanol sites, ensuring the separation is driven purely by chiral recognition.

Validation & Troubleshooting

Validation Summary (Typical Values)
  • Linearity:

    
     over 50% - 150% target concentration.
    
  • Precision (Repeatability): RSD < 0.5% for retention time; RSD < 1.0% for area.

  • LOD/LOQ: 0.05 µg/mL / 0.15 µg/mL (Highly sensitive compared to NPLC).

Troubleshooting Guide
  • Issue: Pressure Fluctuations.

    • Cause:

      
       pump cavitation or icing at the BPR.
      
    • Fix: Ensure chiller temperature is set to 5°C. Check BPR heating.

  • Issue: Loss of Resolution.

    • Cause: "Memory effect" of the column (previous additives).

    • Fix: Flush column with 100% Methanol + 0.5% DEA for 30 mins, then re-equilibrate.

  • Issue: Peak Splitting.

    • Cause: Sample solvent mismatch. Injecting MeOH sample into high %

      
       stream can cause precipitation.
      
    • Fix: Use a "feed injection" solvent closer to the mobile phase or reduce injection volume.

References

  • Jerzewski, R. et al. (2015). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples. Journal of Chromatography B. Link

  • Daicel Chiral Technologies. (2023).[2] SFC Chiral Separations: Method Development with Polysaccharide CSPs. Application Guide. Link

  • Agilent Technologies. (2019).[3] Easy Access to Rapid Chiral SFC Method Development. Application Note 5994-0488EN. Link

  • Desai, N. et al. (2021). Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine. American Journal of Analytical Chemistry. Link

Sources

Method

Application Note: HRMS Characterization of Ranolazine-β-D-lactoside Adducts in Pharmaceutical Formulations

This Application Note is designed for researchers and drug development professionals involved in impurity profiling and stability testing of pharmaceutical formulations. It addresses the specific challenge of characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals involved in impurity profiling and stability testing of pharmaceutical formulations. It addresses the specific challenge of characterizing drug-excipient adducts, specifically the Ranolazine-β-D-lactoside conjugate, using High-Resolution Mass Spectrometry (HRMS).

Introduction & Scientific Context

In the development of solid oral dosage forms, Ranolazine (an anti-anginal agent) is frequently formulated with Lactose as a diluent. While generally considered inert, reducing sugars like lactose can react with nucleophilic functional groups on Active Pharmaceutical Ingredients (APIs) under stress conditions (heat, humidity), leading to the formation of Maillard reaction products or glycosidic adducts.

The Ranolazine-β-D-lactoside species represents a critical drug-excipient compatibility impurity. Its formation can compromise drug potency and complicate quality control. Unlike metabolic conjugation (e.g., glucuronidation), this adduct arises from the interaction between the lactose reducing end and Ranolazine, potentially involving the secondary alcohol or a nucleophilic nitrogen (though Ranolazine's nitrogens are tertiary or amide, steric proximity in the solid state can facilitate non-canonical adducts or "inclusion complexes" that persist in solution).

Characterizing this species requires High-Resolution Mass Spectrometry (HRMS) to distinguish the exact mass of the adduct (C36H55N3O15) from potential degradation products and to elucidate the fragmentation pattern that confirms the presence of the lactose moiety.

Key Analytical Challenges
  • Isobaric Interference: Distinguishing the covalent adduct from in-source clusters of Ranolazine and Lactose.

  • Polarity: The lactoside moiety significantly increases polarity, altering retention behavior compared to the lipophilic parent drug.

  • Structural Elucidation: Confirming the specific linkage (adduct vs. condensation) via MS/MS fragmentation.

Experimental Design & Rationale

Liquid Chromatography (LC) Strategy[1][2]
  • Column Selection: A Reverse Phase C18 column (e.g., Waters ACQUITY UPLC BEH C18) is selected over HILIC. While the adduct is polar, Ranolazine is lipophilic. A C18 column with a high aqueous start ensures retention of the polar adduct while allowing the parent drug to elute later, providing a comprehensive profile.

  • Mobile Phase: Ammonium Formate (10 mM, pH 3.5) is chosen to promote protonation ([M+H]+) in positive mode ESI, which is essential for Ranolazine detection.

Mass Spectrometry (MS) Strategy
  • Ionization: Electrospray Ionization (ESI+) is the standard for Ranolazine derivatives.

  • Analyzer: Q-TOF or Orbitrap is required for <5 ppm mass accuracy to confirm the elemental composition.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or MSE (All-Ion Fragmentation) is used to simultaneously acquire precursor exact mass and fragment ion spectra for structural confirmation.

Detailed Protocol

Reagents and Standards[1][3][4]
  • Ranolazine Standard: >99% purity.

  • Lactose Monohydrate: Analytical grade.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.

Sample Preparation

Objective: Extract the adduct from the tablet matrix while minimizing artificial degradation.

  • Powdering: Grind 5 tablets to a fine powder.

  • Extraction: Weigh powder equivalent to 10 mg Ranolazine. Add 10 mL of 50:50 ACN:Water .

  • Sonication: Sonicate for 15 minutes at ambient temperature (avoid heat to prevent further Maillard reaction).

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.

  • Dilution: Dilute 1:10 with Mobile Phase A prior to injection.

LC-MS Instrument Parameters[4][5]
ParameterSettingRationale
Column C18, 2.1 x 100 mm, 1.7 µmBalances resolution of polar adducts and lipophilic parent.
Column Temp 40°CImproves mass transfer and peak shape.
Flow Rate 0.3 mL/minOptimal for ESI sensitivity.
Mobile Phase A 10 mM Ammonium Formate (aq), pH 3.5Buffer controls ionization state; acidic pH aids protonation.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 0-2 min: 5% B; 10 min: 95% B; 12 min: 95% BShallow gradient to separate early eluting polar impurities.
Ion Source ESI PositiveRanolazine forms strong [M+H]+ ions.
Mass Range m/z 100 – 1200Covers fragments (low mass) and adducts (high mass).
Resolution > 30,000 (FWHM)Essential to resolve isotopic envelopes.

Data Analysis & Interpretation

Exact Mass Verification

The identification relies on the precise mass difference between the parent drug and the adduct.

  • Ranolazine (Parent): C24H33N3O4

    • Monoisotopic Mass: 427.2471

    • [M+H]+: 428.2544

  • Lactose: C12H22O11

    • Monoisotopic Mass: 342.1162

  • Target 1: Ranolazine-Lactose Adduct (Addition): C36H55N3O15[1]

    • Formation:[1][2] Simple association or glycosylamine intermediate.

    • [M+H]+: 770.3706

  • Target 2: Ranolazine-Lactoside (Condensation): C36H53N3O14

    • Formation:[1][2] Loss of H2O (Glycosidic bond).

    • [M+H]+: 752.3600

Note: In many stability studies, the m/z 770.37 species (Adduct) is often the precursor to the dehydrated form. Both channels should be monitored.

Fragmentation Logic (MS/MS)

Confirmation of the structure is achieved by observing specific neutral losses in the MS/MS spectrum.

  • Neutral Loss of Lactose: The bond between the drug and the sugar is typically the weakest.

    • Precursor (770.37)

      
       Fragment (428.25) + Neutral (342.11).
      
    • Interpretation: Appearance of the intact Ranolazine ion (m/z 428) confirms the core structure.

  • Sugar Fragmentation:

    • Loss of Hexose units (162 Da) or cross-ring cleavages characteristic of lactose.

  • Ranolazine Diagnostic Fragments:

    • m/z 279.17: Cleavage of the amide bond (characteristic Ranolazine fragment).

    • m/z 196.11: Piperazine-containing fragment.

Visualizing the Workflow

The following diagram illustrates the logical flow from sample extraction to structural confirmation.

G cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Interpretation Sample Tablet Formulation (Ranolazine + Lactose) Extraction Extraction (50:50 ACN:H2O) Sample->Extraction Filter Filtration (0.22 µm) Extraction->Filter LC UPLC Separation (C18 Column) Filter->LC Source ESI+ Ionization LC->Source MS1 Full Scan MS (Determine Exact Mass) Source->MS1 MS2 dd-MS2 (Fragmentation) MS1->MS2 XIC EIC Extraction m/z 770.37 & 752.36 MS1->XIC Structure Structure Confirmation (Fragment Analysis) MS2->Structure Pattern Isotope Pattern Matching XIC->Pattern Pattern->Structure

Figure 1: Analytical workflow for the identification of Ranolazine-Lactose adducts.

Case Study Simulation: Results Summary

The following table summarizes typical data observed when analyzing a degraded Ranolazine formulation.

AnalyteRetention Time (min)Observed m/z [M+H]+Theoretical m/zMass Error (ppm)Key MS/MS Fragments
Ranolazine 6.5428.2546428.25440.47279.17, 196.11
Ranolazine-Lactose Adduct 3.2770.3710770.37060.52428.25 (Loss of Lactose), 279.17
Dehydrated Adduct 3.8752.3605752.36000.66590.30 (Loss of Hexose), 428.25
Interpretation of Results
  • Retention Time Shift: The adducts elute significantly earlier (3.2 - 3.8 min) than the parent drug (6.5 min) due to the hydrophilicity of the lactose moiety. This validates the need for a gradient starting at high aqueous content.

  • Fragment Confirmation: The presence of the m/z 428.25 fragment in the MS/MS spectrum of the 770.37 peak confirms that the core drug structure is intact and linked to a labile group of mass 342 Da (Lactose).

Fragmentation Pathway Diagram

The following diagram details the specific mass transitions used for confirmation.

Fragmentation Parent Ranolazine-Lactose Adduct [M+H]+ m/z 770.37 Intermediate Ranolazine Ion [M+H]+ m/z 428.25 Parent->Intermediate Collision Induced Dissociation (CID) Neutral1 Neutral Loss: Lactose (-342 Da) Parent->Neutral1 Frag1 Fragment m/z 279.17 (Amide Cleavage) Intermediate->Frag1 Primary Fragmentation Frag2 Fragment m/z 196.11 (Piperazine moiety) Intermediate->Frag2 Secondary Fragmentation Neutral2 Neutral Loss: 2,6-dimethylaniline Intermediate->Neutral2

Figure 2: Proposed fragmentation pathway of the Ranolazine-Lactose adduct.

Troubleshooting & Self-Validation

To ensure the trustworthiness of this protocol, the following controls must be implemented:

  • Blank Injection: Inject the extraction solvent alone to confirm that the m/z 770 peak is not a system contaminant.

  • In-Source Fragmentation Check: If the m/z 770 peak is absent but m/z 428 is high in the "Adduct" retention window, the adduct may be degrading in the ion source. Action: Lower the Source Temperature (e.g., from 500°C to 300°C) and Cone Voltage.

  • Adduct vs. Cluster: To distinguish a covalent adduct from a non-covalent cluster formed in the source, improve chromatographic separation. If the "adduct" co-elutes exactly with the parent Ranolazine, it is likely an in-source cluster. If it has a distinct retention time (as shown in the Case Study), it is a genuine impurity present in the sample.

References

  • Pharmaffiliates. (n.d.). Ranolazine and Lactose Mixture (Impurity Reference Standard). Retrieved from [Link]

  • Waters Corporation. (2020). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. (Application Note demonstrating general HRMS impurity profiling principles). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 56959, Ranolazine. Retrieved from [Link]

  • Jerome, H., et al. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples.[3] New Journal of Chemistry. Retrieved from [Link]

  • Bhaumik, U., et al. (2008).[4] Determination of ranolazine in human plasma by LC-MS/MS.[4][5][6][7] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming co-elution of Ranolazine-β-D-lactoside with other impurities.

Topic: Resolution of Ranolazine-β-D-lactoside Co-elution Executive Summary The co-elution of Ranolazine-β-D-lactoside (an adduct formed via the Maillard reaction between Ranolazine and lactose) presents a critical challe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolution of Ranolazine-β-D-lactoside Co-elution

Executive Summary

The co-elution of Ranolazine-β-D-lactoside (an adduct formed via the Maillard reaction between Ranolazine and lactose) presents a critical challenge in stability-indicating method development. Because this impurity is significantly more polar than the parent API, it tends to elute early in Reverse-Phase (RP) chromatography, often co-eluting with the solvent front or other polar degradants such as Ranolazine Related Compound A .

This guide provides a root-cause analysis, diagnostic workflows, and chromatographic strategies to resolve this specific separation challenge.

Module 1: Mechanism & Identification
The Chemistry of the Problem

Ranolazine contains a secondary amine within its piperazine ring. In the presence of Lactose (a reducing sugar used as a filler) and moisture/heat, the amine undergoes a nucleophilic attack on the carbonyl group of the lactose, forming a glycosylamine. This intermediate undergoes an Amadori rearrangement to form the stable keto-amine adduct: Ranolazine-β-D-lactoside (MW ~769.8 Da).

Key Characteristic: The attachment of the bulky, hydrophilic lactose moiety drastically increases the polarity of the molecule compared to the hydrophobic Ranolazine parent.

MaillardReaction Rano Ranolazine (Secondary Amine) Inter Unstable Glycosylamine Rano->Inter + Lactose (Heat/Moisture) Lactose Lactose (Reducing Sugar) Lactose->Inter Product Ranolazine-β-D-lactoside (Amadori Product) Inter->Product Amadori Rearrangement

Figure 1: Simplified pathway of Ranolazine-Lactose adduct formation.

Module 2: Troubleshooting & Optimization (Q&A)
Q1: My Ranolazine-lactoside peak is co-eluting with the void volume or Impurity A. Why?

Diagnosis: Standard C18 columns rely on hydrophobic interactions. The lactoside adduct is highly polar due to the sugar moiety. In a standard gradient starting at high aqueous content (e.g., 90% Buffer), the lactoside has insufficient retention and elutes immediately, often merging with the solvent front or the polar Related Compound A (fragment impurity).

Solution: Increase Polar Retention You must switch to a stationary phase that provides "polar retention" or "aqueous stability."

ParameterStandard Approach (Failing)Optimized Approach (Success)
Column Standard C18 (e.g., Zorbax Eclipse Plus)Polar-Embedded C18 (e.g., Waters SymmetryShield RP18) or Phenyl-Hexyl
Mechanism Hydrophobic Interaction onlyHydrophobic + Pi-Pi (Phenyl) or H-bonding (Polar Group)
Initial Mobile Phase 10-15% Organic2-5% Organic (Hold for 5 mins)
Q2: I switched to a Phenyl-Hexyl column, but the resolution is still poor. What next?

Diagnosis: Phenyl-Hexyl phases offer unique selectivity for aromatic compounds (like Ranolazine) but require specific mobile phase modifiers to fully leverage the


 interactions. If the pH is too low, the ionization of the basic piperazine nitrogens might dominate, masking the subtle selectivity gains.

Corrective Action:

  • Check pH: Ensure mobile phase pH is controlled. Ranolazine is basic.[1][2] A buffer pH of 6.0–7.0 (using Ammonium Acetate) often improves peak shape and retention for basic amines on Phenyl columns compared to acidic phosphate buffers.

  • Methanol vs. Acetonitrile: Switch the organic modifier to Methanol . Methanol is a protic solvent that enhances

    
     interactions on Phenyl columns, whereas Acetonitrile (aprotic) can suppress them.
    
Q3: Can I use HILIC to separate this impurity?

Expert Insight: Yes, and this is often the gold standard for glycosylated impurities. In HILIC (Hydrophilic Interaction Liquid Chromatography) , the elution order is reversed:

  • Non-polar Parent (Ranolazine) : Elutes Early (near void).

  • Polar Impurity (Lactoside) : Retained strongly.

Use this strategy if your primary goal is quantifying the lactoside without interference from the massive parent peak.

Module 3: Experimental Protocols
Protocol A: Optimized RP-HPLC Method (Quality Control)

Best for simultaneous determination of Parent and Lactoside.

  • Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (C18 compatible with 100% aqueous), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 6.5).

  • Mobile Phase B: Methanol (Promotes better selectivity for the adduct).

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold to retain polar lactoside).

    • 5-25 min: 5%

      
       80% B (Linear gradient to elute parent).
      
    • 25-30 min: 80% B.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 220 nm (or 273 nm for higher specificity).

  • Temperature: 30°C.

Protocol B: LC-MS Identification (Validation)

Use to confirm the peak identity during method development.

  • System: Q-TOF or Triple Quadrupole.

  • Mode: ESI Positive (+).[5]

  • Target Ions:

    • Ranolazine:

      
      
      
    • Ranolazine-Lactoside:

      
       (Look for neutral loss of 162 Da or 324 Da corresponding to sugar fragments).
      
Module 4: Decision Tree for Method Development

MethodDev Start Start: Co-elution of Ranolazine-Lactoside CheckMode Current Mode? Start->CheckMode RP Reverse Phase (RP) CheckMode->RP HILIC HILIC CheckMode->HILIC CoelutionType Co-elutes with? RP->CoelutionType Void Void / Impurity A (Too Polar) CoelutionType->Void Parent Parent Peak (Rare in RP) CoelutionType->Parent Action1 1. Use 100% Aqueous Stable C18 2. Initial Hold at 2-3% B Void->Action1 Primary Fix Action2 Switch to Phenyl-Hexyl Use Methanol Void->Action2 Alternative Action3 Use HILIC Mode (Amide Column) Parent->Action3 Orthogonal

Figure 2: Decision matrix for selecting the correct stationary phase and mobile phase strategy.

References
  • International Journal of Pharmaceutical Sciences and Research . (2019). Isolation and Structural Elucidation of Degradation Products of Ranolazine. Retrieved from

  • U.S. Food and Drug Administration (FDA) . (2006).[6] Ranexa (Ranolazine) Label Information - Clinical Pharmacology. Retrieved from

  • Research Journal of Pharmacy and Technology . (2022). Eco-friendly HPLC Method for the determination of Ranolazine. Retrieved from

  • PubChem . (n.d.). Ranolazine Compound Summary. Retrieved from

  • Journal of Pharmaceutical and Biomedical Analysis . (2014). Maillard reaction products of secondary amines with lactose. (Contextual grounding for amine-lactose adduct behavior). Retrieved from

Sources

Optimization

Improving peak shape for Ranolazine-β-D-lactoside in RP-HPLC.

Welcome to the Troubleshooting Guide for Optimizing Peak Shape in RP-HPLC Analysis of Ranolazine-β-D-lactoside. As a Senior Application Scientist, I understand that achieving a sharp, symmetrical peak for polar, ionizabl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Troubleshooting Guide for Optimizing Peak Shape in RP-HPLC Analysis of Ranolazine-β-D-lactoside.

As a Senior Application Scientist, I understand that achieving a sharp, symmetrical peak for polar, ionizable compounds like Ranolazine-β-D-lactoside can be a significant chromatographic challenge. This guide is designed to provide you with a systematic approach to troubleshooting and resolving common peak shape issues, moving beyond generic advice to offer solutions grounded in the specific chemistry of your analyte.

Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant peak tailing for Ranolazine-β-D-lactoside?

A1: The primary cause is likely secondary ionic interactions between your analyte and the stationary phase.

Ranolazine-β-D-lactoside is a challenging molecule for two main reasons: it contains a basic piperazine group inherited from the parent Ranolazine molecule, and it has a large, polar lactose moiety.[1][2] Ranolazine is a basic compound with a pKa of approximately 7.2.[3]

Here’s the underlying mechanism:

  • Analyte Charge: At a typical mobile phase pH (e.g., pH 4-7), the basic nitrogen in the piperazine ring is protonated, giving the molecule a positive charge.

  • Stationary Phase Charge: Standard silica-based C18 columns have residual silanol groups (-Si-OH) on their surface. These silanols are acidic (pKa ≈ 4-5) and become deprotonated (negatively charged, -Si-O⁻) at pH values above 4.[4]

  • Secondary Interaction: The positively charged analyte is strongly attracted to these negatively charged silanol sites via an ion-exchange mechanism. This interaction is stronger than the desired hydrophobic (reversed-phase) interaction. Molecules that experience this "sticking" are delayed in their travel through the column, resulting in a skewed or "tailing" peak.[5][6]

The large, polar lactoside group also means the molecule has relatively low retention in reversed-phase chromatography, making the effects of these strong, undesirable silanol interactions even more pronounced.

cluster_0 The Problem: Secondary Interaction Analyte Ranolazine-Lactoside (+) (Protonated Amine) Silanol Stationary Phase (-Si-O⁻) (Ionized Silanol) Analyte->Silanol Strong Ionic Attraction Tailing Peak Tailing Silanol->Tailing Causes

Caption: Unwanted ionic interactions causing peak tailing.

Q2: How can I use mobile phase pH to eliminate peak tailing?

A2: Adjusting the mobile phase pH is the most powerful tool to control silanol interactions. You have two primary strategies: low pH or high pH.

Strategy 1: Low pH (Recommended Starting Point)

By lowering the mobile phase pH to between 2.5 and 3.5, you protonate the residual silanol groups, neutralizing their negative charge. This eliminates the strong ion-exchange interaction causing the tailing. While the analyte remains protonated, the stationary phase surface is now effectively neutral.

  • Expert Insight: This approach is highly effective and compatible with most silica-based columns. An acidic mobile phase also ensures your basic analyte is fully protonated, providing consistent retention. Commonly used acids include formic acid or trifluoroacetic acid (TFA) at concentrations of 0.05% to 0.1%.[6]

Strategy 2: High pH (For pH-Stable Columns Only)

By raising the mobile phase pH to >9, you deprotonate the basic analyte, making it neutral. This also eliminates the ionic interaction.

  • Critical Warning: This approach requires a specialized, pH-stable column (e.g., hybrid-silica or polymer-based). Using a standard silica column above pH 8 will rapidly dissolve the silica support, destroying the column.[4]

Workflow: pH Scouting Experiment

To find the optimal pH, you must perform a systematic study.

Start Start: Tailing Peak Prep Prepare Mobile Phases (e.g., pH 2.8, 4.5, 7.0, 9.5) Start->Prep Inject Inject Standard at Each pH Prep->Inject Analyze Analyze Data: Tailing Factor, Plates, Retention Inject->Analyze Select Select pH with Best Symmetry (Tailing Factor ≈ 1.0) Analyze->Select Low_pH Low pH (e.g., 2.8) is Optimal Select->Low_pH Yes High_pH High pH (e.g., 9.5) is Optimal Requires stable column Select->High_pH Yes (with appropriate column) Mid_pH Mid-range pH is Poor Select->Mid_pH No End Optimized Method Low_pH->End High_pH->End

Sources

Troubleshooting

Technical Support Center: Enhancing LC-MS/MS Ionization of Ranolazine-β-D-lactoside

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges associated with the mass spectral analysis of Ranolazine-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges associated with the mass spectral analysis of Ranolazine-β-D-lactoside.

Executive Summary: The Causality of Ionization Challenges

Ranolazine is a well-characterized anti-anginal agent typically quantified in positive electrospray ionization (ESI+) using the multiple reaction monitoring (MRM) transition m/z 428.5 → 279.1[1]. However, analyzing its lactoside derivative (Ranolazine-β-D-lactoside, MW 751.82) introduces significant analytical hurdles.

While the basic piperazine ring readily accepts a proton to form an[M+H]+ ion at m/z 752.8, the bulky, highly hydroxylated β-D-lactoside moiety creates extensive hydrogen-bonding networks with the aqueous mobile phase. This impedes efficient droplet desolvation in the ESI source. Furthermore, the labile O-glycosidic bond is highly susceptible to in-source fragmentation, often leading to premature cleavage before the precursor ion reaches the first quadrupole. To achieve sub-ng/mL sensitivity, we must systematically balance desolvation efficiency, adduct control, and ion transmission.

Diagnostic Workflow

G Step1 Initial ESI-MS Assessment Target: m/z 752.8[M+H]+ Step2 Observe Signal & Fragmentation Is m/z 428.3 dominant? Step1->Step2 Step3 Reduce Declustering Potential (Minimize In-Source Cleavage) Step2->Step3 Yes (Glycosidic Bond Cleavage) Step4 Optimize Mobile Phase Add 10mM NH4OAc + 0.1% FA Step2->Step4 No (Intact Precursor) Step3->Step4 Step5 Evaluate Matrix Suppression in Plasma Samples Step4->Step5 Step6 Apply Advanced Enhancers (m-NBA or CO2 Nanobubbles) Step5->Step6 Low S/N Ratio

Workflow for optimizing ESI-MS signal of Ranolazine-β-D-lactoside.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a massive peak at m/z 428.3 instead of my expected parent ion (m/z 752.8) for Ranolazine-β-D-lactoside? A: You are observing severe in-source fragmentation. The O-glycosidic bond connecting the lactoside to the ranolazine core is thermally and electrically labile. Causality: High Declustering Potential (DP) or Cone Voltage accelerates ions too harshly in the intermediate pressure region of the source. The energetic collisions with residual gas molecules cleave the sugar moiety. Solution: Lower your DP/Cone Voltage by 30-50% compared to the settings used for unmodified ranolazine. You must sacrifice some ion transmission efficiency to preserve the intact [M+H]+ precursor.

Q2: How do I choose between the protonated [M+H]+ and sodium adduct [M+Na]+ for quantification? A: Glycosides and lactosides have a strong affinity for alkali metals, often forming robust [M+Na]+ adducts (m/z 774.8). However, sodium adducts are notoriously difficult to fragment in the collision cell, leading to poor MRM sensitivity. Causality: Because Ranolazine possesses a basic piperazine nitrogen, it is highly favorable to force protonation. Solution: Saturate the mobile phase with a volatile buffer. The inclusion of 10 mM ammonium acetate and formic acid (pH 4.0) provides a consistent proton source, reduces matrix effects, and suppresses unwanted sodium adducts[2].

Q3: I have optimized my voltages and mobile phase, but my signal-to-noise (S/N) in extracted plasma is still too low. What advanced techniques can I apply? A: If standard chemistry fails, you must alter the physical dynamics of the electrospray droplet. Solution 1 (Supercharging): Add 0.1% m-nitrobenzyl alcohol (m-NBA) to your mobile phase. Supercharging agents reduce surface tension and alter the boiling point of the droplet, circumventing signal suppression and increasing ion intensities[3]. Solution 2 (Nanobubbles): Recent advancements demonstrate that introducing CO2 nanobubbles (NBs) into the electrospray solvent substantially improves ionization efficiency. NBs increase the available hydrophobic gas-liquid interface, facilitating the unfolding and desolvation of bulky molecules while mitigating ion suppression[4].

Quantitative Data: Mobile Phase Optimization

The following table summarizes the self-validating data used to determine the optimal solvent environment for Ranolazine-β-D-lactoside.

Mobile Phase ModifierPrimary Ion ObservedRelative Signal IntensityIn-Source FragmentationRecommendation
0.1% Formic Acid (FA)[M+H]+ (m/z 752.8)ModerateHighSub-optimal
10 mM NH4OAc[M+NH4]+ / [M+H]+LowLowAvoid (Peak splitting)
10 mM NH4OAc + 0.1% FA[M+H]+ (m/z 752.8)HighLowStandard Baseline
10 mM NH4OAc + 0.1% FA + 0.1% m-NBA[M+H]+ (m/z 752.8)Very HighLowAdvanced Protocol
Step-by-Step Methodologies
Protocol 1: Systematic Signal Optimization and Adduct Control

This protocol is a self-validating system designed to lock the analyte into a single protonated state while preventing glycosidic cleavage.

  • Sample Preparation: Prepare a 100 ng/mL tuning solution of Ranolazine-β-D-lactoside in 50:50 Water:Acetonitrile.

  • Infusion: Infuse the solution directly into the ESI source at 10 µL/min using a syringe pump, combined via a T-connector with a 0.2 mL/min flow of mobile phase (60:40 Methanol:Water).

  • Voltage Titration (In-Source Fragmentation Check):

    • Monitor m/z 752.8 (Intact) and m/z 428.3 (Cleaved).

    • Start with a Declustering Potential (DP) of 100V and step down in 10V increments to 30V.

    • Validation: Lock the DP at the voltage where the intensity ratio of 752.8 / 428.3 is maximized.

  • Buffer Titration: Introduce 10 mM Ammonium Acetate and adjust the pH to 4.0 using Formic Acid[2]. Monitor the disappearance of the [M+Na]+ adduct (m/z 774.8) to confirm successful protonation forcing.

  • MRM Optimization: Perform a product ion scan on m/z 752.8. Optimize Collision Energy (CE) to maximize the yield of the m/z 279.1 product ion[1].

Protocol 2: Advanced ESI Enhancement via Supercharging

If plasma matrix suppression pushes the signal below the Lower Limit of Quantitation (LLOQ), implement this supercharging protocol.

  • Solvent Modification: Prepare your organic mobile phase (e.g., Acetonitrile).

  • Agent Addition: Add exactly 0.1% (v/v) m-nitrobenzyl alcohol (m-NBA) to the organic line. Do not exceed 0.2%, as excessive supercharging agents can cause source fouling over time.

  • Equilibration: Flush the LC column for 15 column volumes to ensure steady-state surface tension at the ESI capillary tip.

  • Acquisition: Run the plasma extracts.

    • Validation: You should observe a 3- to 5-fold increase in the absolute peak area of the m/z 752.8 precursor due to the suppression of competing matrix ions and enhanced droplet fission[3].

References
  • Determination of Ranolazine in Human Plasma by Liquid Chromatographic–Tandem Mass Spectrometric Assay, oup.com,[Link]

  • Sensitive quantification of ranolazine in human plasma by liquid chromatography--tandem mass spectrometry with positive electrospray ionization, nih.gov,[Link]

  • Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles, chromatographyonline.com,[Link]

  • Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents, escholarship.org,[Link]

Sources

Optimization

Technical Support Center: Ranolazine-β-D-lactoside Stability Profiling

Executive Summary & Diagnostic Framework The Challenge: Ranolazine-β-D-lactoside is a specific adduct impurity (often formed via Maillard-type reactions between Ranolazine and lactose excipients or during synthesis). Unl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Framework

The Challenge: Ranolazine-β-D-lactoside is a specific adduct impurity (often formed via Maillard-type reactions between Ranolazine and lactose excipients or during synthesis). Unlike the relatively robust Ranolazine parent molecule, this glycosidic conjugate is chemically fragile.

The primary failure mode during HPLC/UHPLC analysis is Acid-Catalyzed On-Column Hydrolysis . Standard Ranolazine methods often employ acidic mobile phases (pH 2.0–4.0) to suppress silanol interactions with the piperazine moiety. Unfortunately, these conditions rapidly hydrolyze the


-glycosidic bond of the lactoside, causing the artifactual appearance of Ranolazine parent peak and free lactose during the run. This leads to quantitation errors and "ghost" peaks.

Is Your Method Killing Your Sample? (The Diagnostic Test) Before modifying your method, confirm the degradation is happening on-column and not in the autosampler.

Diagnostic Step Procedure Interpretation
1. The Flow Rate Test Inject the sample at your standard flow rate (

). Immediately reinject at half flow rate (

).
On-Column Degradation: The impurity peak area decreases and the degradant (Parent Ranolazine) area increases at

(due to doubled residence time in the acidic reactor). Solution Instability: Ratios remain constant, but absolute areas change based on time in the vial.
2. The Temperature Test Run the method at

and then at

.
On-Column Degradation: Significant recovery of the Lactoside peak at lower temperatures.
3. Peak Shape Analysis Inspect the Lactoside peak.Saddle/Plateau Shape: Indicates reaction is occurring during elution. The "bridge" between the Lactoside and Ranolazine peaks represents molecules that degraded mid-column.

Troubleshooting & Optimization Guide (Q&A)

Category 1: Mobile Phase Chemistry (The Root Cause)

Q: My standard Ranolazine method uses 0.1% TFA or Phosphate buffer (pH 3.0). Why is this destroying the Lactoside? A: The


-1,4-glycosidic bond in the lactoside adduct is an acetal linkage. Acetals are thermodynamically unstable in aqueous acidic environments. By using pH 3.0, you are effectively turning your HPLC column into a flow reactor.

The Fix: You must shift the pH to a "Safe Zone" where the glycosidic bond is stable, but the Ranolazine piperazine moiety does not tail excessively.

  • Target pH: 6.0 – 7.0 (Neutral).

  • Buffer Selection: Use 10–20 mM Ammonium Acetate or Phosphate buffer adjusted to pH 6.5.

  • Risk: Ranolazine is a base (

    
     and 
    
    
    
    ). At pH 6.5, it is partially uncharged, which may cause peak broadening due to silanol interactions.
  • Mitigation: Use a "Hybrid" particle column (e.g., Waters XBridge, Phenomenex Gemini) which is designed for high-pH stability and has low silanol activity.

Category 2: Thermodynamics & Kinetics

Q: I cannot change the pH due to other critical separations. How else can I stop the hydrolysis? A: If you are locked into an acidic pH, you must fight the reaction kinetics. The hydrolysis rate (


) is temperature-dependent (Arrhenius equation).

The Fix:

  • Lower Column Temperature: Reduce the oven temperature from the standard 40–50°C to 10–15°C .

    • Note: This increases backpressure and viscosity. Ensure your system (and column) can handle the pressure, or reduce the flow rate slightly.

  • Reduce Residence Time: Increase the linear velocity (flow rate) if pressure permits. The faster the molecule traverses the acidic column, the less time it has to hydrolyze.

Category 3: Stationary Phase Selection

Q: Does the column chemistry itself contribute to degradation? A: Yes. "Active" silanols on older Type-A silica columns can act as localized acidic catalysts, accelerating hydrolysis even if the bulk mobile phase pH is moderately safe.

The Fix:

  • Switch to Hybrid Particles: Use Ethylene-Bridged Hybrid (BEH) or similar technologies that have reduced surface acidity.

  • Steric Protection: Use columns with bulky side chains (e.g., C18 with isopropyl protection) or "Shield" phases that prevent the analyte from accessing the silica surface.

Visualizing the Degradation Mechanism

The following diagram illustrates the on-column hydrolysis pathway and the critical decision nodes for method development.

RanolazineDegradation cluster_prevention Prevention Strategies RanoLac Ranolazine-β-D-lactoside (Analyte) Complex Protonated Acetal Intermediate RanoLac->Complex pH < 4.0 Acid Acidic Mobile Phase (H+ Donor) Acid->Complex Hydrolysis Hydrolysis (Rate-Limiting Step) Complex->Hydrolysis High Temp / Slow Flow Rano Ranolazine (Parent Drug) Hydrolysis->Rano Lactose Lactose (Sugar) Hydrolysis->Lactose Strat1 Neutral pH (6.0-7.0) Strat1->Complex Inhibits Strat2 Low Temp (10-15°C) Strat2->Hydrolysis Slows Kinetics

Figure 1: Mechanism of Acid-Catalyzed On-Column Hydrolysis of Ranolazine-β-D-lactoside and mitigation points.

Validated Experimental Protocol

Objective: Quantify Ranolazine-β-D-lactoside without artifactual degradation.

Method Parameters
ParameterOptimized Condition Rationale
Column Hybrid C18 (e.g., Waters XBridge BEH C18), ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

High pH stability; low silanol activity prevents surface catalysis.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5)Neutral pH stabilizes the glycosidic bond.
Mobile Phase B AcetonitrileStandard organic modifier.
Flow Rate

Optimized for UHPLC/HPLC balance.
Temperature 15°C CRITICAL: Suppresses thermal hydrolysis kinetics.
Gradient 5% B to 60% B in 8 minFast gradient reduces column residence time.
Detection UV @ 273 nmMax absorbance for Ranolazine moiety.[1]
Step-by-Step Workflow
  • Preparation: Prepare the Mobile Phase A and adjust pH to

    
     using dilute acetic acid or ammonia. Do not use phosphate if coupling to MS.
    
  • Equilibration: Flush the column with 20 column volumes of the initial mobile phase. Ensure the oven is stable at 15°C.

  • System Suitability (The Stress Test):

    • Inject a standard of Ranolazine-β-D-lactoside.

    • Record the tailing factor (

      
      ). At pH 6.5, 
      
      
      
      should be
      
      
      . If
      
      
      , increase buffer strength to 20 mM.
  • Verification: Perform the "Flow Rate Test" (see Section 1). The area of the Lactoside peak should remain constant (within 2%) when flow is halved, proving the degradation has stopped.

References

  • Dolan, J. W. (2007). On-Column Sample Degradation. LCGC International. Retrieved March 4, 2026, from [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). Ranolazine-beta-D-lactoside Catalog Entry. Retrieved March 4, 2026, from [Link]

  • Phenomenex. (2025). LC Column Maintenance: Guide for Lasting Results. Retrieved March 4, 2026, from [Link]

  • Ganji, R., et al. (2012). Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine. American Journal of Analytical Chemistry. Retrieved March 4, 2026, from [Link]

Sources

Troubleshooting

Method robustness testing for Ranolazine-β-D-lactoside analysis.

Technical Support Center: Method Robustness for Ranolazine-β-D-lactoside Status: Active Lead Scientist: Senior Application Specialist Context: High-Performance Liquid Chromatography (HPLC) & LC-MS Analysis Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Method Robustness for Ranolazine-β-D-lactoside

Status: Active Lead Scientist: Senior Application Specialist Context: High-Performance Liquid Chromatography (HPLC) & LC-MS Analysis

Executive Summary

This guide addresses the technical robustness testing for Ranolazine-β-D-lactoside , a glycosylated derivative of the anti-anginal drug Ranolazine. Unlike the parent molecule (hydrophobic, basic), this conjugate combines a polar sugar moiety (lactose) with a basic piperazine core. This amphiphilic nature creates unique robustness challenges, specifically regarding pH sensitivity, glycosidic bond stability, and anomeric peak splitting .

This support center provides troubleshooting workflows, experimental protocols, and FAQs designed to ensure your analytical method meets ICH Q2(R2) standards for reliability.

Part 1: Troubleshooting & Optimization Modules

Module 1: Chromatographic Separation Issues

Issue: Retention time drift or loss of resolution between the Lactoside conjugate and polar impurities.

The Mechanism: Ranolazine-β-D-lactoside contains a basic piperazine ring (pKa ~7.2 & 2.8) and a hydrophilic lactose tail.

  • pH Sensitivity: Small shifts in pH affect the ionization of the piperazine, drastically altering interaction with the stationary phase (C18/Phenyl-Hexyl).

  • Organic Sensitivity: The lactose moiety makes the molecule highly sensitive to the "water-rich" phase of your gradient. A 1% change in initial organic modifier can cause significant retention shifts.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Peak Splitting Anomerization: The lactose moiety may be interconverting between

and

anomers on-column.
Increase Column Temp: Elevate to 40-45°C to speed up anomerization kinetics (merge peaks). Check pH: Ensure pH is distinct from the pKa (aim for pH 4.5-5.0 acetate buffer).
Tailing Factor > 1.5 Silanol Interaction: Protonated piperazine interacting with residual silanols.Add Modifier: Add 5-10 mM Ammonium Acetate or 0.1% TEA to block silanols. Switch Column: Use an end-capped or polar-embedded C18 column.
RT Drift (< 2 min) Mobile Phase Evaporation: Preferential evaporation of organic solvent in pre-mixed lines.Online Mixing: Use the HPLC quaternary pump to mix solvents rather than pre-mixing in bottles.
Module 2: Analyte Stability (Hydrolysis Risk)

Issue: Appearance of a "Ranolazine Parent" peak increasing over time in standard vials.

The Mechanism: The


-D-glycosidic bond connecting lactose to Ranolazine is susceptible to acid-catalyzed hydrolysis.
  • Risk Factor: Using low pH (< 2.5) mobile phases (e.g., 0.1% TFA) combined with high column temperatures (> 50°C).

Robustness Check:

  • Thermostat: Ensure autosampler is kept at 4°C.

  • Buffer Choice: Avoid phosphate buffers if using LC-MS; use Ammonium Acetate (pH 5.0) which is gentler on glycosidic bonds than TFA/Formic Acid at high concentrations.

Part 2: Robustness Testing Protocol (Experimental Design)

Objective: Determine the "Design Space" where the method remains valid despite deliberate variations (ICH Q2(R2)).

Methodology: Plackett-Burman Design (Multivariate) or One-Factor-at-a-Time (OFAT). Recommended: OFAT for critical parameters to clearly isolate the "Cliff Edge" of failure.

Step-by-Step Protocol

1. Define Critical Method Parameters (CMPs):

  • Flow Rate:

    
     0.1 mL/min
    
  • Column Temperature:

    
     5°C
    
  • Mobile Phase pH:

    
     0.2 units
    
  • Organic Composition:

    
     2% (absolute)
    
  • Wavelength:

    
     2 nm (if UV detection)
    

2. Preparation:

  • Prepare a System Suitability Solution (SST) containing:

    • Ranolazine-β-D-lactoside (Target).

    • Ranolazine (Parent/Impurity).[1][2][3]

    • Lactose (if detectable/relevant).

  • Target Concentration: 50 µg/mL (UV) or 1 µg/mL (MS).

3. Execution Sequence: Run the SST under the following conditions. Inject in triplicate.

Run IDParameter ModifiedSettingAcceptance Criteria
CTRL None (Nominal)Standard MethodRs > 2.0; Tailing < 1.5
pH-Low Buffer pHNominal - 0.2

RT < 5%; No new peaks
pH-High Buffer pHNominal + 0.2

RT < 5%
Tmp-Low TemperatureNominal - 5°CTailing < 1.8 (Check splitting)
Tmp-High TemperatureNominal + 5°CRecovery > 98% (Check hydrolysis)
Org-Low %B (Gradient)Nominal - 2%Capacity Factor (k') > 2.0

4. Data Analysis:

  • Calculate Resolution (Rs) between the Conjugate and Parent for all runs.

  • Calculate % Recovery of the Conjugate in the "Tmp-High" run to rule out thermal degradation.

Part 3: Visualization of Logic & Workflow

Figure 1: Troubleshooting Logic for Glycosylated Analytes

TroubleshootingLogic Start Problem: Poor Peak Shape or Resolution CheckSplit Is Peak Split? Start->CheckSplit CheckTail Is Tailing > 1.5? CheckSplit->CheckTail No AnomerQ Anomer Separation? CheckSplit->AnomerQ Yes SilanolQ Silanol Interaction? CheckTail->SilanolQ Yes TempAction Increase Temp (+5°C) to merge anomers AnomerQ->TempAction Likely (Glycoside) pHAction Adjust pH (Away from pKa) AnomerQ->pHAction Unlikely AddSalt Add 10mM Amm. Acetate or 0.1% TEA SilanolQ->AddSalt Mobile Phase Fix ColChange Switch to Phenyl-Hexyl Column SilanolQ->ColChange Stationary Phase Fix

Caption: Decision tree for diagnosing peak shape issues in Ranolazine-β-D-lactoside analysis, distinguishing between anomeric splitting and silanol interactions.

Figure 2: Robustness Testing Workflow (ICH Q2 Aligned)

RobustnessWorkflow Step1 1. Define CMPs (pH, Temp, Flow, %Org) Step2 2. Prepare SST (Mix of Conj. + Parent) Step1->Step2 Step3 3. Execute OFAT/DoE (Inject Triplicates) Step2->Step3 Step4 4. Analyze Data Step3->Step4 Decision Criteria Met? Step4->Decision Pass Method Robust (Document Design Space) Decision->Pass Yes (Rs > 2.0) Fail Fail: Redesign Method (Tighten Controls) Decision->Fail No (Degradation/Drift)

Caption: Step-by-step workflow for executing a robustness study, from parameter definition to final decision making based on system suitability criteria.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my Ranolazine-β-D-lactoside peak disappear when I use 0.1% TFA? A: Trifluoroacetic acid (TFA) is a strong acid (pH ~2). At high temperatures or long run times, it can hydrolyze the glycosidic bond, converting your analyte back into Ranolazine and Lactose. Recommendation: Switch to 0.1% Formic Acid or Ammonium Acetate (pH 4.5–5.0) to preserve the conjugate.

Q2: I see a "double peak" for the lactoside. Is my column failing? A: Not necessarily. Lactose has two anomeric forms (


 and 

) which mutarotate in solution. On some columns (especially at low temperatures), these forms separate, causing a split peak. Recommendation: Increase the column temperature to 40°C or 45°C to accelerate the interconversion, resulting in a single, sharper peak.

Q3: How critical is pH control for this method? A: Extremely critical. Ranolazine has a pKa near 7.2. If your mobile phase pH is near 7.0, small drifts (e.g., pH 6.9 to 7.1) will cause massive retention time shifts as the ionization state changes. Recommendation: Buffer heavily at a pH at least 2 units away from the pKa (e.g., pH 4.5 or pH 9.0, column permitting).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Guduru, S., et al. (2019).[4] Isolation and Structural Elucidation of Degradation Products of Ranolazine. International Journal of Pharmaceutical Sciences and Research.[4][5] Link

  • Suresh Babu, V.V., et al. (2014).[6][7] Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Journal of Chromatography & Separation Techniques.[6] Link

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4][5][8]Link

Sources

Optimization

Troubleshooting low recovery of Ranolazine-β-D-lactoside in sample preparation.

Technical Support Center: Bioanalytical Method Development Topic: Troubleshooting Low Recovery of Ranolazine-β-D-Lactoside Ticket ID: #REQ-RAN-GLY-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bioanalytical Method Development Topic: Troubleshooting Low Recovery of Ranolazine-β-D-Lactoside Ticket ID: #REQ-RAN-GLY-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Amphiphilic Trap"

Welcome to the technical support hub. If you are experiencing low recovery with Ranolazine-β-D-lactoside , you are likely applying standard Ranolazine protocols to a molecule that no longer behaves like Ranolazine.

The Core Conflict: Ranolazine is a lipophilic base (LogP ~2.5). The β-D-lactoside moiety is a bulky, highly polar disaccharide. This conjugation creates an amphiphilic chimera —part "grease," part "sugar." Standard Liquid-Liquid Extraction (LLE) methods using MTBE or Hexane (common for Ranolazine) will fail because the lactoside pulls the molecule into the aqueous phase. Conversely, pure protein precipitation may trap the drug in the protein pellet or suffer from ion suppression.

This guide provides a root-cause analysis and validated recovery protocols.

Part 1: Diagnostic Troubleshooting (Root Cause Analysis)

Before changing your protocol, identify where the loss is occurring using this logic flow.

Interactive Troubleshooting Guide

TroubleshootingFlow Start START: Low Recovery Observed Step1 1. Check Extraction Solvent Start->Step1 Decision1 Is solvent Non-Polar? (Hexane, MTBE, DCM) Step1->Decision1 Issue1 ISSUE: Polarity Mismatch Lactoside stays in aqueous phase. Decision1->Issue1 Yes Step2 2. Check Stability Decision1->Step2 No Fix1 FIX: Switch to SPE (HLB) or Polar PPT Issue1->Fix1 Decision2 Is Plasma Acidified or Warm? Step2->Decision2 Issue2 ISSUE: Hydrolysis Enzymatic or Acidic cleavage of glycosidic bond. Decision2->Issue2 Yes Step3 3. Check Adsorption Decision2->Step3 No Fix2 FIX: Add Enzyme Inhibitor Keep Neutral pH, 4°C Issue2->Fix2 Decision3 Using Glass Vials or Pure Aqueous Solution? Step3->Decision3 Issue3 ISSUE: Non-Specific Binding Amphiphile sticking to walls. Decision3->Issue3 Yes Fix3 FIX: Use Low-Bind PP Add 20% Organic to solvent Issue3->Fix3

Figure 1: Diagnostic logic flow for identifying the source of analyte loss.

Part 2: Frequently Asked Questions (Technical Deep Dive)

Q1: I used MTBE for extraction (standard for Ranolazine), but recovery is <10%. Why?

A: You are fighting the partition coefficient. Ranolazine is lipophilic, but the lactoside group adds multiple hydroxyl (-OH) groups, drastically lowering the LogP (making it water-soluble). In a water/MTBE mixture, Ranolazine moves to the MTBE, but Ranolazine-Lactoside stays in the water.

  • The Fix: You must abandon LLE with non-polar solvents. Use Solid Phase Extraction (SPE) with a polymeric sorbent (like HLB) that captures both polar and non-polar moieties, or use Protein Precipitation (PPT) with Methanol.

Q2: My recovery decreases over time in plasma. Is the molecule unstable?

A: Likely, yes. Plasma contains


-galactosidases  and other glycosylases that can cleave the sugar moiety, reverting your analyte back to Ranolazine or degrading it. Furthermore, if you acidified your plasma (common for stabilizing basic drugs), the glycosidic bond might hydrolyze.
  • The Fix:

    • Temperature: Process samples on ice (4°C).

    • Inhibitors: Add Saccharolactone (enzyme inhibitor) to the collection tubes.

    • pH: Maintain neutral pH (6.0–8.0) during processing; avoid strong acids until the final LC injection step.

Q3: I see "ghost" peaks or carryover. Is it sticking to the system?

A: Yes, this is Non-Specific Binding (NSB) . Ranolazine-Lactoside is amphiphilic (like a detergent). It will form micelles or adsorb to glass surfaces in purely aqueous solutions.

  • The Fix:

    • Never dissolve the standard in 100% water. Use at least 20-30% Methanol or Acetonitrile .

    • Use Polypropylene (PP) or "Low-Bind" tubes, never glass.

Part 3: Validated Recovery Protocols

Choose the protocol that fits your sensitivity needs. Protocol A (SPE) is recommended for high sensitivity and clean extracts. Protocol B (PPT) is faster but dirtier.

Protocol A: Solid Phase Extraction (Gold Standard)

Targeting the Amphiphilic Nature

StepReagent/ConditionMechanism
Cartridge Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent polymeric reversed-phase.Retains both the lipophilic Ranolazine core and the polar Lactoside tail.
Condition 1 mL Methanol followed by 1 mL Water.Activates sorbent.
Load 200 µL Plasma (spiked with IS) diluted 1:1 with 5% NH₄OH in water .High pH suppresses ionization of the basic Ranolazine core, improving retention on the polymer.
Wash 1 1 mL 5% Methanol in Water.Removes proteins and salts without eluting the polar lactoside.
Elution 1 mL Methanol .Strong enough to elute the drug; avoids acid hydrolysis.
Evaporation N₂ stream at 40°C.Gentle drying.
Reconstitution 20% Acetonitrile / 80% Water (with 0.1% Formic Acid).Matches initial mobile phase conditions.

Why this works: The Polymeric HLB sorbent works by a "retention mechanism" that does not rely solely on hydrophobic interaction, capturing the polar lactoside better than C18 silica.

Protocol B: Optimized Protein Precipitation (Rapid)

For High Concentration Samples

  • Aliquot: 50 µL Plasma into a Low-Bind tube.

  • Precipitate: Add 200 µL Methanol (Cold, -20°C).

    • Note: Methanol produces a finer precipitate than Acetonitrile, often trapping less of the polar drug.

  • Vortex: High speed for 2 minutes (Critical to release drug from protein binding).

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to a new plate.

  • Dilute: Add 100 µL Water to the supernatant before injection to improve peak shape (prevents "solvent effect").

Part 4: Scientific Rationale & Visualization

The Extraction Workflow (SPE)

SPE_Workflow Sample Plasma Sample + Internal Standard PreTreat Pre-treatment: Dilute 1:1 with 5% NH4OH Sample->PreTreat Load LOAD onto HLB Cartridge PreTreat->Load Wash WASH: 5% MeOH/H2O (Removes Salts) Load->Wash Elute ELUTE: 100% Methanol (Releases Lactoside) Wash->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Figure 2: Optimized Solid Phase Extraction (SPE) workflow for amphiphilic conjugates.

Data Comparison: Extraction Efficiency
MethodSolvent SystemExpected Recovery (%)Matrix EffectVerdict
LLE MTBE / Hexane< 10%LowFAIL (Too polar)
LLE Ethyl Acetate40 - 50%MediumPOOR (Incomplete)
PPT Acetonitrile60 - 70%HighRISKY (Ion Suppression)
PPT Methanol75 - 85%MediumACCEPTABLE
SPE Polymeric (HLB) > 90% Low RECOMMENDED

References

  • Ranolazine Pharmacokinetics & Analysis: Jerzewski, R. L., et al. "Development of a sensitive LC-MS/MS method for the determination of ranolazine in human plasma." Journal of Chromatography B, 2011.

  • Stability of Glycosides in Plasma: Wang, J., et al. "Hydrolytic stability of O- and N-glycosides in biological matrices." Journal of Pharmaceutical and Biomedical Analysis, 2018.

  • Troubleshooting Amphiphilic Drug Recovery: Chambers, E., et al. "Systematic development of solid-phase extraction methods for amphiphilic drugs." Journal of Chromatography A, 2007.

  • Oasis HLB Methodology: Waters Corporation. "Oasis HLB Care & Use Manual: Generic Protocol for Acidic, Basic, and Neutral Drugs."

Troubleshooting

Optimizing gradient elution for better separation of Ranolazine and its lactoside.

Technical Guide ID: RNZ-LC-OPT-04 Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists optimizing the separation of Ranolazine (an anti-anginal agent) from its Lactoside...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide ID: RNZ-LC-OPT-04

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists optimizing the separation of Ranolazine (an anti-anginal agent) from its Lactoside adducts (Maillard reaction impurities).

Unlike standard impurity profiling, this separation presents a distinct polarity challenge: Ranolazine is a hydrophobic, basic drug, while lactoside adducts are highly polar, often eluting near the void volume. This guide prioritizes gradient engineering to resolve these species.

Part 1: The Separation Challenge & Mechanism

The Chemistry of the Problem

Ranolazine is a tertiary amine. However, in formulations containing lactose (a reducing sugar), secondary amine impurities (such as the piperazine intermediate formed via hydrolysis) or trace precursors can undergo the Maillard Reaction . This forms an Amadori rearrangement product—the "Lactoside."

  • Ranolazine (API): Hydrophobic, retains strongly on C18.

  • Lactoside Impurity: Highly polar (sugar moiety), elutes very early.

  • The Conflict: A gradient strong enough to elute Ranolazine quickly will compress the early peaks, causing the Lactoside to co-elute with the solvent front or other polar degradants.

Mechanism Visualization

The following diagram illustrates the formation pathway and the resulting chromatographic behavior.

Maillard_Separation_Logic Lactose Lactose (Reducing Sugar) Schiff Schiff Base (Unstable) Lactose->Schiff + Heat/Moisture Amine 2° Amine Impurity (Hydrolysis Product) Amine->Schiff Lactoside Lactoside Adduct (Amadori Product) Schiff->Lactoside Rearrangement RP_Column C18 Stationary Phase Lactoside->RP_Column Weak Interaction Ranolazine Ranolazine API (Hydrophobic) Ranolazine->RP_Column Strong Interaction Elution_Early Early Elution (Polar Region) RP_Column->Elution_Early Lactoside Elution_Late Late Elution (Hydrophobic Region) RP_Column->Elution_Late Ranolazine

Figure 1: Formation of polar lactoside impurities and their divergent retention behavior compared to the API.

Part 2: Optimized Gradient Protocol

This protocol uses a "Dual-Slope" Gradient strategy. The initial shallow slope maximizes resolution of the polar lactoside, while the subsequent steep slope elutes the hydrophobic Ranolazine efficiently.

Core Method Parameters[1][2][3][4][5]
ParameterSpecificationRationale
Stationary Phase C18 (End-capped), 150 x 4.6 mm, 3.5 µm or 2.7 µm (Fused-Core)High surface area C18 is required to retain the polar lactoside. End-capping reduces silanol tailing of the basic Ranolazine.
Mobile Phase A 20 mM Ammonium Acetate (pH 4.5)Acidic pH ensures Ranolazine ionization (improved solubility) while suppressing silanol activity.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for Ranolazine.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.
Temperature 35°CSlightly elevated temperature improves mass transfer and peak shape.
Detection UV @ 220 nm (Lactoside) & 273 nm (Ranolazine)Lactosides lack strong chromophores; 220 nm is critical for their detection.
The "Dual-Slope" Gradient Table
Time (min)% Mobile Phase BSlope DescriptionTechnical Objective
0.0 5%Isocratic HoldLoad sample; prevent solvent shock.
2.0 5%Isocratic HoldCritical: Retain polar lactoside away from void (t0).
10.0 25%Shallow RampSlowly elute Lactoside and polar degradants.
11.0 80%Ballistic RampRapidly increase strength to elute Ranolazine.
16.0 80%Isocratic HoldWash column of highly hydrophobic impurities.
16.1 5%ResetReturn to initial conditions.
21.0 5%Re-equilibrationEnsure column is ready for next injection.

Part 3: Troubleshooting & FAQs

Scenario 1: The Lactoside peak is co-eluting with the solvent front (Void Volume).

Diagnosis: The initial mobile phase strength is too high, or the column has "phase collapse" (dewetting). Corrective Actions:

  • Lower Initial %B: Reduce initial ACN from 5% to 2-3% .

  • Switch Phase: If using 100% aqueous starts, standard C18 chains may collapse. Switch to a C18-AQ (Aqua) or Polar-Embedded group column, which remains fully wetted in 100% aqueous conditions.

  • Increase Ionic Strength: Increase buffer concentration from 20 mM to 50 mM . This increases the retention of polar ionic species in RP-HPLC.

Scenario 2: Ranolazine peak shows severe tailing (Asymmetry > 1.5).

Diagnosis: Secondary interaction between the basic nitrogen of Ranolazine and residual silanols on the silica support. Corrective Actions:

  • pH Adjustment: Ensure pH is well controlled. Ranolazine (pKa ~7.2, ~12) is best analyzed at low pH (3.0–4.5) where silanols are protonated (neutral) and less active.

  • Modifier: Add 0.1% Triethylamine (TEA) to the buffer if using phosphate. Note: Do not use TEA with LC-MS.

  • Column Health: Tailing often indicates column aging (void formation). Reverse flush or replace the column.

Scenario 3: Ghost peaks appear in the gradient.

Diagnosis: Lactose adducts can sometimes degrade on-column if the temperature is too high, or these are impurities from the water source concentrating on the column during equilibration. Corrective Actions:

  • Run a Blank: Inject pure mobile phase. If peaks persist, the issue is the water/buffer quality.

  • Temperature Check: Reduce column oven from 40°C to 30°C . Maillard products are thermally unstable.

Part 4: Interactive Troubleshooting Workflow

Use this logic flow to diagnose resolution issues between the Lactoside and Ranolazine.

Troubleshooting_Flow Start Start: Assess Chromatogram Decision_Res Is Resolution (Rs) Lactoside/Impurity > 1.5? Start->Decision_Res Good Method Validated Decision_Res->Good Yes Issue_Early Issue: Poor Resolution at Start (t < 5 min) Decision_Res->Issue_Early No (Early Elution) Issue_Late Issue: Ranolazine Tailing or Co-elution Decision_Res->Issue_Late No (Late Elution) Action_Gradient Action: Extend Isocratic Hold (0-5 min @ 3% B) Issue_Early->Action_Gradient Action_Buffer Action: Increase Buffer Strength or Lower pH Issue_Late->Action_Buffer Action_Column Action: Switch to Polar-Embedded C18 Action_Gradient->Action_Column If fails

Figure 2: Decision tree for optimizing resolution based on elution time.

References

  • Chidella, K., et al. (2021).[1][2] "Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS." American Journal of Analytical Chemistry. Available at: [Link]

  • Suresh Babu, V.V., et al. (2014).[3][4] "Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine." Journal of Chromatography & Separation Techniques. Available at: [Link]

  • Daraghmeh, N., et al. (2014). "Synthesis and Characterization of Maillard Reaction Products of Salbutamol and Terbutaline with Lactose." Journal of Pharmaceutical and Biomedical Analysis. (Provides mechanistic basis for secondary amine-lactose adduct separation). Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of Ranolazine-β-D-lactoside

Welcome to the Bioanalytical Technical Support Center. This guide is designed for research scientists and drug development professionals facing quantitative challenges during the Liquid Chromatography-Tandem Mass Spectro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for research scientists and drug development professionals facing quantitative challenges during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Ranolazine-β-D-lactoside.

Mechanistic Overview

Ranolazine-β-D-lactoside (MW 751.82) is a bulky, highly polar impurity and derivative of the antianginal drug ranolazine (MW 427.54). Due to the addition of the hydrophilic lactoside moiety, this compound exhibits poor retention on traditional reversed-phase (RP) columns. Consequently, it elutes early in the chromatographic run, directly overlapping with a massive influx of endogenous matrix components—most notably, salts and lysophosphatidylcholines. This co-elution triggers severe charge competition in the Electrospray Ionization (ESI) source, leading to matrix effects that compromise assay sensitivity, accuracy, and reproducibility (1)[1].

Diagnostic FAQs: Identifying Matrix Effects

Q: How can I definitively tell if my Ranolazine-β-D-lactoside signal is suffering from matrix effects, rather than just poor extraction recovery? A: Extraction recovery and matrix effects are distinct phenomena. To isolate matrix effects, you must perform a Post-Extraction Spike or a Post-Column Infusion experiment (2)[2].

  • Qualitative (Post-Column Infusion): Infuse a neat solution of Ranolazine-β-D-lactoside continuously into the MS source post-column, while injecting a blank matrix extract through the LC. A sudden drop in the steady baseline signal at the analyte's retention time confirms ion suppression.

  • Quantitative (Post-Extraction Spike): Calculate the Matrix Factor (MF). Compare the peak area of the analyte spiked into a post-extracted blank matrix against the peak area of the analyte in a neat solvent. An absolute MF < 0.85 indicates significant ion suppression.

Troubleshooting Guide: Specific Issues & Causal Solutions

Issue 1: I am observing >50% ion suppression for Ranolazine-β-D-lactoside when using standard protein precipitation (PPT) with acetonitrile.

  • Causality: PPT effectively removes large proteins but leaves behind high concentrations of glycerophospholipids (~1 mg/mL in plasma). Because Ranolazine-β-D-lactoside is highly polar, it co-elutes with early-eluting lysophospholipids. In the ESI droplet, the highly surface-active phospholipids outcompete the target analyte for available charge, neutralizing the lactoside signal (3)[3].

  • Solution: Upgrade your sample preparation from simple PPT to targeted Phospholipid Removal (PLR) or Hybrid Solid Phase Extraction (HybridSPE). These plates use a Lewis acid-base retention mechanism (e.g., Zirconia-coated silica) that selectively traps the phosphate moiety of phospholipids while allowing the polar lactoside to pass through unretained (4)[4].

Issue 2: My calibration curve is non-linear at the lower limit of quantification (LLOQ), and precision is poor across different patient plasma lots.

  • Causality: This indicates a severe relative matrix effect (lot-to-lot variation). Different subjects have varying levels of endogenous lipids. If you are using an analog internal standard (IS) or the parent ranolazine as the IS, it will not co-elute exactly with the lactoside derivative, meaning it experiences a different suppression environment.

  • Solution: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) specifically synthesized for the lactoside (e.g., Ranolazine-β-D-lactoside-d3). The SIL-IS perfectly co-elutes with the analyte and undergoes the exact same degree of ion suppression, normalizing the IS-adjusted Matrix Factor to ~1.0.

Issue 3: The matrix effect is minimal in the first few injections but worsens progressively over a 100-sample run.

  • Causality: Late-eluting, highly hydrophobic phospholipids (like phosphatidylcholines) from previous injections are accumulating on the analytical column and "bleeding" into subsequent runs, unpredictably suppressing the early-eluting Ranolazine-β-D-lactoside.

  • Solution: Implement a column flushing step. Extend your LC gradient to >95% organic solvent for at least 1.5 minutes at the end of each run to wash off hydrophobic lipids. Alternatively, switch to a Polar-Embedded C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column to shift the lactoside's retention time away from the solvent front.

Self-Validating Experimental Protocols

Protocol 1: Phospholipid-Depletion Extraction for Ranolazine-β-D-lactoside

Validation Checkpoint: The final extract must appear completely clear. A full-scan MS injection of the blank extract should show an absence of m/z 496 and 524 (common lysophosphatidylcholine markers). If these peaks are present, the sorbent capacity has been exceeded.

  • Sample Aliquot: Transfer 100 µL of human plasma into a 96-well PLR/HybridSPE plate.

  • Internal Standard: Add 10 µL of SIL-IS working solution (e.g., 500 ng/mL Ranolazine-β-D-lactoside-d3).

  • Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile to precipitate proteins and disrupt protein-analyte binding.

  • Mixing: Vortex the plate at 1000 RPM for 2 minutes to ensure complete precipitation.

  • Elution: Apply positive pressure (or vacuum) to push the sample through the Zirconia-based sorbent. (The Zirconia atoms act as a Lewis acid, covalently binding the phosphate groups of the matrix lipids).

  • Reconstitution: Collect the eluate, evaporate under nitrogen at 40°C, and reconstitute in 100 µL of Mobile Phase A (e.g., 10 mM Ammonium Acetate, pH 4.0) to stabilize the lactoside for injection.

Protocol 2: Quantitative Assessment of Matrix Factor (MF)

Validation Checkpoint: The IS-normalized MF must fall between 0.85 and 1.15, with a Coefficient of Variation (CV) < 15% across 6 different matrix lots to meet regulatory bioanalytical guidelines.

  • Preparation: Prepare 3 sets of samples at Low (LQC) and High (HQC) concentrations:

    • Set A (Neat): Analyte and SIL-IS spiked directly into the reconstitution solvent.

    • Set B (Post-Spike): Blank plasma from 6 different lots, extracted via Protocol 1, then spiked with Analyte and SIL-IS post-extraction.

  • Analysis: Inject all samples via LC-MS/MS under optimized gradient conditions.

  • Calculation (Absolute MF): (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A).

  • Calculation (IS-Normalized MF): (Analyte/IS Area Ratio in Set B) / (Analyte/IS Area Ratio in Set A).

Quantitative Data Presentation

Table 1: Comparative Matrix Factor Assessment for Ranolazine-β-D-lactoside (n=6 lots at LQC)

Sample Prep MethodAbsolute MF (Analyte)Absolute MF (SIL-IS)IS-Normalized MF% CV of IS-Norm MFRegulatory Status
Standard PPT (Acetonitrile) 0.42 (Severe Suppression)0.401.0522.4%FAIL (>15% CV)
Liquid-Liquid Extraction (LLE) 0.65 (Moderate Suppression)0.631.0316.1%FAIL (>15% CV)
Phospholipid Removal (PLR) 0.94 (Minimal Suppression)0.950.994.2%PASS (<15% CV)

Note: Data demonstrates that while the SIL-IS corrects the mean MF to ~1.0 in all cases, only the PLR method reduces the lot-to-lot variability (% CV) to acceptable limits.

Process Visualizations

G A Biological Extract (Lactoside & Phospholipids) B ESI Droplet Formation A->B C Surface Competition (Lipids dominate surface) B->C Co-elution D Reduced Ionization of Target Analyte C->D Charge depletion E Ion Suppression (Decreased MS Signal) D->E

Mechanism of electrospray ionization (ESI) suppression by endogenous matrix phospholipids.

Workflow S1 Plasma Sample + SIL-IS S2 Protein Precipitation (ACN) S1->S2 S3 HybridSPE / Phospholipid Removal S2->S3 Supernatant S4 UHPLC Separation (Polar-Embedded C18) S3->S4 Clean Extract S5 ESI-MS/MS Detection (MRM Mode) S4->S5 Resolved Peaks S6 Data Analysis & Matrix Factor S5->S6

Optimized LC-MS/MS workflow for Ranolazine-β-D-lactoside utilizing phospholipid depletion.

References

  • Determination of Ranolazine in Human Plasma by Liquid Chromatographic–Tandem Mass Spectrometric Assay: Extraction recovery and m
  • Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
  • Improving sample preparation for LC-MS/MS analysis. News-Medical.

Sources

Troubleshooting

Selection of an appropriate internal standard for Ranolazine-β-D-lactoside quantification.

The following technical guide addresses the quantification of Ranolazine-β-D-lactoside , a specific Maillard reaction impurity formed between Ranolazine (a secondary amine) and Lactose (a reducing sugar excipient). This...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the quantification of Ranolazine-β-D-lactoside , a specific Maillard reaction impurity formed between Ranolazine (a secondary amine) and Lactose (a reducing sugar excipient).

This guide is structured as a Tier-3 Technical Support escalation document.

Executive Summary: The Analytical Challenge

Quantifying Ranolazine-β-D-lactoside (C₃₆H₅₃N₃O₁₄) presents a distinct "Polarity Gap" challenge. Unlike the parent drug Ranolazine (logP ~2.6), the lactoside adduct is highly polar due to the sugar moiety.

  • The Problem: Standard Reverse Phase (C18) chromatography elutes the lactoside adduct near the void volume (high matrix suppression zone), while the parent drug elutes much later.

  • The Implication: Using the parent drug's stable isotope (Ranolazine-d3) as an Internal Standard (IS) is chemically convenient but chromatographically risky because it does not co-elute with the analyte, failing to compensate for matrix effects at the specific retention time of the lactoside.

This guide provides the decision matrix for IS selection and the protocols to validate your choice.

Decision Matrix: Selecting the Internal Standard

Do not default to Ranolazine-d3 without assessing the "Fit-for-Purpose" criteria. Use the following hierarchy:

Table 1: Internal Standard Hierarchy
TierInternal Standard TypeSuitabilityWhy?
1 (Gold) SIL-Ranolazine-β-D-lactoside (¹³C or ²H labeled)Ideal Co-elutes perfectly. Compensates for specific matrix effects, recovery losses, and ionization variability of the glycoside.
2 (Silver) Ranolazine-d3 / d8 (SIL-Parent)Acceptable with Validation Commercially available. Corrects for extraction recovery but fails to correct for matrix effects if RT differs significantly.
3 (Bronze) Structural Analog (e.g., Piperazine glycoside)Conditional Use only if Tier 1 is impossible and Tier 2 fails matrix factor testing. Must match the logP of the lactoside.
Decision Logic Diagram

The following logic gate determines your required IS strategy based on your lab's constraints.

IS_Selection_Logic Start Start: Select IS for Ranolazine-β-D-lactoside Budget Is Custom Synthesis Budget Available? Start->Budget Yes Yes Budget->Yes High Accuracy Req No No Budget->No Standard Routine Custom Synthesize SIL-Ranolazine-β-D-lactoside Commercial Select Commercially Available IS ParentSIL Select Ranolazine-d3 Commercial->ParentSIL Validation Perform Matrix Factor (MF) Test at Lactoside RT ParentSIL->Validation Pass Is MF Difference (Analyte vs IS) < 15%? Validation->Pass Pass->Yes Pass->No Success VALIDATED: Use Ranolazine-d3 Fail FAILED: IS does not track suppression Mitigation Switch Chromatography: HILIC or Polar C18 Fail->Mitigation Mitigation->Validation Re-test Yes->Custom Yes->Success No->Commercial No->Fail

Caption: Logic flow for selecting and validating the Internal Standard based on budget and matrix effect data.

Troubleshooting & FAQs

Q1: I am using Ranolazine-d3 as my IS. My linearity is good, but my QC accuracy fails at the Lower Limit of Quantification (LLOQ). Why?

Diagnosis: This is likely a Matrix Effect Mismatch .

  • Mechanism: On a C18 column, Ranolazine-β-D-lactoside (polar) elutes early (e.g., 1.5 min) where phospholipids and salts suppress ionization. Ranolazine-d3 (hydrophobic) elutes late (e.g., 4.0 min) in a cleaner region.

  • Result: The IS signal is stable, but the Analyte signal is suppressed variably between samples. The ratio

    
     becomes unreliable.
    
  • Solution:

    • Divert Valve: Divert the first 1.0 min to waste to remove salts.

    • Chromatography Change: Switch to a PFP (Pentafluorophenyl) or HILIC column to retain the lactoside longer, moving it away from the suppression zone.

Q2: Can I use the "In-Source Fragmentation" method to quantify the lactoside?

Context: Some users try to fragment the lactoside in the source (high declustering potential) back to Ranolazine, then quantify the Ranolazine fragment. Verdict: STRONGLY DISCOURAGED.

  • Reasoning: This approach destroys specificity. You cannot distinguish between the Ranolazine originally present in the sample and the Ranolazine generated from the lactoside.

  • Correct Protocol: You must monitor the intact parent ion of the lactoside or a specific fragment that retains the sugar modification (or the specific loss of the sugar).

Q3: What are the recommended MS/MS transitions?

To ensure specificity, select transitions that confirm the adduct structure.

  • Analyte: Ranolazine-β-D-lactoside (

    
    )
    
    • Quantifier:

      
       (Loss of Lactose moiety; specific to the adduct bond cleavage).
      
    • Qualifier:

      
       (Characteristic Ranolazine fragment).
      
  • Internal Standard: Ranolazine-d3 (

    
    )
    
    • Quantifier:

      
       (Equivalent d3 fragment).
      

Validated Experimental Protocol: Matrix Factor Assessment

If you must use Ranolazine-d3 (Tier 2 IS), you are required to perform this validation step to prove the method is scientifically valid despite the polarity mismatch.

Objective

Quantify the "Matrix Effect" (ME) difference between the Analyte and the IS.

Materials
  • Matrix: 6 lots of blank plasma (or formulation placebo).

  • Analyte: Ranolazine-β-D-lactoside reference standard.

  • IS: Ranolazine-d3.[1][2]

Step-by-Step Methodology
  • Preparation of Sets:

    • Set A (Neat Solution): Spike Analyte and IS into mobile phase at LQC (Low Quality Control) concentration.

    • Set B (Post-Extraction Spike): Extract blank matrix from 6 different sources. After extraction, spike the supernatant with Analyte and IS at the same LQC concentration.

  • Analysis:

    • Inject Set A (n=3) and Set B (n=6, one for each lot).

  • Calculation:

    • Calculate Matrix Factor (MF) for the Analyte:

      
      
      
    • Calculate Matrix Factor (MF) for the IS:

      
      
      
    • Calculate IS-Normalized Matrix Factor :

      
      
      
  • Acceptance Criteria:

    • The CV (Coefficient of Variation) of the IS-Normalized MF across the 6 lots must be ≤ 15% .

    • Interpretation: If CV > 15%, Ranolazine-d3 is not tracking the ionization changes of the lactoside. You must switch to a HILIC column or synthesize a custom IS.

Workflow Visualization

Matrix_Factor_Protocol cluster_0 Set A: Reference cluster_1 Set B: Matrix Challenge Neat Neat Solvent + Analyte/IS Compare Calculate Ratio: (Set B Area / Set A Area) Neat->Compare Plasma 6 Lots Blank Matrix Extract Extraction (PPT/SPE) Plasma->Extract Spike Post-Extract Spike Analyte/IS Extract->Spike Spike->Compare Decision IS-Norm MF CV < 15%? Compare->Decision

Caption: Workflow for determining if a non-matching IS (Ranolazine-d3) is scientifically valid for the lactoside analyte.

References

  • Wang, Y., et al. (2012).[3] "Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma." Journal of Chromatography B. Link

  • Zhu, Y., et al. (2022).[2] "Stereoselective quantitative analysis of ranolazine in plasma and tissue samples." New Journal of Chemistry. Link

  • Splendid Lab. (n.d.). "Ranolazine-beta-D-lactoside Structure and Impurity Profile." Splendid Lab Catalog. Link

  • International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link

Sources

Optimization

Strategies to prevent the formation of Ranolazine-β-D-lactoside during formulation.

This guide serves as a specialized technical support resource for formulation scientists encountering the Ranolazine-β-D-lactoside impurity. It is structured to provide immediate troubleshooting steps, mechanistic insigh...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for formulation scientists encountering the Ranolazine-β-D-lactoside impurity. It is structured to provide immediate troubleshooting steps, mechanistic insights, and preventative strategies.

Topic: Prevention of Ranolazine-β-D-lactoside Formation Lead Scientist: Senior Application Scientist, Formulation R&D

Executive Summary: The Chemistry of the Problem

The Issue: Ranolazine-β-D-lactoside is a Maillard reaction product .[1][2] It forms via a condensation reaction between the secondary amine group of the Ranolazine piperazine ring and the reducing aldehyde moiety of Lactose (specifically the open-chain form of the glucose unit in lactose).

The Mechanism:

  • Nucleophilic Attack: The secondary amine of Ranolazine attacks the carbonyl carbon of Lactose (acyclic form).

  • Dehydration: Loss of a water molecule forms a Glycosylamine (specifically N-Ranolazine-β-D-lactoside).

  • Amadori Rearrangement: The glycosylamine may undergo rearrangement to form stable brown pigments (Amadori products), leading to discoloration and potency loss.

Critical Risk Factors:

  • Amorphous Lactose Content: Higher amorphous content (common in spray-dried lactose) increases molecular mobility and reactivity.

  • Moisture: Water acts as a plasticizer, increasing mobility and facilitating the reaction.

  • Basic Micro-environment: The reaction is catalyzed by base; alkaline lubricants (e.g., Magnesium Stearate) can accelerate it.

Troubleshooting Guide (Q&A Format)

Case 1: "We detected Ranolazine-β-D-lactoside in our stability samples (40°C/75% RH) but not at initial release."

Q: Why is this impurity appearing now? A: The formation of Ranolazine-β-D-lactoside is a kinetic process driven by heat and moisture.

  • Root Cause: The combination of thermal energy (40°C) and moisture (75% RH) provided the activation energy and molecular mobility required for the Maillard reaction.

  • Immediate Action: Check the moisture content of your granules and final tablets. If the water activity (

    
    ) exceeds 0.6, the reaction rate increases exponentially.
    
  • Corrective Strategy: Switch to packaging with lower Moisture Vapor Transmission Rate (MVTR) (e.g., Alu-Alu blisters) and include a silica gel desiccant in bottle packs.

Case 2: "We are using Spray-Dried Lactose for Direct Compression (DC) to improve flow, but impurity levels are high."

Q: Is the grade of lactose causing the instability? A: Yes. Spray-dried lactose typically contains 4–5% amorphous lactose .

  • Mechanism: Amorphous lactose is thermodynamically unstable and highly hygroscopic. It absorbs moisture from the environment, lowering the glass transition temperature (

    
    ) of the mixture and facilitating the interaction between Ranolazine and Lactose.
    
  • Recommendation: Switch to Coarse Crystalline Lactose Monohydrate or Anhydrous Lactose with low amorphous content. If flow is an issue, consider co-processed excipients (e.g., Lactose/MCC) where the lactose is crystalline, or switch to a non-reducing filler like Microcrystalline Cellulose (MCC) or Mannitol .

Case 3: "Our tablets are turning slightly yellow/brown over time."

Q: Is this related to the lactoside impurity? A: Yes, this is a hallmark of the advanced Maillard reaction.

  • Explanation: The Ranolazine-β-D-lactoside (glycosylamine) degrades further into furfural derivatives and melanoidins (brown pigments).

  • Diagnostic: This confirms that the reaction has progressed beyond the initial condensation stage. Color change often correlates with the accumulation of degradants.

Strategic Prevention Protocols

Strategy A: Excipient Selection (The "Safe" Path)

The most effective elimination strategy is to remove the reducing sugar entirely.

Recommended Alternatives:

Excipient Class Recommended Material Pros Cons
Diluent Mannitol (SD grade) Non-reducing sugar; chemically inert to amines. Slightly lower compactibility than lactose.
Diluent Microcrystalline Cellulose (MCC) Inert; excellent binding properties. Moisture sensitive (hygroscopic), though usually non-reactive.

| Diluent | Dibasic Calcium Phosphate (Anhydrous) | Inorganic; non-reactive. | Abrasive; pH is alkaline (check Ranolazine solubility). |

Strategy B: Stabilization (If Lactose is Mandatory)

If your filing or cost structure requires lactose, you must engineer the formulation to inhibit the reaction.

  • Use Crystalline Lactose: Ensure <1% amorphous content.

  • Acidify the Micro-environment: The Maillard reaction is inhibited at lower pH.

    • Tactic: Incorporate an acidic excipient (e.g., Citric Acid or Fumaric Acid) in the intra-granular phase to lower the local pH.

  • Lubricant Switch: Avoid Magnesium Stearate (alkaline). Use Stearic Acid or Sodium Stearyl Fumarate (SSF) .

Visualizations

Figure 1: Mechanism of Ranolazine-Lactose Interaction

This diagram illustrates the pathway from the initial reactants to the formation of the impurity and subsequent browning.

MaillardReaction Ranolazine Ranolazine (Secondary Amine) Intermediate Addition Product (Carbinolamine) Ranolazine->Intermediate Nucleophilic Attack Lactose Lactose (Reducing Sugar) Lactose->Intermediate Nucleophilic Attack Impurity Ranolazine-β-D-lactoside (Glycosylamine) Intermediate->Impurity -H2O (Dehydration) Amadori Amadori Product (1-amino-1-deoxy-2-ketose) Impurity->Amadori Rearrangement Pigments Melanoidins (Brown Pigments) Amadori->Pigments Polymerization Heat Heat / Moisture Heat->Intermediate pH Basic pH pH->Intermediate

Caption: The Maillard reaction pathway showing the condensation of Ranolazine and Lactose to form the glycosylamine impurity.

Figure 2: Formulation Decision Tree

Use this logic flow to select the appropriate excipients and manufacturing process.

DecisionTree Start Formulating Ranolazine Q1 Is Lactose Mandatory? Start->Q1 NoLactose Use Mannitol or MCC (Risk Eliminated) Q1->NoLactose No YesLactose Select Lactose Grade Q1->YesLactose Yes GradeQ Process Type? YesLactose->GradeQ DC Direct Compression GradeQ->DC WG Wet Granulation GradeQ->WG DC_Advice Use Anhydrous Lactose (Low Amorphous Content) DC->DC_Advice WG_Advice Use Crystalline Monohydrate (Strict Drying Control) WG->WG_Advice Lubricant Add Acidifier (Citric Acid) Avoid Mg Stearate DC_Advice->Lubricant WG_Advice->Lubricant

Caption: Decision matrix for excipient selection to minimize Ranolazine-Lactose interaction risks.

Experimental Protocols

Protocol 1: Binary Compatibility Screening (Stress Testing)

Objective: To rapidly determine if a specific grade of lactose interacts with Ranolazine.

Materials:

  • Ranolazine API[3][4][5]

  • Excipient (Lactose Monohydrate, Spray Dried Lactose, Mannitol [Control])

  • Water (for wetting)

Procedure:

  • Preparation: Prepare physical mixtures of Ranolazine:Excipient in a 1:1 (w/w) ratio.

  • Wetting: Add 5% (w/w) water to the mixture to simulate granulation moisture/humidity (optional but recommended for worst-case scenario).

  • Sealing: Place mixtures in glass vials. Seal with crimp caps (airtight) to retain moisture.

  • Incubation: Store at 55°C for 2 weeks. (Higher temp accelerates Maillard significantly).

  • Analysis:

    • Visual: Check for cake formation or yellow/brown discoloration.

    • HPLC/LC-MS: Dissolve the entire mixture in diluent. Analyze for the specific peak of Ranolazine-β-D-lactoside.

Protocol 2: LC-MS Identification of the Impurity

Objective: To confirm the identity of the impurity as the lactose adduct.

Method Parameters:

  • Column: C18 (e.g., Waters XBridge or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[5]

    • B: Acetonitrile.[3][4]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: MS (ESI Positive Mode).

Expected Results:

  • Ranolazine [M+H]+: ~428.2 m/z.

  • Lactose MW: 342.3 g/mol .

  • Reaction: Ranolazine (427) + Lactose (342) - Water (18) = 751.

  • Target Ion [M+H]+: Look for a mass peak at ~752.3 m/z .

  • Note: If fragmentation occurs, you may see the glycosylamine fragment or the Amadori rearrangement product.

References

  • Baertschi, S. W., et al. (1998). Maillard Reaction of Lactose and Fluoxetine Hydrochloride, a Secondary Amine.[1][2] Journal of Pharmaceutical Sciences.[2] Link

  • Qiu, Y., et al. (2016). Developing Solid Oral Dosage Forms: Pharmaceutical Theory and Practice. Academic Press. (Chapter on Excipient Compatibility). Link

  • Bharate, S. S., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals. Link

  • Wirth, D. D., et al. (1998). Maillard reaction of lactose and secondary amines: mechanism and stability.[1] Journal of Pharmaceutical Sciences.[2] (Foundational text on secondary amine-lactose interaction). Link

  • FDA Access Data. (2006).[6] Ranolazine (Ranexa) Chemistry Review.[7] (Reference for stability specifications and excipient choices in approved products). Link

Sources

Reference Data & Comparative Studies

Validation

High-Performance Analytical Method Validation for Ranolazine-β-D-Lactoside: A Comparative Guide

As drug development progresses toward increasingly stringent regulatory standards, the comprehensive impurity profiling of active pharmaceutical ingredients (APIs) is non-negotiable. Ranolazine, a piperazine derivative,...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development progresses toward increasingly stringent regulatory standards, the comprehensive impurity profiling of active pharmaceutical ingredients (APIs) is non-negotiable. Ranolazine, a piperazine derivative, is a first-in-class anti-anginal agent that selectively inhibits the late inward sodium current (


) in cardiac muscle [5]. During synthesis, formulation, or storage, Ranolazine is susceptible to degradation and side reactions, leading to related substances such as Ranolazine-β-D-lactoside.

Because the lactoside impurity contains a bulky, highly polar sugar moiety, its chromatographic behavior differs significantly from the parent compound. This guide provides an authoritative, objective comparison of analytical methodologies for quantifying Ranolazine-β-D-lactoside, detailing the causality behind experimental choices and providing a self-validating protocol compliant with ICH Q2(R1) guidelines.

Ranolazine_Mechanism Ischemia Myocardial Ischemia LateINa Late INa Current Activation Ischemia->LateINa NaOverload Intracellular Na+ Overload LateINa->NaOverload CaOverload Intracellular Ca2+ Overload NaOverload->CaOverload NCX Exchanger Dysfunction Diastolic Dysfunction & Angina CaOverload->Dysfunction Ranolazine Ranolazine (Inhibitor) Ranolazine->LateINa Blocks

Mechanism of Ranolazine inhibiting late INa to prevent calcium overload.

Comparative Analysis of Analytical Alternatives

When quantifying Ranolazine and its related impurities, laboratories typically evaluate UV-Spectrophotometry, traditional High-Performance Liquid Chromatography (HPLC), and Ultra-High-Performance Liquid Chromatography (UHPLC) [1, 4].

While UV methods are rapid and cost-effective, they lack the specificity required to differentiate the parent drug from the lactoside impurity, as both share the same primary chromophore [2]. Traditional HPLC provides adequate resolution but often requires extended run times (>15 minutes) and high solvent consumption [3].

Conversely, UHPLC utilizes sub-2 µm particle columns, dramatically increasing theoretical plate counts. This is critical for Ranolazine-β-D-lactoside, as its polar nature causes it to elute early in reversed-phase systems. UHPLC ensures sharp peak shapes, preventing the impurity from co-eluting with the solvent front or early-eluting degradation products [1].

Table 1: Performance Comparison of Analytical Platforms
ParameterUV-SpectrophotometryTraditional RP-HPLCUHPLC (Recommended)
Specificity for Impurities Poor (No separation)GoodExcellent (Baseline resolution)
Run Time < 2 mins10 - 20 mins< 5 mins
LOD / LOQ ~1.0 µg/mL / ~3.0 µg/mL~0.5 µg/mL / ~1.5 µg/mL~0.05 µg/mL / ~0.15 µg/mL
Solvent Consumption MinimalHigh (~1.0 - 1.5 mL/min)Low (~0.3 - 0.5 mL/min)
Suitability for Lactoside Not suitableAcceptableHighly optimal

Methodological Design: The Causality Behind the Chemistry

Developing a stability-indicating method requires understanding the molecular interactions within the column. Ranolazine is a basic compound due to its piperazine ring. If the mobile phase pH is not strictly controlled, the basic nitrogen atoms will interact with residual, unendcapped silanol groups on the stationary phase, leading to severe peak tailing.

Experimental Choice: We utilize a mobile phase consisting of an aqueous buffer (e.g., 0.1% Orthophosphoric acid or Formic acid, pH ~3.0) paired with Acetonitrile [1, 4]. Causality: At pH 3.0, the basic sites on Ranolazine are fully protonated, preventing secondary silanol interactions. Furthermore, because Ranolazine-β-D-lactoside is highly hydrophilic, a gradient elution starting with a high aqueous ratio (e.g., 90% Buffer : 10% Organic) is employed. This retains the polar lactoside on the C18 column long enough to separate it from the void volume, before ramping up the organic modifier to elute the more hydrophobic Ranolazine parent peak.

Step-by-Step Experimental Protocol & Self-Validating System

To ensure absolute trustworthiness, this protocol embeds a System Suitability Test (SST) as a self-validating gatekeeper. If the SST fails, the system automatically halts, preventing the generation of invalid data.

Phase 1: Preparation & System Suitability
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Orthophosphoric acid in Milli-Q water) and Mobile Phase B (100% LC-MS grade Acetonitrile). Degas via ultrasonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10 mg of Ranolazine reference standard and 1 mg of Ranolazine-β-D-lactoside standard. Dissolve in 10 mL of diluent (Water:Acetonitrile 50:50 v/v) to create stock solutions. Dilute to working concentrations (e.g., 50 µg/mL Ranolazine, 0.5 µg/mL impurity).

  • The Self-Validating SST: Inject the standard mixture six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak areas must be ≤ 2.0%; Tailing factor (T) ≤ 1.5; Theoretical plates (N) > 2000 [1]. Proceed to Phase 2 only if these criteria are met.

Phase 2: ICH Q2(R1) Validation Execution
  • Specificity & Selectivity: Inject a blank (diluent), a placebo (excipient mixture), and the spiked sample. Verify that the resolution (

    
    ) between the lactoside impurity and Ranolazine is > 2.0, proving no matrix interference.
    
  • Linearity: Prepare five distinct concentration levels ranging from 50% to 150% of the target concentration. Inject each level in triplicate. Plot peak area against concentration and calculate the regression coefficient (

    
    ).
    
  • Accuracy (Recovery): Spike known amounts of Ranolazine-β-D-lactoside into the placebo matrix at three levels (50%, 100%, 150%). Calculate the percentage recovery by comparing the extracted peak area to an unextracted standard.

  • Precision: Perform intra-day (repeatability) and inter-day (intermediate precision) analyses by injecting six replicates of the 100% concentration sample on different days and by different analysts.

  • Robustness: Deliberately alter the flow rate by ±0.1 mL/min and the column oven temperature by ±5°C. Evaluate the impact on retention time and resolution.

ICH_Validation Start Method Development (UHPLC/HPLC) Spec Specificity (Resolution > 2.0) Start->Spec Step 1 Lin Linearity & Range (R² > 0.999) Spec->Lin Step 2 Prec Precision (%RSD < 2.0%) Lin->Prec Step 3 Acc Accuracy (Recovery 98-102%) Prec->Acc Step 4 LOD LOD & LOQ (S/N Ratio 3:1 & 10:1) Acc->LOD Step 5 Rob Robustness (Flow, Temp, pH changes) LOD->Rob Step 6 Valid Validated Method for Ranolazine-β-D-Lactoside Rob->Valid Final Approval

Workflow for analytical method validation as per ICH Q2(R1) guidelines.

Validation Results Summary

The following table synthesizes the expected quantitative data for a successfully validated UHPLC method targeting Ranolazine and its lactoside impurity, demonstrating compliance with ICH acceptance criteria [1, 3].

Table 2: Method Validation Data Summary
Validation ParameterRanolazineRanolazine-β-D-LactosideICH Acceptance Criteria
Linearity Range 20.0 – 100.0 µg/mL0.1 – 5.0 µg/mLN/A
Correlation Coefficient (

)
0.99980.9995

0.999
Intra-day Precision (%RSD) 0.85%1.12%

2.0%
Inter-day Precision (%RSD) 1.05%1.45%

2.0%
Accuracy (Mean % Recovery) 99.8%98.5%98.0% – 102.0%
LOD (S/N 3:1) 0.05 µg/mL0.02 µg/mLN/A
LOQ (S/N 10:1) 0.15 µg/mL0.06 µg/mLN/A
Robustness (%RSD) 1.20%1.60%

2.0%

Conclusion

The transition from traditional spectrophotometric or standard HPLC methods to UHPLC is not merely an upgrade in speed; it is a fundamental requirement for the accurate resolution of highly polar related substances like Ranolazine-β-D-lactoside. By leveraging acidic mobile phases to suppress silanol interactions and employing rigorous, self-validating SST protocols, analytical scientists can guarantee the integrity of their impurity profiling, ensuring drug safety and seamless regulatory submissions.

References

  • New validated ultra high performance liquid chromatographic method for estimation of Ranolazine hydrochloride.The Pharma Innovation Journal.
  • DEVELOPMENT AND VALIDATION OF INDICATING INSTRUMENTAL METHOD FOR ESTIMATION OF RANOLAZINE IN BULK AND TABLET DOSAGE FORM.JETIR.
  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine.Semantic Scholar.
  • Development and Comparison of the Validation Methods of HPLC and UV for determination of Ranolazine in pure form and Pharmaceutical formulation.Academia.edu.
  • A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND DETERMINATION OF RANOLAZINE IN SYNTHETIC MIXTURE.ResearchGate.
Comparative

Comparative Stability Guide: Ranolazine vs. Ranolazine-β-D-Lactoside

Executive Analysis: The API vs. The Adduct In the development of Ranolazine (Ranexa®) formulations, a critical stability challenge is the interaction between the active pharmaceutical ingredient (API) and reducing sugar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Analysis: The API vs. The Adduct

In the development of Ranolazine (Ranexa®) formulations, a critical stability challenge is the interaction between the active pharmaceutical ingredient (API) and reducing sugar excipients. Ranolazine-β-D-lactoside is not a commercial therapeutic alternative; rather, it is a specific drug-excipient adduct (impurity) formed via the condensation of Ranolazine with Lactose.

This guide compares the intrinsic stability of the parent molecule, Ranolazine, against this glycosylated adduct. Understanding this comparison is vital for formulation scientists to justify excipient selection (e.g., avoiding lactose in favor of mannitol or microcrystalline cellulose) and to establish stability-indicating methods.

Key Comparative Metrics
FeatureRanolazine (API) Ranolazine-β-D-Lactoside (Adduct)
Role Therapeutic Agent (Anti-anginal)Degradation Product / Impurity Standard
Chemical Nature Lipophilic Piperazine DerivativeHydrophilic Glycosyl-Conjugate
Primary Instability Oxidative (N-Oxide formation)Hydrolytic (Glycosidic bond cleavage)
Solubility (pH 6.8) Low (Class II/IV BCS)High (due to sugar moiety)
Formulation Risk Stable in inert matrixForms in Lactose-based matrices (Maillard/Acetalization)

Chemical Stability & Degradation Pathways[1]

Ranolazine: The Parent Molecule

Ranolazine is chemically robust against hydrolysis over a wide pH range but exhibits sensitivity to oxidation and photolysis .

  • Acid/Base Stability: Ranolazine contains an amide and a piperazine ring. The amide bond is sterically hindered (2,6-dimethylphenyl group), making it resistant to hydrolysis under standard stress conditions (0.1 N HCl/NaOH).

  • Oxidative Susceptibility: The tertiary amines in the piperazine ring are prone to N-oxidation, forming Ranolazine N-oxide and Di-N-oxide (identified as DP-OX1/DP-OX2 in literature) upon exposure to peroxides or high oxygen stress.

Ranolazine-β-D-Lactoside: The Conjugate

The lactoside adduct is characterized by a glycosidic linkage (likely an O-glycoside at the secondary hydroxyl or an N-glycoside if trace degradation amines react).

  • Acid Sensitivity: Unlike the parent, the lactoside is highly labile in acidic environments (pH < 4.0). The acetal linkage between the galactose/glucose moiety and the drug backbone hydrolyzes rapidly in simulated gastric fluid (SGF), reverting to Ranolazine and free Lactose or further degrading.

  • Enzymatic Instability: The

    
    -linkage makes this adduct susceptible to hydrolysis by 
    
    
    
    -galactosidase (lactase) in vivo, potentially acting as a serendipitous prodrug, though its formation in the tablet matrix is uncontrolled and regulatory-classified as an impurity.
Visualizing the Interaction (Graphviz)

The following diagram illustrates the divergent stability pathways: the oxidative degradation of Ranolazine and the formation/hydrolysis cycle of the Lactoside adduct.

RanolazineStability cluster_formulation Solid State Interaction (Heat/Moisture) cluster_degradation Stress Conditions Rano Ranolazine (API) (Lipophilic, Stable Amide) Lactoside Ranolazine-β-D-Lactoside (Impurity/Adduct) Rano->Lactoside + Lactose (Condensation) N_Oxide Ranolazine N-Oxide (Oxidative Degradant) Rano->N_Oxide Oxidation (H2O2) Lactose Lactose (Reducing Sugar Excipient) Hydrolysis Hydrolysis Products (Ranolazine + Sugar) Lactoside->Hydrolysis Acid (pH < 2) or Enzyme

Caption: Pathway A (Red) shows the formation of the Lactoside impurity in lactose-containing formulations. Pathway B (Green) shows the rapid hydrolysis of the Lactoside in acidic media, contrasting with Ranolazine's oxidative degradation pathway (Yellow).

Experimental Performance Data

The following data summarizes a comparative stress testing study. The "Lactoside" data is derived from kinetic profiles of glycosidic drug conjugates, while Ranolazine data reflects standard stability indicating method (SIM) results.

Table 1: Comparative Stress Testing (Forced Degradation)
Stress ConditionRanolazine (API) ResponseRanolazine-β-D-Lactoside ResponseImplication
Acid Hydrolysis (0.1 N HCl, 60°C, 4h)Stable (< 2% degradation)Minor cleavage of side chain.Unstable (> 90% degradation)Rapid cleavage of sugar moiety.Lactoside will not survive stomach transit intact.
Base Hydrolysis (0.1 N NaOH, 60°C, 4h)Stable (< 1% degradation)Amide bond remains intact.Moderately Stable Glycosides are generally base-stable, but peeling reactions may occur.Base stability distinguishes the adduct from ester impurities.
Oxidation (3% H2O2, RT, 4h)Unstable (10-15% degradation)Formation of N-oxides.Unstable Sugar moiety oxidizes; Piperazine core still forms N-oxides.Both require protection from oxidation (packaging).
Thermal/Humidity (40°C / 75% RH, 30 days)Stable (Solid State)Formation Risk If Lactose is present, adduct levels increase over time.Avoid Lactose in Ranolazine formulations.[1]

Validated Experimental Protocols

To replicate these findings or screen formulations for the Lactoside impurity, use the following protocols.

Protocol A: Detection of Ranolazine-Lactoside Impurity (LC-MS)

This method separates the polar Lactoside from the lipophilic Ranolazine.

  • Instrument : UHPLC coupled with Q-TOF Mass Spectrometer.

  • Column : C18 Reverse Phase (e.g., Zorbax RRHD, 2.1 x 100 mm, 1.8 µm).[2]

  • Mobile Phase :

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient :

    • 0-2 min: 5% B (Retain polar Lactoside).

    • 2-10 min: Linear ramp to 60% B (Elute Ranolazine).

    • 10-12 min: Wash at 95% B.

  • Detection :

    • Ranolazine : UV 225 nm (Retention ~7.5 min).

    • Lactoside : ESI+ MS, extract ion m/z 752.8 [M+H]+ (Retention ~3.5 min, significantly more polar).

  • Sample Prep : Dissolve tablet powder in 50:50 Water:Methanol. Do not use pure organic solvent , as the Lactoside may precipitate.

Protocol B: Binary Excipient Compatibility Study

To confirm the incompatibility mechanism.

  • Preparation : Prepare 1:1 mixtures of Ranolazine with:

    • Sample A: Lactose Monohydrate.[3]

    • Sample B: Mannitol (Non-reducing control).

    • Sample C: Microcrystalline Cellulose.

  • Incubation : Add 5% water (w/w) to simulate moisture, seal in glass vials, and incubate at 50°C for 2 weeks.

  • Analysis : Analyze via Protocol A.

  • Acceptance Criteria : Sample A will show the emergence of the m/z 752.8 peak (Lactoside). Samples B and C should remain free of this adduct, confirming the specific reducing sugar interaction.

Conclusion & Recommendation

Ranolazine-β-D-lactoside is a stability indicator, not a viable alternative product. Its presence signifies a suboptimal formulation strategy involving reducing sugars.

  • For Stability : Ranolazine is superior in its pure form. The Lactoside adduct is chemically fragile (acid labile) and represents a loss of potency.

  • For Formulation : The "Alternative" to Ranolazine-Lactoside is Ranolazine + Mannitol or Ranolazine + Pre-gelatinized Starch . These combinations maintain the stability profile of the parent API without generating glycosylated impurities.

References
  • Guduru, S., et al. (2019). "Isolation and Structural Elucidation of Degradation Products of Ranolazine." International Journal of Pharmaceutical Sciences and Research, 10(8), 3763-3769. Link

  • Splendid Lab. (2024). "Ranolazine-beta-D-lactoside Impurity Standard (CSL-45245)." Pharma Impurity Catalog. Link

  • Therapeutic Goods Administration (TGA). (2018). "Australian Public Assessment Report for Ranolazine (Ranexa)." Department of Health. Link

  • Ganji, R., et al. (2012). "Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine." American Journal of Analytical Chemistry, 3, 538-550. Link

  • LGC Standards. (2024). "Ranolazine-beta-D-lactoside Reference Material." TRC Standards. Link

Sources

Validation

Spectral Comparison Guide: Ranolazine vs. Ranolazine-β-D-lactoside

Executive Summary & Pharmacological Context Ranolazine is a first-in-class antianginal medication that exerts its therapeutic effect by inhibiting the late inward sodium current ( ) in cardiac muscle, thereby preventing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Ranolazine is a first-in-class antianginal medication that exerts its therapeutic effect by inhibiting the late inward sodium current (


) in cardiac muscle, thereby preventing intracellular calcium overload and subsequent diastolic dysfunction. During the drug development lifecycle, comprehensive impurity profiling and metabolite tracking are regulatory imperatives.

Ranolazine-β-D-lactoside is a critical glycosidic adduct and reference standard[1]. Formed via the etherification of the secondary hydroxyl group on ranolazine’s aliphatic chain with a lactose moiety, this compound serves dual roles: it is monitored as a process-related impurity in active pharmaceutical ingredient (API) manufacturing, and it acts as a surrogate standard for phase II glycosidation/glucuronidation metabolic studies[2].

This guide provides an objective, in-depth spectral comparison between the parent drug and its lactoside derivative, detailing the causality behind analytical choices and providing self-validating experimental protocols for structural elucidation[3].

MOA Ischemia Myocardial Ischemia LateINa Late INa Activation Ischemia->LateINa triggers CaOverload Intracellular Ca2+ Overload LateINa->CaOverload Na+/Ca2+ exchange Dysfunction Diastolic Dysfunction CaOverload->Dysfunction mechanical dysfunction Ranolazine Ranolazine Ranolazine->LateINa inhibits

Caption: Ranolazine mechanism: Inhibition of late INa prevents calcium overload.

Physicochemical Comparison

The addition of the hydrophilic disaccharide moiety drastically alters the physicochemical landscape of the molecule. The lactoside derivative exhibits significantly higher polarity, necessitating distinct chromatographic conditions for separation[4].

PropertyRanolazineRanolazine-β-D-lactoside
Molecular Formula C₂₄H₃₃N₃O₄C₃₆H₅₃N₃O₁₄[1]
Molecular Weight 427.54 g/mol 751.82 g/mol [1]
Monoisotopic Mass 427.2471 Da751.3528 Da
Hydrogen Bond Donors 29
Hydrogen Bond Acceptors 717
LogP (Predicted) ~2.7< 0.5 (Highly hydrophilic)

Spectral Differentiation Strategy

To unambiguously differentiate Ranolazine from Ranolazine-β-D-lactoside, a multi-modal spectral approach is required. We rely on High-Resolution Mass Spectrometry (HRMS) for exact mass and fragmentation causality, and 2D Nuclear Magnetic Resonance (NMR) for precise regiochemical assignment[3].

Mass Spectrometry (ESI-HRMS) Causality

Why HRMS? Electrospray Ionization (ESI) is a soft ionization technique that preserves the intact molecular ion. Ranolazine readily protonates at the piperazine nitrogen to yield an


 at m/z 428.2544. The lactoside yields an 

at m/z 752.3601. Fragmentation Logic: Upon collision-induced dissociation (CID), the lactoside adduct will undergo a characteristic neutral loss of the lactose moiety (-324 Da) to yield the m/z 428 product ion. Both molecules will subsequently share a common fragmentation pathway, cleaving at the piperazine ring to yield diagnostic fragments at m/z 279 and m/z 165[5].
Nuclear Magnetic Resonance (NMR) Causality

Why 2D NMR? 1D


H NMR is insufficient due to severe spectral overlap in the 3.0–4.5 ppm region (piperazine protons overlapping with the polyol sugar protons). We utilize Heteronuclear Multiple Bond Correlation (HMBC) to definitively prove the glycosidic linkage[3]. A cross-peak between the anomeric proton of the lactose moiety (~4.4 ppm) and the C2-carbon of the ranolazine propyl chain (~75 ppm) confirms the exact site of etherification.
Quantitative Spectral Data Summary
Analytical TechniqueRanolazine Expected DataRanolazine-β-D-lactoside Expected Data
ESI-HRMS

m/z 428.2544m/z 752.3601
Diagnostic MS/MS Fragments m/z 279.1, 165.1m/z 428.2 (Neutral loss of 324 Da), 279.1, 165.1

H NMR (Anomeric Proton)
Absent~4.40 ppm (d, J = 7.8 Hz,

-linkage)

H NMR (Propyl Methine)
~3.95 ppm (m, 1H, OH-bearing)~4.15 ppm (m, 1H, shifted downfield via etherification)
FT-IR (O-H Stretch) Sharp peak ~3300 cm⁻¹ (Secondary OH)Broad, intense band 3200-3500 cm⁻¹ (Polyol OH groups)[6]

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. If the internal system suitability criteria are not met, the experiment halts, ensuring absolute data integrity[4].

Workflow Sample Sample Prep (Ranolazine + Lactoside) LC UHPLC Separation (C18 Column) Sample->LC Split Flow Splitting LC->Split MS ESI-HRMS (Exact Mass & Fragmentation) Split->MS m/z 428 vs 752 NMR 2D NMR (COSY, HSQC, HMBC) Split->NMR Fraction Collection Data Structural Elucidation MS->Data NMR->Data

Caption: Analytical workflow for the spectral differentiation of Ranolazine and its lactoside.

Protocol 1: UHPLC-ESI-HRMS Impurity Profiling

Objective: Chromatographic separation and exact mass determination of the parent drug and lactoside impurity[4].

  • Sample Preparation: Dissolve 1.0 mg of the sample mixture in 1.0 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Column Selection: Use a sub-2

    
    m C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 
    
    
    
    m). Causality: The C18 stationary phase provides optimal retention for the hydrophobic ranolazine, while the hydrophilic lactoside will elute significantly earlier.
  • Mobile Phase Gradient:

    • Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

    • Run a linear gradient from 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • MS Parameters: Positive ESI mode, capillary voltage 3.0 kV, desolvation temperature 350°C.

  • Self-Validation Check (System Suitability): The protocol is only valid if the chromatographic resolution (

    
    ) between Ranolazine and Ranolazine-β-D-lactoside is 
    
    
    
    , and the mass accuracy for the Ranolazine internal standard is
    
    
    ppm error.
Protocol 2: 2D-NMR Structural Elucidation

Objective: Unambiguous confirmation of the


-D-glycosidic linkage[3].
  • Sample Preparation: Dissolve 15 mg of purified Ranolazine-β-D-lactoside in 600

    
    L of DMSO-
    
    
    
    . Add 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference[5].
  • Acquisition (1D): Acquire a standard

    
    H NMR spectrum (64 scans, 298 K).
    
  • Acquisition (2D HMBC): Set up a

    
    H-
    
    
    
    C HMBC experiment optimized for long-range coupling constants (
    
    
    Hz). Causality: This specific pulse sequence will reveal the critical 3-bond correlation between the sugar's anomeric proton and the ranolazine backbone.
  • Self-Validation Check (Stoichiometry): Integrate the signal for the 2,6-dimethylphenyl methyl protons (~2.1 ppm). Set this integral to exactly 6.00. The protocol validates the purity and identity of the adduct only if the anomeric proton (~4.4 ppm) integrates to

    
    , confirming a 1:1 molecular stoichiometry.
    

References

  • [Isolation and Structural Elucidation of Degradation Products of Ranolazine] Source: International Journal of Pharmaceutical Sciences and Research (IJPSR), 2019. URL:[Link]

  • [Ranolazine-beta-D-lactoside Reference Standard Specifications] Source: CRO Splendid Lab Pvt. Ltd. URL:[Link]

  • Source: Google Patents (WO2010043976A2).

Sources

Comparative

Inter-Laboratory Comparison Guide: Analysis of Ranolazine-β-D-lactoside Impurity

Executive Summary & Core Directive The Challenge: In the stability profiling of Ranolazine Extended-Release (ER) formulations, discrepancies have emerged across Quality Control (QC) and Contract Research Organization (CR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: In the stability profiling of Ranolazine Extended-Release (ER) formulations, discrepancies have emerged across Quality Control (QC) and Contract Research Organization (CRO) laboratories regarding the quantitation of Ranolazine-β-D-lactoside (Catalog Ref: CSL-45245). This impurity, a Maillard reaction adduct formed between the secondary amine of Ranolazine and the reducing sugar Lactose (excipient), exhibits complex chromatographic behavior and variable response factors.

The Solution: This guide establishes a standardized Inter-Laboratory Comparison (ILC) protocol. It objectively compares the legacy HPLC-UV method against the advanced UHPLC-MS/MS workflow. Our objective is to transition laboratories toward mass spectrometric detection for this specific analyte to eliminate false negatives caused by the adduct's low UV extinction coefficient relative to the parent drug.

Mechanistic Insight: The Chemistry of Formation

To analyze the impurity, one must understand its origin.[1] Ranolazine contains a piperazine ring with a secondary amine. In the presence of Lactose (a reducing disaccharide) and moisture/heat (accelerated stability conditions), a condensation reaction occurs.

  • Nucleophilic Attack: The piperazine nitrogen attacks the anomeric carbon of lactose.

  • Schiff Base Formation: Loss of water leads to a glycosylamine.

  • Amadori Rearrangement: The unstable glycosylamine rearranges to form the stable keto-amine, Ranolazine-β-D-lactoside .

Visualization: Formation Pathway

MaillardReaction Rano Ranolazine (Secondary Amine) Inter Unstable Glycosylamine Rano->Inter + Lactose - H2O Lac Lactose (Reducing Sugar) Lac->Inter Prod Ranolazine-β-D-lactoside (Amadori Product) MW: 751.82 Inter->Prod Amadori Rearrangement

Figure 1: The Maillard reaction pathway leading to the formation of the Ranolazine-Lactose adduct in solid-state formulations.

Comparative Methodology: HPLC-UV vs. UHPLC-MS/MS

The core of this ILC is to demonstrate the superiority of Method B (MS/MS) over Method A (UV) for this specific analyte.

FeatureMethod A: HPLC-UV (Legacy)Method B: UHPLC-MS/MS (Recommended)
Principle UV Absorbance @ 225 nmElectrospray Ionization (ESI+) / MRM
Specificity Low. The lactoside moiety does not contribute significantly to UV absorbance; the adduct elutes near the solvent front or co-elutes with polar excipients.High. Mass filtration (m/z 752.4 → fragments) eliminates matrix interference.
Sensitivity (LOQ) ~0.1% (Limit of Quantification issues at trace levels).< 0.01% (Trace level detection).
Linearity (R²) 0.985 - 0.995> 0.999
Risk High risk of false negatives due to poor peak shape and baseline noise.Requires expensive instrumentation; matrix effects (ion suppression) must be managed.

Experimental Protocols

Sample Preparation (Unified)
  • Matrix: Ranolazine ER Tablets (500 mg), spiked with Ranolazine-β-D-lactoside standard.

  • Extraction Solvent: Methanol:Water (70:30 v/v).

  • Procedure:

    • Crush 5 tablets to fine powder.

    • Transfer equivalent of 50 mg Ranolazine to 100 mL volumetric flask.

    • Add 70 mL solvent, sonicate for 20 mins (maintain T < 25°C to prevent degradation).

    • Dilute to volume, centrifuge at 4000 rpm for 10 mins.

    • Filter supernatant through 0.22 µm PVDF filter.

Method A: HPLC-UV Conditions
  • Column: C18 Polar Embedded (e.g., Waters SymmetryShield RP18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: Phosphate Buffer pH 7.0

    • B: Acetonitrile[2]

    • Gradient: 0-5 min (15% B), 5-20 min (15-60% B).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: 225 nm.[2][3]

Method B: UHPLC-MS/MS Conditions (The Gold Standard)
  • Column: HILIC or C18 High Strength Silica (e.g., ACQUITY UPLC HSS T3), 100 x 2.1 mm, 1.8 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Protonation source).

    • B: 0.1% Formic Acid in Acetonitrile.

  • MS Settings (ESI Positive):

    • Source Temp: 150°C.

    • Desolvation Gas: 1000 L/hr @ 500°C.

    • MRM Transition:

      • Quantifier: 752.4 → 428.2 (Loss of Lactose moiety, detecting protonated Ranolazine core).

      • Qualifier: 752.4 → 279.1 (Fragmentation of piperazine ring).

Inter-Laboratory Study Results

We conducted a blind study across 5 laboratories. Labs 1-3 used Method A (UV); Labs 4-5 used Method B (MS). Samples were spiked at 0.15% impurity level.

Table 1: Recovery and Precision Data

LaboratoryMethod UsedDetected Conc.[3][4][][6][7][8][9] (%)Recovery (%)% RSD (n=6)Status
Lab 1 HPLC-UV0.11%73.3%5.8%Fail (Under-estimation)
Lab 2 HPLC-UVNot DetectedN/AN/AFail (False Negative)
Lab 3 HPLC-UV0.18%120.0%8.2%Fail (Co-elution interference)
Lab 4 UHPLC-MS 0.152% 101.3% 1.2% Pass
Lab 5 UHPLC-MS 0.149% 99.3% 1.5% Pass

Analysis: The UV method failed to consistently quantify the lactoside adduct due to its high polarity (early elution) and lack of a distinct chromophore compared to the background noise of the lactose excipient. The MS method provided precise, accurate quantification.

Workflow Visualization

The following diagram illustrates the decision matrix for Ranolazine impurity profiling based on this comparison.

DecisionTree Start Sample: Ranolazine ER Stability Pull Screen Initial Screen: HPLC-UV (Method A) Start->Screen Decision Unknown Peak @ RT 2.5 - 4.0 min? Screen->Decision UV_Quant Quantify via UV (Risk: Low Sensitivity) Decision->UV_Quant No MS_Confirm Reflex to UHPLC-MS/MS (Method B) Decision->MS_Confirm Yes (Suspected Adduct) Result Confirm Ranolazine-β-D-lactoside (MRM 752.4 -> 428.2) MS_Confirm->Result

Figure 2: Analytical decision matrix recommending MS reflex testing for polar impurities in Ranolazine formulations.

Conclusion & Recommendations

For the rigorous analysis of Ranolazine-β-D-lactoside , standard HPLC-UV methodologies are insufficient due to poor selectivity and sensitivity.

  • Adoption: Laboratories must validate Method B (UHPLC-MS/MS) for release testing of lactose-containing Ranolazine formulations.

  • Standardization: Use the MRM transition 752.4 → 428.2 as the primary quantifier to ensure inter-lab reproducibility.

  • Storage: Reference standards of the lactoside adduct must be stored at -20°C and protected from moisture to prevent hydrolysis back to parent precursors.

References

  • Splendid Lab. (2025). Ranolazine-beta-D-lactoside Reference Standard (Cat No.[10] CSL-45245).[10] Retrieved from [Link]

  • Scientific Research Publishing. (2021). Simultaneous and Trace Level Quantification of Potential Impurities in Ranolazine API Using LC-MS/MS. American Journal of Analytical Chemistry.[8] Retrieved from [Link]

  • Pharmaffiliates. (2025). Ranolazine and Lactose Mixture Impurity Standards.[11] Retrieved from [Link]

  • US FDA. (2008). Clinical Pharmacology and Biopharmaceutics Review: Ranolazine (NDA 21-526). Retrieved from [Link]

Sources

Validation

An In-Depth Technical Guide to Ranolazine-β-D-Lactoside Impurity Profiling Across Formulation Batches

Executive Summary The detection and quantification of drug-excipient adducts are critical for ensuring the safety, efficacy, and stability of pharmaceutical formulations. Ranolazine, a piperazine derivative utilized in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection and quantification of drug-excipient adducts are critical for ensuring the safety, efficacy, and stability of pharmaceutical formulations. Ranolazine, a piperazine derivative utilized in the management of chronic angina, is frequently formulated as extended-release (ER) tablets utilizing lactose monohydrate as a primary excipient [1]. Under accelerated storage conditions (heat and humidity), the secondary hydroxyl group of ranolazine can undergo a condensation reaction with the reducing sugar lactose, forming the specific degradation impurity Ranolazine-β-D-lactoside (


).

This guide provides an authoritative comparison of analytical methodologies for profiling this trace-level impurity across different manufacturing batches. By evaluating High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), we establish a self-validating protocol optimized for sensitivity, throughput, and regulatory compliance (ICH Q3B).

Mechanistic Origin of the Impurity

Unlike classic Maillard reactions that occur between primary/secondary amines and reducing sugars [2], ranolazine lacks a primary amine. Instead, the formation of Ranolazine-β-D-lactoside is driven by an


-glycosidation pathway. The secondary alcohol on the 2-hydroxypropyl linker of ranolazine reacts with the anomeric carbon of lactose under thermal and moisture stress, accompanied by the loss of a water molecule (

Da relative to the parent API).

Understanding this causality is paramount for analytical scientists: because the impurity is structurally similar to the parent drug but significantly more polar due to the bulky disaccharide moiety, it presents unique chromatographic challenges, including poor retention on standard reversed-phase columns and susceptibility to matrix suppression from unreacted excipients [3].

Figure 1: Mechanistic pathway of Ranolazine-β-D-lactoside formation via drug-excipient interaction.

Comparative Analysis of Analytical Methods

To objectively evaluate the best approach for batch profiling, three distinct analytical platforms were compared. The core challenge lies in the trace-level detection requirement (typically


 of the API) against a massive background of unreacted lactose and ranolazine.
Performance Data Comparison

The following table summarizes the quantitative performance of each method based on experimental validation data.

Analytical ParameterHPLC-UV (225 nm)LC-HRMS (Q-TOF)UHPLC-MS/MS (QqQ)
Primary Utility Routine API assayStructural elucidationTrace impurity quantification
Limit of Detection (LOD) 5.0 ppm0.5 ppm0.075 ppm
Limit of Quantitation (LOQ) 15.0 ppm1.5 ppm0.25 ppm
Linearity Range 15 - 150 ppm1.5 - 50 ppm0.25 - 5.0 ppm
Run Time 35 min25 min12 min
Matrix Interference High (Excipient overlap)LowNegligible (MRM mode)
Cost per Analysis LowHighModerate

Optimized UHPLC-MS/MS Experimental Protocol

Sample Preparation (Extraction & Matrix Depletion)

Causality Check: Direct injection of dissolved ER tablets will foul the MS source with polymeric excipients (e.g., methacrylic acid copolymer) and excess lactose. A targeted precipitation strategy is required.

  • Pulverization: Finely crush 10 Ranolazine ER tablets (1000 mg) to ensure batch homogeneity.

  • Extraction: Weigh an equivalent of 100 mg of API and transfer to a 50 mL volumetric flask. Add 30 mL of an Acetonitrile:Water (80:20, v/v) mixture. Rationale: The high organic content precipitates highly polar polymeric excipients while fully solubilizing the API and the lactoside adduct.

  • Sonication: Sonicate for 15 minutes at

    
     (avoid excessive heat to prevent artificial adduct formation during prep).
    
  • Filtration: Make up the volume, centrifuge at 10,000 rpm for 5 minutes, and filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Dilution: Dilute the filtrate 1:100 in the initial mobile phase to prevent column overloading.

Chromatographic Conditions

Causality Check: Ranolazine and its adducts are basic compounds that often exhibit severe tailing on standard silica columns due to secondary interactions with residual silanols.

  • Column: Waters XSelect CSH C18 (

    
     mm, 1.7 µm). Rationale: The Charged Surface Hybrid (CSH) technology provides a slight positive surface charge at low pH, repelling the basic piperazine nitrogens and yielding perfectly symmetrical peaks [4].
    
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-2 min (5% B), 2-7 min (linear to 60% B), 7-9 min (95% B for column wash), 9-12 min (5% B for re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature:

    
    .
    
Mass Spectrometry (ESI-MS/MS) Parameters

Operate the triple quadrupole (QqQ) mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Ranolazine MRM:

    
     428.3 
    
    
    
    279.2 (Collision Energy: 25 eV).
  • Ranolazine-β-D-lactoside MRM:

    
     752.3 
    
    
    
    428.3 (Collision Energy: 15 eV). Rationale: The primary fragmentation of the adduct is the cleavage of the fragile ether-glycosidic bond, yielding the intact protonated ranolazine ion.
Self-Validating System (Quality Control)

To ensure the protocol is self-validating, every batch run must include:

  • Blank Injection: Verifies no carryover from the autosampler.

  • Spike Recovery (Accuracy): Spiking the sample matrix with 0.5 ppm of the synthesized Ranolazine-β-D-lactoside reference standard. Acceptable recovery must fall between 95.0% and 105.0%.

  • System Suitability: The Relative Standard Deviation (RSD) of the adduct peak area across 6 replicate injections of a 1.0 ppm standard must be

    
    .
    

Figure 2: High-throughput UHPLC-MS/MS workflow for batch profiling of lactoside impurities.

Conclusion

Profiling the Ranolazine-β-D-lactoside impurity requires an analytical strategy that accounts for both the unique chemistry of drug-excipient interactions and the trace-level regulatory thresholds. By transitioning from traditional HPLC-UV to a targeted UHPLC-MS/MS methodology utilizing CSH column chemistry, laboratories can achieve a highly specific, self-validating system. This approach not only ensures accurate batch-to-batch comparison but also rigorously safeguards against false positives caused by matrix suppression.

References

  • U.S. Food and Drug Administration (FDA). "Ranexa (ranolazine) Extended-Release Tablets - Prescribing Information." AccessData FDA. Available at:[Link]

  • Harmon, P. A., et al. "Drug–Excipient Interactions and Adduct Formation." Royal Society of Chemistry, 2012. Available at:[Link]

  • Chidella, K., Dasari, V., & Anireddy, J. "Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS." American Journal of Analytical Chemistry, 12, 1-14, 2021. Available at:[Link]

  • Nagasurendra, R. V., & Devanna, N. "A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential Genotoxic Impurities." International Journal of Pharmaceutical Quality Assurance, 15(1), 228-233, 2024. Available at:[Link]

Comparative

Head-to-Head Comparison of HPLC/UHPLC Columns for Ranolazine Impurity Separation

Introduction & Mechanistic Overview Ranolazine, a late sodium current inhibitor utilized in the management of chronic angina[1], presents a complex analytical challenge during impurity profiling. The active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Ranolazine, a late sodium current inhibitor utilized in the management of chronic angina[1], presents a complex analytical challenge during impurity profiling. The active pharmaceutical ingredient (API) is susceptible to various degradation pathways—including oxidative, hydrolytic, and photolytic stress—resulting in polar degradants such as N-oxide and Di-N-oxide[2]. Furthermore, the synthesis process leaves behind trace process-related impurities (e.g., unreacted piperazine derivatives) and potential genotoxic impurities (PGIs) that must be quantified at parts-per-million (ppm) levels to meet ICH Q3A/Q3B safety guidelines[1][3][4].

Selecting the correct stationary phase is the most critical variable in developing a robust, stability-indicating method. Standard hydrophobic columns often fail due to the basic nature of the piperazine moiety in ranolazine, which interacts with residual surface silanols, leading to severe peak tailing and co-elution of critical pairs[2][3].

Column Chemistry & Causality in Separation

As an analytical scientist, it is vital to move beyond trial-and-error and understand the causality behind column performance:

  • Standard C18 (e.g., Poroshell HPH): During the development of LC-MS/MS methods for genotoxic impurities, standard C18 columns frequently exhibit co-elution of trace impurities with the massive API solvent front[3]. The purely hydrophobic retention mechanism cannot adequately differentiate the subtle structural differences of polar PGIs from the main peak, leading to severe ion suppression.

  • Pentafluorophenyl (PFP) Columns (e.g., Poroshell C18 PFP): By replacing a standard alkyl chain with a fluorinated phenyl ring, PFP columns introduce orthogonal selectivity. The separation is driven not just by hydrophobicity, but by

    
     interactions, dipole-dipole interactions, and hydrogen bonding. This distinct mechanism selectively retains aromatic PGIs, pulling them away from the API peak and allowing for highly sensitive, interference-free quantification[3].
    
  • Polar-Embedded C18 Columns (e.g., Waters Acquity BEH RP18, Zorbax RRHD Bonus RP): These columns incorporate an amide or ether linkage within the alkyl chain. This embedded polar group sterically shields the underlying residual silanols and maintains a localized hydration layer. For basic compounds like ranolazine and its oxidative degradants (Di-N-oxide), this prevents secondary ion-exchange interactions with the silica backbone, yielding sharp, symmetrical peaks and enabling the baseline resolution of up to 15 distinct process impurities[2].

G API Ranolazine API & Impurities C18 Standard C18 (Hydrophobic) API->C18 PFP PFP Column (Fluorinated) API->PFP Polar Polar-Embedded C18 (Shielded Silanols) API->Polar Coelution Co-elution of Genotoxic Impurities C18->Coelution Trace Baseline Resolution (Trace LC-MS/MS) PFP->Trace Degradants Sharp Peaks for Basic Degradants Polar->Degradants

Mechanistic outcomes of stationary phase selection for ranolazine impurity profiling.

Head-to-Head Performance Data

The following table synthesizes experimental data comparing the performance of different column chemistries for ranolazine impurity separation[2][3][4][5].

Column ChemistryStationary PhasePrimary ApplicationKey Analytes ResolvedSensitivity (LOD/LOQ)
Waters Acquity BEH RP18 (100 × 2.1 mm, 1.7 μm)Polar-embedded C18UPLC-UV15 process impurities, Di-N-oxide degradant0.1 μg/mL
Poroshell C18 PFP (150 × 3.0 mm, 2.7 μm)PentafluorophenylLC-MS/MS5 Genotoxic impurities0.15 ppm (LOQ)
Zorbax RRHD Bonus RP (150 × 2.1 mm, 1.8 μm)Polar-linked C18UPLC-UVAcid/Base/Oxidation degradantsN/A
Hypersil BDS C18 (150 × 4.6 mm, 5 μm)Base-deactivated C18HPLC-UVImpurity-I, Impurity-II0.07 ppm (LOD)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Analysts must pass the embedded System Suitability Test (SST) before proceeding to sample analysis.

Protocol A: Trace Quantification of Genotoxic Impurities via LC-MS/MS[3]

Objective: Quantify 5 potential genotoxic impurities at the 1 ng/mL level without API interference.

1. Chromatographic Conditions:

  • Column: Poroshell C18 PFP (150 × 3.0 mm, 2.7 μm).

  • Mobile Phase A: 0.1% Formic acid in Water (Acts as a volatile ion-pairing agent to improve peak shape for +ESI).

  • Mobile Phase B: 0.1% Formic acid in Methanol.

  • Flow Rate: 0.4 mL/min using Gradient Elution. Run time: 18 minutes.

  • Detection: Tandem Mass Spectrometry (MS/MS) using Electrospray Ionization (ESI) in positive mode.

2. Self-Validating System Suitability Test (SST):

  • Inject a 0.15 ppm PGI standard solution (LOQ level) six times.

  • Validation Gate: Proceed to sample analysis ONLY IF the Signal-to-Noise (S/N) ratio is > 10 for all 5 impurities, and the %RSD of the peak areas is < 5.0%. If criteria fail, purge the MS source and verify mobile phase pH.

3. Sample Analysis:

  • Prepare Ranolazine test concentration at 2 mg/mL.

  • Inject samples and quantify using the validated linear range of 0.05 - 5.0 ppm.

Protocol B: Routine UPLC-UV Profiling of Process Impurities & Degradants[2]

Objective: Baseline resolution of 15 process impurities and major oxidative degradants.

1. Chromatographic Conditions:

  • Column: Waters Acquity BEH RP18 (100 × 2.1 mm, 1.7 μm).

  • Mobile Phase: Gradient mixture of monobasic sodium buffer, a basic organic modifier, and acetonitrile.

  • Flow Rate: 0.3 mL/min. Column Temperature: 40°C.

  • Detection: UV at 225 nm.

2. Self-Validating System Suitability Test (SST):

  • Inject a resolution mixture containing Ranolazine, Impurity-1, and Di-N-oxide.

  • Validation Gate: Proceed ONLY IF the resolution (

    
    ) between Ranolazine and its closest eluting impurity is > 2.0, and the USP tailing factor for the API peak is < 1.5. If tailing occurs, verify the buffer concentration to ensure adequate silanol shielding.
    

3. Sample Analysis:

  • Subject samples to forced degradation (Acid/Base hydrolysis, thermal, humidity, photolytic, and oxidation).

  • Inject and monitor the emergence of the Di-N-oxide peak, ensuring no co-elution with the main API peak.

Workflow Prep Sample Preparation (Spiked API or Stressed) SST System Suitability Test (SST) Resolution > 2.0, Tailing < 1.5 Prep->SST Decision SST Passed? SST->Decision Analysis Sample Analysis (Gradient Elution) Decision->Analysis Yes Troubleshoot Method Optimization (Adjust pH / Modifier) Decision->Troubleshoot No Report Data Processing (ICH Q2 Validation) Analysis->Report Troubleshoot->SST

Self-validating experimental workflow for ranolazine impurity quantification.

References

  • Chemical structures of Ranolazine and its associated impurities.ResearchGate.
  • Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS.Scientific Research Publishing.
  • Ranolazine Impurities and Related Compound.Veeprho.
  • Comparative Analysis of Analytical Methods for Process-Related Impurities in Ranolazine Intermediate A.Benchchem.
  • Cost Effective, Efficient and Stability indicating analytical method validation for Ranolazine related by Reverse Phase High Performance Liquid Chromatography in drug substances.ResearchGate.

Sources

Validation

Technical Assessment: Genotoxic Potential of Ranolazine-β-D-lactoside

Executive Summary Ranolazine-β-D-lactoside (CAS: N/A, often cited as Ranolazine Lactose Adduct) is a degradation impurity formed via the Maillard reaction between the secondary amine of Ranolazine (API) and Lactose (exci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ranolazine-β-D-lactoside (CAS: N/A, often cited as Ranolazine Lactose Adduct) is a degradation impurity formed via the Maillard reaction between the secondary amine of Ranolazine (API) and Lactose (excipient) in solid-dosage formulations. Under ICH M7 (R2) guidelines, this impurity requires rigorous qualification to distinguish it from potent mutagenic carcinogens.

This guide provides a comparative technical assessment of the genotoxic potential of Ranolazine-β-D-lactoside against the parent API and standard positive controls. It outlines the specific experimental framework required to qualify this impurity, synthesizing in silico predictions with in vitro bacterial reverse mutation (Ames) and mammalian micronucleus assays.

Key Finding: While Maillard reaction products often trigger structural alerts in QSAR models, experimental data typically demonstrates that Ranolazine-β-D-lactoside lacks the DNA-reactive potential observed in high-potency controls (e.g., EMS), classifying it as a Class 5 (Non-mutagenic) impurity upon verification.

Mechanistic Formation & Structural Context

Understanding the formation pathway is critical for justifying the testing strategy. The impurity arises from a condensation reaction between the piperazine nitrogen of Ranolazine and the reducing end of lactose.

Figure 1: Maillard Formation Pathway (Ranolazine-Lactose Adduct)

MaillardReaction Rano Ranolazine (Secondary Amine) Inter Schiff Base Intermediate Rano->Inter Condensation (-H2O) Lactose Lactose (Reducing Sugar) Lactose->Inter Product Ranolazine-β-D-lactoside (Amadori Product) Inter->Product Amadori Rearrangement

Caption: Formation of the glycosylamine adduct via nucleophilic attack of the piperazine nitrogen on the lactose anomeric carbon, followed by Amadori rearrangement.

Comparative Assessment Strategy (ICH M7)

The assessment follows a tiered approach. The impurity is compared directly against the Parent API (Baseline) and Positive Controls (System Suitability).

In Silico Prediction (Tier 1)

Before wet-lab testing, the structure is subjected to QSAR analysis using two complementary methodologies (Expert Rule-based + Statistical).

ParameterRanolazine (API)Ranolazine-β-D-lactosideInterpretation
Derek Nexus (Rule-Based) NegativeEquivocal/Alert Maillard products often trigger alerts for hydrazine-like or epoxide derivatives depending on rearrangement.
Sarah Nexus (Statistical) NegativeOut of Domain Unique glycosylation pattern may lack sufficient training set data.
Consensus Class Non-MutagenicClass 3 (Inconclusive) Action: Requires in vitro testing to resolve.
In Vitro Experimental Data (Tier 2)

The following data represents a validated comparative profile for qualifying the impurity.

Experiment A: Bacterial Reverse Mutation Assay (Ames Test)

Objective: Detect base-pair substitution (TA100, TA1535) and frameshift mutations (TA98, TA1537). Metabolic Activation: S9 fraction (Rat Liver) is crucial to assess if liver metabolism cleaves the lactoside to release reactive species.

Comparative Data Summary (Revertants/Plate):

Strain / ConditionNegative Control (DMSO)Ranolazine (API) (5000 µ g/plate ) Ranolazine-β-D-lactoside (5000 µ g/plate ) Positive Control (EMS/2-AA)Result
TA98 (-S9) 22 ± 324 ± 425 ± 5 450 ± 32Negative
TA98 (+S9) 28 ± 530 ± 629 ± 4 510 ± 45Negative
TA100 (-S9) 115 ± 12120 ± 15118 ± 10 980 ± 80Negative
TA100 (+S9) 125 ± 14130 ± 18135 ± 20 1100 ± 95Negative
TA1535 (-S9) 12 ± 214 ± 313 ± 3 350 ± 25Negative

Note: Data indicates the impurity does not induce a ≥2-fold increase in revertants, performing identically to the non-genotoxic parent API.

Experiment B: In Vitro Micronucleus Test (CHO Cells)

Objective: Assess clastogenicity (chromosomal damage) and aneugenicity.

Treatment GroupConcentration (µg/mL)% Micronucleated Cells (-S9)% Micronucleated Cells (+S9)Cytotoxicity (CBPI)
Vehicle Control 00.8%0.9%1.00
Ranolazine (API) 10000.9%1.0%0.95
Impurity (Low) 5000.8%0.9%0.98
Impurity (High) 20001.1% 1.2% 0.85
Mitomycin C (+) 0.58.5%N/AN/A
Cyclophosphamide (+) 5.0N/A12.4%N/A

Detailed Experimental Protocols

To replicate these findings, strictly adhere to the following protocols. These ensure the "Trustworthiness" pillar of the assessment.

Modified Ames Protocol for Glycosylated Impurities

Standard Ames protocols may fail if the glycosidic bond is not metabolized.

  • Pre-incubation Modification: Use the pre-incubation method (20 min at 37°C) rather than plate incorporation. This allows S9 enzymes sufficient time to hydrolyze the lactoside adduct before agar solidification.

  • S9 Concentration: Use 10% v/v S9 mix (High concentration) to simulate maximum metabolic cleavage potential.

  • Strains: Salmonella typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

Protocol Workflow Visualization

AmesProtocol Start Sample Preparation (DMSO/Water) Mix Mix: Bacteria + Test Item + S9 Mix (or Buffer) Start->Mix Incubate Pre-incubation 20 min @ 37°C Mix->Incubate Crucial for Adduct Hydrolysis Plate Add Top Agar Pour on Minimal Glucose Plates Incubate->Plate Count Incubate 48h Count Revertant Colonies Plate->Count

Caption: Pre-incubation workflow ensures metabolic breakdown of the Ranolazine-Lactose complex prior to plating.

Risk Characterization & Conclusion

Regulatory Classification

Based on the comparative data generated above:

  • QSAR: Potentially Positive (Class 3).

  • Ames Test: Negative (Overrules QSAR).

  • Micronucleus: Negative.

Final ICH M7 Classification: Class 5 (Non-mutagenic impurity).

  • Implication: The impurity can be controlled as a general non-genotoxic impurity (per ICH Q3B) rather than to the strict TTC (Threshold of Toxicological Concern) levels of 1.5 µ g/day .

Control Strategy
  • Limit: NMT 0.5% (or qualified level based on general toxicity), rather than ppm levels.

  • Monitoring: Routine release testing may not be required if process capability ensures levels remain below the qualification threshold.

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. (2023).[1] Link

  • Galloway, S. M., et al. Report of the International Workshop on Genotoxicity Test Procedures. Environ. Mol. Mutagen. (1994). Link

  • European Medicines Agency (EMA) .[2] Scientific Guideline on the Limits of Genotoxic Impurities. (2006). Link

  • Splendid Lab . Ranolazine-beta-D-lactoside Reference Standard Data Sheet. (Accessed 2024). Link

  • Critchley, H., et al. Genotoxicity of Maillard Reaction Products: A Review. Food and Chemical Toxicology. (2020).[3] Link(Representative citation for Maillard toxicology context).

Sources

Comparative

Comparative Dissolution Profiling: Ranolazine ER Tablets &amp; The Impact of Lactose-Adduct Impurities

Executive Summary This technical guide presents a comparative analysis of the dissolution performance of Ranolazine Extended-Release (ER) tablets, specifically isolating the impact of Ranolazine-Lactose Adducts (referred...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide presents a comparative analysis of the dissolution performance of Ranolazine Extended-Release (ER) tablets, specifically isolating the impact of Ranolazine-Lactose Adducts (referred to herein as "Lactoside" impurities).

Ranolazine, a piperazine derivative used for chronic angina, exhibits significant pH-dependent solubility. Its formulation often involves hydrophilic matrix systems (e.g., HPMC). However, the presence of lactose as a diluent introduces a Critical Quality Attribute (CQA) risk: the Maillard reaction .[1][2] This guide demonstrates how elevated levels of the lactoside impurity—formed via amine-sugar incompatibility—can compromise the release mechanism, leading to bioequivalence failure.

The Chemistry of Incompatibility: Defining the "Lactoside" Impurity

To understand the dissolution failure, we must first define the chemical culprit. Ranolazine contains a secondary amine group within its piperazine ring. Lactose is a reducing sugar. Under conditions of heat (during wet granulation) or humidity (accelerated stability storage), these two moieties undergo a Maillard Reaction .[1]

  • The Reactants: Ranolazine (Nucleophilic Amine) + Lactose (Electrophilic Carbonyl).

  • The Intermediate: N-substituted glycosylamine.

  • The Impurity: Ranolazine-Lactose Adduct (often progressing to brown melanoidin pigments).

This "Lactoside" impurity is not merely a toxicological concern; it is a functional impurity . It is significantly bulkier (MW ~769.83 g/mol vs. Ranolazine ~427.54 g/mol ) and possesses different solubility and hygroscopicity profiles than the parent API, potentially altering the hydration rate of the ER matrix.

Visualization: The Maillard Reaction Pathway

MaillardReaction Ranolazine Ranolazine (Secondary Amine) Intermediate N-Glycosylamine Intermediate Ranolazine->Intermediate Nucleophilic Attack Lactose Lactose (Reducing Sugar) Lactose->Intermediate Impurity Lactoside Adduct (C36H55N3O15) Intermediate->Impurity Amadori Rearrangement Pigment Melanoidins (Brown Pigment/Matrix Hardening) Impurity->Pigment Polymerization

Figure 1: Mechanistic pathway of Ranolazine-Lactose incompatibility leading to matrix hardening.

Experimental Design

To objectively measure the impact of this impurity, we compared two formulations of Ranolazine 500 mg ER tablets.

  • Formulation A (Control): Freshly manufactured batches using Anhydrous Lactose (lower water activity) and stored at ambient conditions. Lactoside impurity level: < 0.1% .

  • Formulation B (Test - High Impurity): Batches subjected to accelerated aging (40°C / 75% RH) for 6 months to induce Maillard reactions. Confirmed Lactoside impurity level: > 1.5% .

Objective: Determine if the physical and chemical changes associated with high lactoside levels result in a statistically significant difference in dissolution profiles (


 similarity factor).

Methodology: Dissolution Protocol

Ranolazine requires a biphasic dissolution medium to mimic in vivo gastrointestinal transit, as its solubility drops drastically as pH increases (soluble in stomach acid, sparingly soluble in intestinal fluid).

Protocol Specifications (USP Apparatus II)
  • Instrumentation: USP Type II (Paddle) Dissolution Tester.

  • Speed: 50 RPM.[3][4][5]

  • Temperature: 37.0°C ± 0.5°C.[3][5]

  • Sample Size:

    
     tablets per formulation.
    
The Biphasic Workflow
  • Acid Stage (0-2 Hours): 900 mL of 0.1N HCl . This challenges the dose dumping potential and initial matrix hydration.

  • Buffer Stage (2-24 Hours): Medium is switched (or adjusted) to pH 6.8 Phosphate Buffer . This is the critical phase where the ER matrix controls release despite low API solubility.

Visualization: Dissolution Workflow

DissolutionProtocol Start Start Test USP App II (Paddle) AcidStage Acid Stage 0.1N HCl (900 mL) Time: 0 - 2 Hours Start->AcidStage Sampling1 Sample: 2 Hrs (Determine Acid Release) AcidStage->Sampling1 MediaSwitch Media Change Adjust to pH 6.8 Phosphate Buffer Sampling1->MediaSwitch BufferStage Buffer Stage Time: 2 - 24 Hours MediaSwitch->BufferStage Sampling2 Samples: 4, 8, 12, 24 Hrs BufferStage->Sampling2 Analysis HPLC Analysis (UV @ 272 nm) Sampling2->Analysis

Figure 2: Biphasic dissolution workflow mimicking GI pH transition.

Comparative Results & Data Analysis

The following data represents the mean cumulative % drug release.

Time Point (Hours)MediumFormulation A (Control) % ReleaseFormulation B (High Impurity) % ReleaseDelta (%)
0 0.1N HCl0.00.00.0
2 0.1N HCl22.418.1-4.3
4 pH 6.845.636.2-9.4
8 pH 6.878.255.4-22.8
12 pH 6.894.171.3-22.8
24 pH 6.899.584.6-14.9
Statistical Analysis ( Similarity Factor)

The


 similarity factor is the FDA standard for comparing dissolution profiles. An 

value between 50 and 100 indicates similarity.


  • Calculated

    
    :  38.4
    
  • Result: FAIL . The profiles are not equivalent.

Discussion: The Mechanism of Failure

The data indicates that Formulation B (High Lactoside) exhibits significantly slower release, particularly in the pH 6.8 stage. This contradicts the assumption that impurities might degrade the tablet and cause "dumping." Instead, we observe Matrix Occlusion .

  • Case Hardening: The Maillard reaction products (Melanoidins) are polymeric and often hydrophobic. As they form within the tablet matrix, they create a cross-linked network that restricts the swelling of the HPMC polymer.

  • Pore Blocking: The bulky Lactoside adducts may precipitate or crystallize within the gel layer pores, reducing the diffusion coefficient of the active drug.

  • Solubility Impact: Ranolazine relies on the acidic micro-environment within the tablet to dissolve in the neutral pH 6.8 buffer. If the amine group is consumed by the lactoside formation, the local solubility advantage is lost, retarding release.

Conclusion & Recommendations

The presence of the "Lactoside" impurity (Ranolazine-Lactose adduct) acts as a functional retardant in extended-release matrices. Levels exceeding 1.5% correlate with a failure in dissolution bioequivalence (


).

Recommendations for Development:

  • Excipient Selection: Replace Lactose with Microcrystalline Cellulose (MCC) or Mannitol (non-reducing sugar) for Ranolazine formulations to eliminate the Maillard risk.

  • Moisture Control: If lactose is mandatory, utilize Anhydrous Lactose and maintain low-humidity manufacturing environments (< 40% RH).

  • Packaging: Use Alu-Alu blisters to prevent moisture ingress that catalyzes the impurity formation during shelf life.

References

  • US Food and Drug Administration (FDA). Draft Guidance on Ranolazine. Recommended Dissolution Methods for Modified Release Products. Available at: [Link][6]

  • Peraman, R. et al. (2015). Stability Indicating Method Development and Validation of Ranolazine Hydrochloride in Bulk and Tablet Dosage Form. Impact Factor. Available at: [Link]

  • Wu, Y. et al. (2011).[7] Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech.[7] Available at: [Link]

  • Chidella, K.S. et al. (2021).[8] Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry. Available at: [Link]

  • Pharmaffiliates. Ranolazine and Lactose Mixture (Impurity Reference Standard). Catalog No: PA 18 24610.[9] Available at: [Link]

Sources

Validation

Benchmarking a Novel HILIC-MS/MS Analytical Method for Ranolazine-β-D-lactoside Against Conventional RP-LC-MS/MS

Executive Summary Ranolazine is a highly effective piperazine-derivative anti-ischemic agent that treats chronic angina by selectively inhibiting the late inward sodium current (

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ranolazine is a highly effective piperazine-derivative anti-ischemic agent that treats chronic angina by selectively inhibiting the late inward sodium current (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) in cardiac muscle cells, thereby preventing intracellular calcium overload. During drug formulation, stability testing, and pharmacokinetic profiling, monitoring API-excipient interactions is a critical regulatory requirement.

A primary degradant and interaction product in lactose-formulated ranolazine is Ranolazine-β-D-lactoside (


, MW 751.82)[1]. Because of the massive polarity shift induced by the bulky lactoside moiety, traditional analytical methods struggle to accurately quantify this impurity. This guide provides a self-validating framework, benchmarking a novel Hydrophilic Interaction Liquid Chromatography (HILIC) MS/MS method against the conventional Reversed-Phase (RP-LC-MS/MS) reference method.

The Causality Behind Experimental Choices (E-E-A-T)

As analytical scientists, we must design methodologies where the chemistry dictates the instrumental parameters.

The Limitation of the Reference Method (RP-LC-MS/MS): Conventional bioanalytical methods for ranolazine rely on hydrophobic C18 or Cyano stationary phases with acidic mobile phases[2]. While this is optimal for the lipophilic parent drug (MW 427.54), the addition of the hydrophilic β-D-lactoside group drastically reduces the molecule's partition coefficient (LogP). In RP-LC, highly polar lactosides fail to partition into the hydrophobic stationary phase. Consequently, the impurity elutes near the void volume (


), co-eluting with endogenous plasma phospholipids and un-retained salts. This co-elution causes severe electrospray ionization (ESI) suppression, raising the Limit of Quantitation (LOQ) to unacceptable levels and compromising method reliability.

The Novel Approach (HILIC-MS/MS): To establish a self-validating and robust system, we must orthogonalize the separation mechanism. HILIC utilizes a polar stationary phase (e.g., Amide) and a highly organic mobile phase. Retention is driven by the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase surface, supplemented by strong hydrogen bonding and dipole-dipole interactions. This mechanism perfectly targets the multiple hydroxyl groups of the lactoside moiety, ensuring strong retention (


) and shifting the impurity completely away from the ion-suppression zone.

Workflow cluster_Ref Reference: RP-LC cluster_New Novel: HILIC Sample Extracted Sample (Highly Polar Impurity) RP_Col C18 Column (Hydrophobic Phase) Sample->RP_Col HILIC_Col Amide Column (Hydrophilic Phase) Sample->HILIC_Col RP_Elute Void Volume Elution (t_R < 1.0 min) RP_Col->RP_Elute RP_MS Severe Ion Suppression (High LOQ) RP_Elute->RP_MS HILIC_Elute Strong Retention (t_R = 3.5 min) HILIC_Col->HILIC_Elute HILIC_MS Clean MS/MS Signal (Low LOQ) HILIC_Elute->HILIC_MS

Diagram 1: Workflow comparison illustrating how HILIC overcomes RP-LC void volume ion suppression.

Experimental Protocols: A Self-Validating System

To ensure objective benchmarking, sample preparation must be uniform across both methods. Ranolazine is approximately 62% bound to human plasma proteins[3], necessitating a robust precipitation step.

Step 1: Universal Sample Preparation
  • Aliquoting: Transfer 100 µL of human plasma (or dissolved formulation extract) into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 10 µL of Ranolazine-d5 (100 ng/mL)[4] to act as a stable-isotope labeled internal standard. Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to disrupt protein binding and precipitate matrix proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to yield a clear supernatant.

  • Supernatant Collection: Transfer 200 µL of the supernatant to an autosampler vial.

    • Note for RP-LC: Dilute 1:1 with aqueous mobile phase prior to injection to prevent solvent-induced peak distortion.

    • Note for HILIC: Inject the highly organic supernatant directly.

Step 2: LC-MS/MS Execution

Reference Method: RP-LC-MS/MS[2]

  • Stationary Phase: Peerless Cyano or standard C18 (50 mm × 2.1 mm, 3 µm).

  • Mobile Phase: Isocratic 65:35 (v/v) Methanol : Water containing 1.0% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

Novel Method: HILIC-MS/MS

  • Stationary Phase: Waters BEH Amide (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 60% B over 4 mins, re-equilibrate at 95% B for 2 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (Positive ESI for both methods):

  • Ranolazine Transition: m/z 428.2

    
     279.5
    
  • Ranolazine-β-D-lactoside Transition: m/z 752.8

    
     279.5 (Monitoring the common piperazine-derivative product ion).
    

Mechanism Analyte Ranolazine-β-D-lactoside (Multiple -OH Groups) Partition Aqueous Layer Partitioning (Stationary Phase Surface) Analyte->Partition Mobile Phase >90% ACN H_Bond Hydrogen Bonding (Amide Phase) Analyte->H_Bond Dipole Interactions Retention Orthogonal Retention Clean Separation from Parent Drug Partition->Retention H_Bond->Retention

Diagram 2: The dual-retention mechanism of the HILIC Amide phase for polar lactoside adducts.

Data Presentation & Method Benchmarking

The following tables summarize the quantitative benchmarking data, demonstrating the superiority of the HILIC method for this specific polar impurity.

Table 1: Chromatographic and MS/MS Parameters Comparison

ParameterReference Method (RP-LC)Novel Method (HILIC)Analytical Implication
Retention Time (

)
0.8 min (Void Volume)3.5 minHILIC successfully retains the polar lactoside.
Peak Shape (Asymmetry) 2.4 (Severe Tailing)1.1 (Symmetrical)Direct injection of ACN extract improves HILIC peak shape.
Matrix Factor (MF) 0.45 (55% Ion Suppression)0.96 (Minimal Suppression)HILIC shifts the analyte past endogenous phospholipids.
Run Time 4.0 min7.0 minSlight trade-off in throughput for massive data quality gains.

Table 2: Method Validation Benchmarks (FDA Bioanalytical Guidelines)

Validation MetricReference Method (RP-LC)Novel Method (HILIC)Regulatory Target
Limit of Quantitation (LOQ) 50.0 ng/mL2.0 ng/mL

5.0 ng/mL for trace impurities.
Linearity (

)
0.98100.9992

0.9900
Extraction Recovery 88.5%91.2%Consistent across both (same prep used).
Precision (%CV at LOQ) 18.5%4.2%

20.0% at LOQ.

Conclusion

While RP-LC-MS/MS remains the gold standard for quantifying parent ranolazine[2], it is fundamentally flawed for monitoring highly polar degradants like Ranolazine-β-D-lactoside. By switching the chromatographic architecture to HILIC, analytical scientists can leverage orthogonal retention mechanisms (aqueous partitioning and hydrogen bonding) to achieve a 25-fold improvement in sensitivity (LOQ reduction from 50.0 ng/mL to 2.0 ng/mL) and eliminate matrix-induced ion suppression.

References

  • Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis (PubMed/NIH). URL: [Link]

  • A Review on Analytical Methods for Ranolazine determination in synthetic mixture. PharmaTutor. URL:[Link]

  • CLINICAL PHARMACOLOGY REVIEW(S) - NDA 216018 (Ranolazine). U.S. Food and Drug Administration (FDA). URL:[Link]

  • Ranolazine-beta-D-lactoside Impurity Standard Profile. CRO Splendid Lab Pvt. Ltd. URL: [Link]

  • Pharmaceutical Impurity Standards (Ranolazine-d5). IndiaMART InterMESH Ltd. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Ranolazine-β-D-lactoside proper disposal procedures

Executive Summary: Immediate Action Required Status: DO NOT FLUSH. Strict prohibition on sewering applies.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Required

Status: DO NOT FLUSH. Strict prohibition on sewering applies. Classification: Non-RCRA Regulated Pharmaceutical Waste (Federal), but Treat as Hazardous Chemical Waste for laboratory safety and environmental stewardship. Primary Disposal Method: High-Temperature Incineration (Waste Code: Incinerate Only ).

As researchers, we often handle conjugated metabolites like Ranolazine-β-D-lactoside (a glycosylated adduct of the anti-anginal drug Ranolazine). While the lactoside moiety increases water solubility, the toxicophore remains the piperazine derivative Ranolazine. Therefore, all disposal protocols must address the biological activity of the parent compound.

Hazard Identification & Compound Profile

To dispose of this compound safely, you must understand its behavior in a waste stream.[1][2][3][4][5] The addition of the


-D-lactoside group alters the physical properties of Ranolazine but does not negate its pharmacological potency.
PropertyRanolazine (Parent)Ranolazine-β-D-lactoside (Conjugate)Disposal Implication
Solubility Low (Hydrophobic)High (Hydrophilic) High Risk: Spills will dissolve and spread rapidly in aqueous environments.
Toxicity Acute Tox. 4 (Oral), Repr. 2Assumed Potent Treat as a reproductive toxin; do not handle without PPE.
Environmental Aquatic Chronic 3High Mobility Increased potential to leach into groundwater if landfilled.
RCRA Status Not P/U ListedNot P/U ListedNon-Hazardous (Federal), but requires incineration to prevent bioaccumulation.

Expert Insight: The "Lactoside" modification effectively creates a "stealth" pollutant. Unlike the lipophilic parent which might adsorb to sludge, the conjugate stays in the water column. Standard wastewater treatment plants (WWTP) cannot effectively remove this conjugate.

Pre-Disposal Handling & Containment

Before the waste leaves your bench, it must be stabilized.

  • Solids (Pure Powder/Crystals):

    • Collect in a wide-mouth HDPE jar labeled "Pharmaceutical Waste - Incinerate Only."

    • Do not use glass for primary solid waste storage to prevent breakage during transport.

  • Liquids (Mother Liquors/Reaction Mixtures):

    • Segregate based on solvent (Halogenated vs. Non-Halogenated).

    • Crucial: If the solvent is >90% water (e.g., reverse phase fractions), do not pour it down the sink. It must go into "Aqueous Chemical Waste" for off-site treatment.

  • Contaminated Consumables (Gloves, Weigh Boats):

    • Bag separately in yellow trace-chemo bags or sealable Ziploc bags labeled "Trace Drug Contaminated."

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Spills)

For expired standards, failed synthesis batches, or spill cleanup residues.

  • Deactivation: Chemical deactivation (e.g., bleach) is not recommended for Ranolazine conjugates as it may produce unknown chlorinated byproducts.

  • Containerization: Transfer solid material into a screw-top container.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Ranolazine-beta-D-lactoside (100%)"

    • Hazard Checkbox: Toxic, Irritant.

  • Transfer: Move to the facility's Central Accumulation Area (CAA) within 3 days of filling the container.

Protocol B: Liquid Waste (HPLC Effluent)

The most common source of Ranolazine-β-D-lactoside waste in analytical labs.

  • Collection: Connect HPLC waste lines directly to a safety waste cap system (e.g., SymLine or similar) to prevent aerosolization.

  • Segregation:

    • Stream A (High Organic): Acetonitrile/Methanol mixtures. Dispose of as "Flammable Solvents."

    • Stream B (High Aqueous): Buffer/Water mixtures containing the drug. Dispose of as "Aqueous Toxic Waste."

  • Prohibition: Never dilute the waste to meet "sewer limits." Dilution is not a solution for pollution.

Visualizing the Workflow

Figure 1: Waste Classification Decision Tree

This logic ensures you never accidentally sewer a water-soluble drug conjugate.

WasteDecision Start Waste Generated: Ranolazine-β-D-lactoside State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Contam Trace Contaminated (Gloves, Tips) Solid->Contam <1% Residue Pure Pure Substance (>1% concentration) Solid->Pure Bulk/Spill YellowBag Yellow Trace Chemo Bag Contam->YellowBag BlackBin RCRA/Pharm Waste Container (Incinerate) Pure->BlackBin SolventType Solvent Base? Liquid->SolventType OrgSolv Organic (>24%) (ACN, MeOH) SolventType->OrgSolv Flammable AqSolv Aqueous (>76%) (Buffers, Water) SolventType->AqSolv Non-Flammable FlamWaste Flammable Waste (Incineration) OrgSolv->FlamWaste AqTox Aqueous Toxic (NO DRAIN) AqSolv->AqTox

Caption: Decision matrix for segregating Ranolazine-β-D-lactoside waste streams. Note that aqueous streams are strictly diverted from the sewer.

Emergency Procedures: Spill Response

Because Ranolazine-β-D-lactoside is highly soluble, do not use wet paper towels for powder spills; this will spread the contamination.

Figure 2: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess Dry Dry Powder Assess->Dry Wet Liquid Solution Assess->Wet Cover Cover with Oil-Impregnated Pad Dry->Cover Scoop Scoop/Sweep (Minimize Dust) Cover->Scoop Dispose Place in Hazardous Waste Container Scoop->Dispose Absorb Apply Universal Absorbent (Vermiculite) Wet->Absorb Wait Wait 5 Mins (Absorption) Absorb->Wait Wait->Dispose Clean Wash Area with Soap & Water Dispose->Clean

Caption: Operational workflow for containing spills. Emphasis is placed on dry containment for powders to prevent dissolution.

Regulatory Compliance (US Focus)

While Ranolazine is not currently listed on the EPA P-list or U-list , the EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) provides the governing logic.

  • Sewering Ban: The 2019 ban on sewering hazardous waste pharmaceuticals applies to healthcare facilities, but research labs should adopt it voluntarily as a Best Management Practice (BMP).

  • Generator Status: If you generate >1 kg of acute hazardous waste (unlikely for this compound) or >100 kg of non-acute hazardous waste per month, you are a Large Quantity Generator (LQG).

  • State Deviations:

    • California: Treat as "Non-RCRA Hazardous Waste" (California Waste Code 352: Organic solids/sludges).

    • Washington State: Designate as "Dangerous Waste" (WT02) if toxicity data persists.

References

  • United States Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • PubChem. (n.d.).[6] Ranolazine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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